(6-Methoxy-2-methylpyridin-3-yl)methanol
Description
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Properties
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLKXIJNKORWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Intermediate: A Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Modern Therapeutics
In the landscape of pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. Central to this endeavor is the identification and utilization of versatile chemical intermediates. (6-Methoxy-2-methylpyridin-3-yl)methanol, bearing the CAS number 32383-10-1 , has emerged as a critical building block, most notably in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2] This guide provides an in-depth technical overview of this pivotal compound, encompassing its chemical properties, a detailed synthesis protocol, safety and handling information, and its significant role in the development of anti-inflammatory therapeutics. By understanding the nuances of this intermediate, researchers can better navigate the synthesis of next-generation pharmaceuticals.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 32383-10-1 | [3] |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% | [3] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method, derived from analogous syntheses of related pyridyl methanols and intermediates for Etoricoxib.[1][6] This pathway highlights the chemical transformations necessary to construct the target molecule, providing a foundation for laboratory-scale preparation.
Experimental Protocol:
Objective: To synthesize this compound.
Materials:
-
2-Methyl-5-nitropyridine
-
Sodium methoxide
-
Methanol
-
Reducing agent (e.g., Sodium borohydride)
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvents (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Methoxylation of 2-Methyl-5-nitropyridine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitropyridine in methanol. Add a solution of sodium methoxide in methanol dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Reduction of the Nitro Group: To the crude product from the previous step, add a suitable reducing agent, such as sodium borohydride, in a protic solvent like methanol. Stir the reaction mixture at room temperature until the reduction of the nitro group to an amino group is complete (monitored by TLC).
-
Hydroxymethylation of the Pyridine Ring: The resulting aminopyridine derivative is then subjected to hydroxymethylation. This can be achieved by reacting it with paraformaldehyde in the presence of an acid catalyst. The reaction introduces a hydroxymethyl group onto the pyridine ring.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
The choice of sodium methoxide in the first step is to facilitate the nucleophilic aromatic substitution of the nitro group with a methoxy group.
-
The reduction of the nitro group is a crucial step to introduce the amino functionality, which can then be further modified. Sodium borohydride is a commonly used and effective reducing agent for this transformation.
-
Hydroxymethylation using paraformaldehyde is a standard method to introduce a -CH₂OH group onto an aromatic ring.
This protocol is a self-validating system, where the progress of each step can be monitored by techniques like TLC, and the final product's identity and purity can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Role in Drug Development: The Gateway to Etoricoxib
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Etoricoxib .[1][2] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
The mechanism of action of Etoricoxib involves the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1 (a constitutively expressed enzyme involved in gastrointestinal protection), Etoricoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
The synthesis of Etoricoxib from this compound involves a series of chemical transformations that ultimately lead to the formation of the final drug molecule. The pyridinylmethanol moiety of the intermediate provides the necessary scaffold for the construction of the complex structure of Etoricoxib.
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the signaling pathway affected by Etoricoxib, the downstream product of our compound of interest.
Caption: Mechanism of action of Etoricoxib.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Researchers are strongly advised to obtain a specific SDS from their supplier before handling this compound.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in drug discovery and development. As the demand for more selective and effective anti-inflammatory agents continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for future therapeutic innovations.
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An In-depth Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol
Abstract
(6-Methoxy-2-methylpyridin-3-yl)methanol is a key substituted pyridine derivative that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of a hydroxymethyl, a methyl, and a methoxy group on the pyridine core imparts a specific reactivity profile that is highly valuable for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly in the realm of drug discovery. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important synthetic intermediate.
Introduction
Substituted pyridines are a cornerstone of heterocyclic chemistry, frequently appearing in pharmaceuticals, agrochemicals, and materials science. Among these, this compound (CAS No. 32383-10-1) has emerged as a particularly useful intermediate.[1] The strategic placement of its functional groups—a nucleophilic alcohol, an electron-donating methoxy group, and a sterically influential methyl group—allows for precise and regioselective transformations. The methoxy group, in particular, is a prevalent substituent in many drugs, where it can favorably influence ligand-target binding, enhance physicochemical properties, and improve metabolic stability.[2] This guide aims to consolidate the available technical information on this compound, offering field-proven insights into its synthesis and application.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity are critical for its effective use in synthesis, dictating choices in reaction solvents, purification methods, and storage conditions. This compound is a solid at room temperature with properties that make it amenable to standard organic chemistry laboratory procedures.
A summary of its core properties is presented below:
| Property | Value | Source |
| CAS Number | 32383-10-1 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [4] |
| Monoisotopic Mass | 153.07898 Da | [3] |
| IUPAC Name | (6-methoxy-2-methyl-3-pyridinyl)methanol | [3] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% (typical commercial grade) | [1] |
| Predicted XLogP | 0.7 | [3] |
These properties, derived from authoritative databases like PubChem and commercial supplier specifications, form the basis for its handling and application in a laboratory setting.[3][4]
Synthesis and Manufacturing Insights
The synthesis of substituted pyridines often requires multi-step sequences. While specific, scalable syntheses for this compound are often proprietary, its structure suggests logical retrosynthetic pathways starting from more common pyridine precursors. A common strategy involves the functionalization of a pre-existing pyridine ring.
For instance, a plausible laboratory-scale synthesis could start from a corresponding pyridine carboxylic acid or aldehyde. The reduction of a precursor like 6-methoxy-2-methylnicotinaldehyde or the corresponding nicotinic acid ester would yield the target alcohol.
Illustrative Protocol: Reduction of a Pyridine Carboxaldehyde
This protocol is a representative example of how a pyridyl alcohol can be synthesized. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is often preferred for its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to agents like lithium aluminum hydride (LAH), which could potentially reduce other functional groups.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 6-methoxy-2-methyl-3-pyridinecarboxaldehyde, in a suitable alcoholic solvent such as methanol or ethanol at room temperature (20-25°C). The use of an alcohol solvent is advantageous as it readily dissolves both the aldehyde and the borohydride reagent.
Step 2: Reduction
-
Cool the solution to 0°C using an ice bath. This is a crucial step to control the exothermicity of the reduction reaction and minimize potential side reactions.
-
Slowly add sodium borohydride (NaBH₄) to the stirred solution in portions. The molar excess of NaBH₄ should be carefully controlled (typically 1.1 to 1.5 equivalents) to ensure complete conversion without unnecessary excess reagent, which would complicate the workup.
Step 3: Reaction Monitoring and Quenching
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Once complete, cautiously quench the reaction by the slow, dropwise addition of water or dilute aqueous acid (e.g., 1M HCl) to destroy any excess NaBH₄. This step must be performed slowly and at a low temperature to manage the resulting hydrogen gas evolution.
Step 4: Product Isolation and Purification
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel to obtain the final product of high purity. The purity should be validated (>98%) by analytical techniques such as NMR or HPLC before use in subsequent steps.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is the most reactive site for derivatization. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions. This functionality is crucial for extending molecular scaffolds.
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution, although the directing effects of the other substituents must be considered. It is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a phenol, providing another handle for derivatization.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions (e.g., Suzuki, Heck) if appropriately functionalized, for example, by converting the alcohol to a triflate or by introducing a halogen atom onto the ring.
These reactive sites make the molecule a valuable precursor for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Key derivatization pathways for this compound.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[5] Its structure is a recurring motif in compounds targeting a range of biological systems. For instance, similar substituted pyridyl methanols are used in the development of drugs for neurological and cardiovascular disorders.[5]
While specific patented uses of this exact molecule require dedicated searching, analogous structures like (6-Bromopyridin-3-yl)methanol are explicitly cited as pharmaceutical intermediates.[6] The conversion of the hydroxymethyl group to other functionalities allows for its incorporation into larger molecules, such as enzyme inhibitors or receptor antagonists, where the substituted pyridine core can serve as a critical pharmacophore for binding.[5]
For example, the molecule can be a precursor to compounds like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a known intermediate in pharmaceutical manufacturing, by using the hydroxymethyl group as a synthon for building a larger carbon chain.[7]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. While specific toxicity data for this compound is not extensively published, related compounds with similar functional groups are known to be irritants. Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.
Conclusion
This compound is a high-value synthetic intermediate with a well-defined set of physicochemical properties and a versatile reactivity profile. Its strategic importance lies in its utility as a scaffold in medicinal chemistry, enabling the efficient construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its role as a vital tool for researchers and professionals in the chemical sciences.
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An In-depth Technical Guide to the Molecular Structure of (6-Methoxy-2-methylpyridin-3-yl)methanol
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of (6-methoxy-2-methylpyridin-3-yl)methanol, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate its application in complex organic synthesis.
Introduction: The Significance of Substituted Pyridyl Methanols
Pyridyl methanols are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science.[1] The pyridine ring, a bioisostere of a phenyl group, imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability.[1] The hydroxymethyl substituent provides a reactive handle for a variety of chemical transformations, making these compounds versatile intermediates in the synthesis of complex molecular architectures.[2][3] Specifically, the substitution pattern of this compound, with its electron-donating methoxy and methyl groups, influences the electron density of the pyridine ring, thereby modulating its reactivity and potential for intermolecular interactions. This makes it a valuable precursor for the development of novel therapeutic agents and functional materials.[4][5]
Elucidation of the Molecular Structure
The molecular structure of this compound (C₈H₁₁NO₂) is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions with a methyl, a hydroxymethyl, and a methoxy group, respectively.
Key Structural Features:
-
Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.
-
Methoxy Group (-OCH₃) at C6: An electron-donating group that influences the aromatic system's reactivity.
-
Methyl Group (-CH₃) at C2: An electron-donating group that can also provide steric influence.
-
Hydroxymethyl Group (-CH₂OH) at C3: A primary alcohol that is a key site for synthetic modifications.
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are detailed below.
¹H NMR (Predicted):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (C4-H) | 7.0-7.2 | d | 1H | Aromatic proton, doublet due to coupling with C5-H. |
| Pyridine-H (C5-H) | 6.6-6.8 | d | 1H | Aromatic proton, doublet due to coupling with C4-H. |
| -CH₂OH | 4.6-4.8 | s | 2H | Methylene protons adjacent to an aromatic ring and a hydroxyl group. |
| -OCH₃ | 3.8-4.0 | s | 3H | Methoxy group protons. |
| -CH₃ | 2.4-2.6 | s | 3H | Methyl group protons on the pyridine ring. |
| -OH | Variable | br s | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent. |
¹³C NMR (Predicted):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C6 | 160-165 | Pyridine carbon attached to the electron-donating methoxy group. |
| C2 | 155-160 | Pyridine carbon attached to the methyl group. |
| C4 | 135-140 | Aromatic CH carbon. |
| C3 | 120-125 | Pyridine carbon attached to the hydroxymethyl group. |
| C5 | 110-115 | Aromatic CH carbon. |
| -CH₂OH | 60-65 | Carbon of the hydroxymethyl group. |
| -OCH₃ | 50-55 | Carbon of the methoxy group. |
| -CH₃ | 20-25 | Carbon of the methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 (broad) | Alcohol hydroxyl group. |
| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds. |
| C-H stretch (aliphatic) | 2850-3000 | Aliphatic C-H bonds in methyl and methoxy groups. |
| C=C, C=N stretch | 1550-1600 | Pyridine ring vibrations. |
| C-O stretch | 1000-1300 | Alcohol and ether C-O bonds. |
Mass Spectrometry (MS)
The predicted mass spectral data for this compound is available from public databases.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.08626 |
| [M+Na]⁺ | 176.06820 |
| [M-H]⁻ | 152.07170 |
Synthesis of this compound
A robust and reliable synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid, 6-methoxy-2-methylnicotinic acid. This transformation is a standard procedure in organic synthesis and offers high yields and purity.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
This protocol is based on established procedures for the reduction of carboxylic acids to alcohols.
Materials:
-
6-Methoxy-2-methylnicotinic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 6-methoxy-2-methylnicotinic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Extraction: The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The methoxy and methyl groups can influence the binding affinity and selectivity of a target molecule for its biological receptor, while the hydroxymethyl group provides a convenient point of attachment for further molecular elaboration. This compound and its derivatives have potential applications in the development of novel therapeutics for a range of diseases.
Conclusion
This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, and a reliable synthetic protocol. The insights and procedures detailed herein are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of innovative chemical entities.
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PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]
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PubChem. (n.d.). (6-Methoxy-2-pyridinyl)-(oxan-3-yl)methanol. Retrieved from [Link]
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An In-depth Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxy-2-methylpyridin-3-yl)methanol, a substituted pyridinemethanol derivative, is a key building block in modern medicinal chemistry. Its structural features—a pyridine core with methoxy, methyl, and hydroxymethyl substituents—offer multiple points for molecular modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. The pyridine ring is a common motif in a wide array of bioactive molecules, and the strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, characterization, and known applications of this versatile compound, with a focus on providing actionable insights for laboratory and development settings.
The IUPAC name for this compound is This compound . It is registered under the CAS Number 32383-10-1 and has a molecular formula of C₈H₁₁NO₂.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 32383-10-1 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | N/A |
| Predicted XlogP | 0.7 | [1] |
| Predicted Hydrogen Bond Donor Count | 1 | N/A |
| Predicted Hydrogen Bond Acceptor Count | 3 | N/A |
| Predicted Rotatable Bond Count | 2 | N/A |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Reduction of Methyl 6-Methoxy-2-methylnicotinate
A logical and industrially scalable approach to synthesize this compound is through the reduction of methyl 6-methoxy-2-methylnicotinate. This method is advantageous due to the commercial availability of the starting materials and the high efficiency of the reduction step.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is based on established chemical principles for similar transformations and serves as a starting point for laboratory synthesis.
Step 1: Esterification of 6-Methoxy-2-methylnicotinic acid
-
Reaction Setup: To a solution of 6-methoxy-2-methylnicotinic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: The mixture is heated at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 6-methoxy-2-methylnicotinate.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: Serves as both a reactant and a solvent. Anhydrous conditions are crucial to drive the equilibrium towards the ester product.
-
Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Reduction of Methyl 6-methoxy-2-methylnicotinate
-
Reaction Setup: A solution of methyl 6-methoxy-2-methylnicotinate in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is added dropwise to a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford this compound.
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): A potent and non-selective reducing agent capable of reducing esters to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling.
-
Anhydrous THF: A suitable aprotic solvent that is stable to the reducing agent.
-
0 °C to Room Temperature: The initial low temperature helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature ensures its completion.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methoxy group, the hydroxymethyl group, and the hydroxyl proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C4-H) | ~7.0-7.2 | d | 1H |
| Aromatic-H (C5-H) | ~6.6-6.8 | d | 1H |
| Hydroxymethyl (-CH₂OH) | ~4.6 | s | 2H |
| Methoxy (-OCH₃) | ~3.9 | s | 3H |
| Methyl (-CH₃) | ~2.5 | s | 3H |
| Hydroxyl (-OH) | Variable | br s | 1H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C6) | ~163 |
| Aromatic C (C2) | ~158 |
| Aromatic C (C4) | ~138 |
| Aromatic C (C3) | ~122 |
| Aromatic C (C5) | ~108 |
| Hydroxymethyl (-CH₂OH) | ~60 |
| Methoxy (-OCH₃) | ~53 |
| Methyl (-CH₃) | ~23 |
Mass Spectrometry (Predicted)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the hydroxymethyl group or the methoxy group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C and C=N stretch (aromatic) | 1400-1600 |
| C-O stretch (alcohol and ether) | 1000-1300 |
Applications in Drug Development
Substituted pyridinemethanols are valuable intermediates in the synthesis of a wide range of pharmaceuticals. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structure suggests potential applications as a key building block for various therapeutic agents. For instance, related pyridinyl derivatives are central to the development of selective COX-2 inhibitors like Etoricoxib.[2] The functional groups on this compound allow for its incorporation into larger, more complex molecules with potential biological activity.
Logical Workflow for Application in API Synthesis
Caption: Generalized workflow for utilizing this compound in API synthesis.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods such as the reduction of the corresponding nicotinate ester. The predictable spectroscopic properties of this compound allow for its straightforward characterization. The strategic arrangement of its functional groups makes it an attractive starting material for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical intermediate in their work.
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A Comprehensive Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of (6-Methoxy-2-methylpyridin-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific public-domain data for this compound is limited, this document synthesizes available information, including its chemical identity, safety profile, and insights gleaned from closely related structural analogs. The guide is structured to offer a comprehensive understanding for researchers engaged in the synthesis and application of novel pyridine derivatives.
Chemical Identity and Nomenclature
This compound is a substituted pyridinemethanol derivative. The precise nomenclature and structural identifiers are crucial for unambiguous communication in a research and development setting.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Registry Number | 32383-10-1 | [1], [2] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 | [1] |
| SMILES Code | OCC1=CC=C(OC)N=C1C | [1] |
| Probable IUPAC Name | This compound | Inferred from related structures |
It is important to note that while the common name is widely used, the IUPAC name "(6-methoxy-2-methyl-3-pyridinyl)methanol" is a likely systematic alternative, based on the nomenclature of similar compounds found in databases like PubChem.[3][4]
Synonyms and Alternative Names:
Currently, there are no widely recognized synonyms for this compound in major chemical databases. Researchers should primarily rely on the CAS number for accurate identification.
Physicochemical Properties and Safety Profile
Understanding the physicochemical properties and safety hazards is paramount for the handling, storage, and application of any chemical compound.
Table 2: Physicochemical and Safety Data
| Property | Value | Source |
| Purity/Specification | ≥95% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501 | [1] |
The provided hazard statements indicate that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Synthesis and Reaction Pathways
Conceptual Synthetic Workflow:
The synthesis of substituted pyridinemethanols often involves the modification of a pre-existing pyridine ring. A potential strategy for synthesizing the target compound could involve the following conceptual steps:
Caption: Conceptual synthetic pathway for this compound.
Causality in Experimental Choices:
-
Choice of Precursor: A commercially available or readily synthesizable pyridine derivative with the desired substitution pattern (methoxy at C6, methyl at C2) would be the logical starting point. A nitro group at the 3-position is a versatile handle for introducing other functionalities.
-
Reduction: Catalytic hydrogenation is a common and efficient method for reducing nitro groups to amines without affecting other functional groups on the pyridine ring.
-
Diazotization and Hydrolysis: The conversion of the resulting amino group to a hydroxyl group via a diazonium salt intermediate is a standard transformation in aromatic chemistry.
-
Hydroxymethylation: The introduction of the methanol group at the 3-position could potentially be achieved through a reaction with formaldehyde under basic conditions.
Example Protocol for a Structurally Similar Compound: (3-methoxy-6-methylpyridin-2-yl)methanol
While not the exact target molecule, the synthesis of the isomeric (3-methoxy-6-methylpyridin-2-yl)methanol provides valuable insights into the types of reactions and conditions that could be adapted. A published method involves the methylation of 2-(hydroxymethyl)-6-methylpyridin-3-ol.[5]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2-(hydroxymethyl)-6-methylpyridin-3-ol in acetone.
-
Addition of Reagents: Add dimethyl sulfate (Me₂SO₄) followed by cesium carbonate (Cs₂CO₃).
-
Reaction: Reflux the reaction mixture for 2 hours.
-
Work-up: Filter the reaction mixture and concentrate it to obtain a crude product.
-
Purification: Purify the crude product by column chromatography.[5]
This protocol highlights a common strategy for O-methylation in the synthesis of methoxy-substituted pyridine derivatives.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[6][7][8] These heterocycles can engage in various biological interactions and often impart favorable pharmacokinetic properties to a molecule.
While specific applications for this compound are not extensively documented, its structural motifs suggest its potential as a key intermediate in the synthesis of biologically active compounds. The pyridinemethanol moiety is a versatile functional group that can be further modified to explore structure-activity relationships (SAR).
Potential Roles in Drug Design:
-
Hydrogen Bonding: The hydroxyl group of the methanol substituent can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
-
Scaffold for Elaboration: The pyridine ring and the methanol group provide multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening.
-
Improved Physicochemical Properties: The methoxy group can enhance solubility and metabolic stability, which are crucial parameters in drug development.
Logical Relationship in Drug Discovery Workflow:
Caption: Role of this compound in a drug discovery workflow.
Analytical Characterization
Table 3: Predicted Analytical Data
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring. - A singlet for the methoxy group protons (~3.8-4.0 ppm). - A singlet for the methyl group protons (~2.4-2.6 ppm). - A singlet or doublet for the methylene protons of the methanol group (~4.5-4.7 ppm). - A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring. - A carbon signal for the methoxy group (~55-60 ppm). - A carbon signal for the methyl group (~20-25 ppm). - A carbon signal for the methylene group of the methanol (~60-65 ppm). |
| IR Spectroscopy | - A broad O-H stretching band (~3200-3600 cm⁻¹). - C-H stretching bands for aromatic and aliphatic protons (~2850-3100 cm⁻¹). - C=N and C=C stretching bands for the pyridine ring (~1400-1600 cm⁻¹). - A prominent C-O stretching band for the ether and alcohol (~1000-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (153.18). - Fragmentation patterns characteristic of pyridine and benzyl alcohol derivatives. |
Researchers synthesizing this compound would need to perform these analytical techniques to confirm its identity and purity.
Conclusion and Future Perspectives
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its combination of a substituted pyridine core and a reactive methanol handle makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
Future research efforts should focus on:
-
Developing and publishing a robust and scalable synthesis protocol. This would make the compound more accessible to the broader research community.
-
Comprehensive analytical characterization. Detailed NMR, IR, and mass spectrometry data would provide a crucial reference for researchers.
-
Exploration of its utility in the synthesis of biologically active molecules. Screening libraries of derivatives against various therapeutic targets could uncover novel lead compounds.
By addressing these knowledge gaps, the full potential of this compound as a tool in drug discovery can be realized.
References
A comprehensive list of all sources cited within this document is provided below.
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PubChem. (4-Methoxy-6-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.
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ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Available at: [Link]
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MySkinRecipes. (4-Methoxy-3-methylpyridin-2-yl)methanol. Available at: [Link]
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PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
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PubMed. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]
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Semantic Scholar. (2021). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link]
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PubChem. [6-(3-Methoxyphenyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (6-Methoxy-5-(m-tolyl)pyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
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The Versatile Building Block: A Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxy-2-methylpyridin-3-yl)methanol, a substituted pyridine derivative, is a key heterocyclic building block in modern medicinal chemistry. Its strategic placement of methoxy, methyl, and hydroxymethyl groups on the pyridine core makes it a versatile synthon for creating complex molecular architectures. This guide provides an in-depth review of its synthesis, properties, and critical role as an intermediate in the development of novel therapeutic agents. The unique electronic and steric properties imparted by its substituents allow for selective functionalization, making it a valuable component in the drug discovery pipeline, particularly in the synthesis of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Characterization
While extensive experimental data for this compound is not broadly published, its physicochemical properties can be reliably predicted based on its structure and data from closely related analogues. These properties are essential for its handling, purification, and use in subsequent synthetic steps.
| Property | Value (Predicted/Known Analogue Data) | Reference(s) |
| CAS Number | 32383-10-1 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | Inferred |
| Purity | ≥95% (as commercially available) | [1] |
| Solubility | Soluble in methanol, ethanol, DCM, chloroform | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available |
Expected Spectroscopic Data:
-
¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The methoxy protons will appear as a singlet around δ 3.8-4.0 ppm, the methyl protons as a singlet around δ 2.4-2.6 ppm, and the methylene protons of the alcohol as a singlet around δ 4.5-4.7 ppm. The hydroxyl proton will be a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: Aromatic carbons will be in the δ 110-160 ppm range. The methoxy carbon is expected around δ 55 ppm, the methyl carbon around δ 20-25 ppm, and the methylene carbon of the alcohol around δ 60-65 ppm.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the alcohol (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and a prominent C-O stretch for the methoxy group (around 1050-1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 153.08.
Synthesis and Mechanistic Insights
The synthesis of this compound is best approached through a multi-step sequence, starting from more readily available precursors. A logical and efficient pathway involves the initial synthesis of a 6-methylnicotinic acid derivative, followed by the introduction of the 6-methoxy group, and finally, reduction of the carboxylic acid or ester at the 3-position to the desired primary alcohol.
Overall Synthetic Workflow:
Caption: Proposed synthetic pathway to this compound.
Step 1: Synthesis of Methyl 6-Methylnicotinate
The synthesis of the core 6-methylnicotinate scaffold can be achieved through the oxidation of 2-methyl-5-ethylpyridine.[3] This process typically involves strong oxidizing agents, followed by esterification.
Experimental Protocol:
-
Oxidation: 2-methyl-5-ethylpyridine is reacted with a mixture of nitric acid and sulfuric acid at elevated temperatures. The ethyl group is selectively oxidized to a carboxylic acid.
-
Esterification: The resulting 6-methylnicotinic acid is then esterified, commonly through Fischer esterification by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄) to yield methyl 6-methylnicotinate.[4][5][6]
Step 2: Introduction of the 6-Methoxy Group
While a direct, high-yield conversion of methyl 6-methylnicotinate to its 6-methoxy derivative is not straightforward, a common strategy for introducing a methoxy group at this position on a pyridine ring involves the displacement of a suitable leaving group, such as a halide. An alternative approach involves the synthesis of the 6-hydroxypyridine derivative, which can then be methylated. For the purpose of this guide, we will outline the methylation of the corresponding 6-hydroxy intermediate.
Experimental Protocol:
-
Hydroxylation: The 6-methylnicotinate is converted to the 6-hydroxy derivative. This can be a challenging transformation and may require specific reagents to achieve regioselectivity.
-
Methylation: The 6-hydroxy-2-methylnicotinic acid (or its ester) is then methylated using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base (e.g., K₂CO₃ or NaH) to form the methyl ether.
Step 3: Reduction to this compound
The final step is the reduction of the ester group of methyl 6-methoxy-2-methylnicotinate to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.
Mechanism of Reduction:
The reduction of an ester with LiAlH₄ proceeds via nucleophilic acyl substitution. The hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol.
Caption: Workflow for the reduction of the ester to the target alcohol.
Experimental Protocol:
-
Reaction Setup: A solution of methyl 6-methoxy-2-methylnicotinate in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Quenching: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation and Purification: The resulting solids are filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of medicinal chemistry, and this compound is a prime example of a versatile intermediate. While direct citations of this specific molecule in the synthesis of marketed drugs are not abundant in the public literature, the utility of the 6-methoxy-2-methylpyridine scaffold is well-documented, particularly in the development of kinase inhibitors and other targeted therapies.
Role as a Key Intermediate:
-
Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The substituents at the 2, 3, and 6 positions allow for the precise orientation of other functional groups to interact with the ATP-binding pocket of the target kinase.
-
Precursor for Biologically Active Molecules: This compound serves as a precursor for a variety of more complex molecules. The primary alcohol can be oxidized to an aldehyde for use in reductive amination or Wittig-type reactions, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution.
-
Analogue Synthesis: In drug discovery programs, intermediates like this are invaluable for the rapid synthesis of analogues to explore structure-activity relationships (SAR). The methoxy and methyl groups can be varied to probe the effects of sterics and electronics on biological activity.
Examples of Related Structures in Medicinal Chemistry:
While not a direct use of the title compound, the synthesis of the selective COX-2 inhibitor Etoricoxib involves a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which shares the 6-methylpyridin-3-yl core. This highlights the industrial relevance of this substitution pattern on the pyridine ring. The introduction of a methoxy group at the 6-position, as in our title compound, would be a logical step in the development of second-generation analogues with modified metabolic profiles or target affinities.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its synthesis, though multi-stepped, relies on well-established and scalable chemical transformations. The strategic arrangement of its functional groups provides a versatile platform for the synthesis of a wide range of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. As the demand for new and more effective pharmaceuticals continues to grow, the importance of such well-defined and functionalized heterocyclic intermediates will undoubtedly increase.
References
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The Strategic Synthesis and Application of (6-Methoxy-2-methylpyridin-3-yl)methanol: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: The Unseen Importance of a Versatile Scaffold
In the landscape of contemporary drug discovery and development, the pyridine ring stands as a cornerstone heterocyclic scaffold.[1][2][3] Its prevalence in a vast number of biologically active molecules is a testament to its unique electronic properties and its capacity for versatile functionalization, enabling medicinal chemists to meticulously refine the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.[1][2] Within this critical class of compounds, (6-Methoxy-2-methylpyridin-3-yl)methanol emerges not from a singular, celebrated discovery, but from the systematic exploration of chemical space for novel, efficacious molecular frameworks. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, underlying mechanistic principles, and its strategic importance as a key intermediate in the generation of complex pharmaceutical agents. For researchers and drug development professionals, understanding the nuances of this molecule is to appreciate a vital tool in the design of next-generation therapeutics.
Core Synthesis and Mechanistic Rationale
While a dedicated publication on the initial synthesis of this compound is not prominent in the literature, its preparation can be logically derived from established synthetic routes for closely related isomers. The following proposed synthesis is adapted from a documented procedure for a similar pyridinemethanol derivative, illustrating a robust and reliable method for accessing this valuable intermediate.
The synthetic approach hinges on a selective methylation of a di-substituted pyridine precursor. This strategy is predicated on the differential reactivity of functional groups on the pyridine ring, a common tactic in heterocyclic chemistry to achieve desired substitution patterns.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound would likely commence from a commercially available or readily synthesized hydroxypyridine derivative. A key transformation in this pathway is the selective methylation of a hydroxyl group.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is a representative, step-by-step methodology for the synthesis of a methoxy-methyl-substituted pyridinemethanol, based on established chemical literature. This protocol is designed to be self-validating, with clear endpoints and purification procedures to ensure the integrity of the final compound.
Step 1: O-Methylation of the Pyridine Precursor
-
Reaction Setup: To a solution of the appropriate 2-methyl-3-(hydroxymethyl)pyridin-6-ol precursor in a suitable polar aprotic solvent such as acetone or DMF, add a methylating agent like dimethyl sulfate (Me₂SO₄).
-
Base Addition: Introduce a mild base, for instance, cesium carbonate (Cs₂CO₃), to facilitate the deprotonation of the hydroxyl group, thereby activating it for nucleophilic attack on the methylating agent.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours to ensure complete conversion.
-
Work-up and Purification: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired this compound.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is paramount for its use in further synthetic applications. The following table summarizes its key physicochemical properties, derived from public chemical databases.[4]
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Monoisotopic Mass | 153.07898 Da |
| XlogP (predicted) | 0.7 |
| SMILES | CC1=C(C=CC(=N1)OC)CO |
| InChI | InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 |
| InChIKey | ZCLKXIJNKORWPB-UHFFFAOYSA-N |
Strategic Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules.[5] The strategic placement of the methoxy, methyl, and hydroxymethyl groups provides multiple points for diversification and fine-tuning of a molecule's properties.
-
Neurological and Cardiovascular Drug Development: Isomers and related structures of this compound are actively used in the development of drugs targeting neurological and cardiovascular disorders.[5] The pyridine scaffold is adept at interacting with specific biological receptors, and the substituents on the ring can be modified to enhance this interaction and improve therapeutic efficacy.[5]
-
Oncology and Kinase Inhibitors: The pyridinemethanol motif is a common feature in the design of kinase inhibitors, a critical class of anti-cancer agents.[6] The hydroxymethyl group can be further functionalized to introduce pharmacophores that bind to the active sites of kinases, while the methoxy and methyl groups can influence solubility and metabolic stability.
-
Anti-inflammatory and Anti-malarial Agents: The broader class of pyridine derivatives has shown significant promise in the development of novel anti-inflammatory and anti-malarial drugs.[1][7] The ability to systematically modify the pyridine core allows for the exploration of structure-activity relationships (SAR) to identify compounds with improved potency and reduced side effects.[1]
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Conclusion
This compound represents a strategically important, yet often unheralded, building block in the arsenal of the medicinal chemist. Its value is not in a singular groundbreaking discovery but in its enabling role in the systematic and rational design of novel therapeutics across a spectrum of disease areas. The synthetic accessibility of this and related pyridinemethanol derivatives, coupled with their inherent versatility for chemical modification, ensures their continued and expanding role in the future of drug discovery.
References
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The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). ACS Omega. Retrieved from [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2015). Current Pharmaceutical Design. Retrieved from [Link]
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4-Methoxy-3-methyl-2-pyridinemethanol. (n.d.). Pipzine Chemicals. Retrieved from [Link]
-
[6-(Methoxymethyl)-2-pyridinyl]methanol. (n.d.). MySkinRecipes. Retrieved from [Link]
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Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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(6-methoxy-3-methylpyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
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(4-Methoxy-3-methylpyridin-2-yl)methanol. (n.d.). MySkinRecipes. Retrieved from [Link]
-
(6-Methoxy-pyridin-2-yl)-methanol. (n.d.). Amerigo Scientific. Retrieved from [Link]
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(4-Methoxy-6-methylpyridin-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). Scientific Reports. Retrieved from [Link]
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Spectroscopic Characterization of (6-Methoxy-2-methylpyridin-3-yl)methanol: A Technical Guide for Researchers
Introduction
(6-Methoxy-2-methylpyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. As with any novel compound, unambiguous structural confirmation is paramount before its use in further applications. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for acquiring and interpreting this data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule.
While comprehensive experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. This approach not only offers a detailed characterization of the target molecule but also serves as a practical framework for the spectroscopic analysis of other novel heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the molecular formula C₈H₁₁NO₂, presents several key features that will be distinguishable by various spectroscopic techniques. These include a substituted pyridine ring, a methoxy group, a methyl group, and a primary alcohol (methanol) substituent. Each of these functional groups will give rise to characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, while the overall structure will be confirmed by mass spectrometry.
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. [1]2. Instrument Setup : The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Standard ¹H and ¹³C{¹H} spectra should be acquired. To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Data Processing : The acquired free induction decays (FIDs) are processed with appropriate software, involving Fourier transformation, phasing, baseline correction, and referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=N, C=C (Pyridine) | Stretching | 1550 - 1610 and 1450 - 1500 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |
| C-O (Aromatic Ether) | Asymmetric Stretching | 1200 - 1275 | Strong |
Trustworthiness of IR Data: The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. [2]The strong C-O stretching bands are also highly characteristic of the alcohol and ether functionalities. [3]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. [4]Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid. [4]2. Data Acquisition : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺) : The exact mass of this compound (C₈H₁₁NO₂) is 153.07898 Da. High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy (typically within 5 ppm). [5]* Predicted Adducts (ESI+) : In electrospray ionization, common adducts are expected:
-
[M+H]⁺: m/z 154.08626
-
[M+Na]⁺: m/z 176.06820
-
-
Key Fragmentation Patterns : Common fragmentation pathways for this molecule would include:
-
Loss of a hydrogen radical from the molecular ion.
-
Loss of water (H₂O) from the methanol group, particularly in the [M+H]⁺ adduct, leading to a fragment at m/z 136.07624.
-
Alpha-cleavage, involving the breaking of the bond between the pyridine ring and the CH₂OH group.
-
Loss of a methyl radical (•CH₃) from the methoxy group.
-
Experimental Protocol for High-Resolution Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
-
Infusion and Ionization : The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule. [6]3. Mass Analysis : The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, which measures the mass-to-charge ratios with high precision. [5]4. Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. The accurate mass measurement is used to determine the elemental composition.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry, provides a robust and self-validating framework for its structural elucidation. The predicted data presented in this guide, based on fundamental principles and analysis of analogous structures, offers a clear roadmap for researchers. By following the detailed experimental protocols, scientists can confidently acquire and interpret the necessary data to confirm the identity and purity of this compound, ensuring its suitability for subsequent research and development activities.
References
- Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733.
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-28. Retrieved from [Link]
-
Barron, A. R. (n.d.). IR Sample Preparation: A Practical Guide. Retrieved from [Link]
-
AZoLifeSciences. (2023). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Fundamental Principles of High-Resolution Mass Spectrometry. Retrieved from [Link]
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Methodological & Application
Synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanol: An Application Note and Protocol
Introduction
(6-Methoxy-2-methylpyridin-3-yl)methanol is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents.[1] Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds. This document provides a comprehensive guide for the synthesis of this compound, starting from the readily available 2-methyl-3-pyridinemethanol. The presented protocol is designed for researchers and professionals in drug development and organic synthesis, offering a detailed, step-by-step methodology and insights into the underlying chemical principles.
Synthetic Strategy Overview
The direct methoxylation of 2-methyl-3-pyridinemethanol at the C6 position is challenging due to the electron-deficient nature of the pyridine ring. Therefore, a multi-step synthetic approach is employed, which involves the activation of the pyridine ring towards nucleophilic aromatic substitution. The overall strategy is outlined below:
Figure 1: Overall synthetic workflow.
Experimental Protocols
PART 1: Protection of the Hydroxyl Group
The initial step involves the protection of the primary alcohol of 2-methyl-3-pyridinemethanol to prevent unwanted side reactions in subsequent steps. A tert-butyldimethylsilyl (TBDMS) ether is a suitable protecting group due to its stability under the planned reaction conditions and its straightforward removal.
Protocol 1: Synthesis of 3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-methyl-3-pyridinemethanol | 123.15 | 5.0 g | 40.6 |
| tert-Butyldimethylsilyl chloride | 150.72 | 6.7 g | 44.7 |
| Imidazole | 68.08 | 3.6 g | 52.9 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a stirred solution of 2-methyl-3-pyridinemethanol (5.0 g, 40.6 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add imidazole (3.6 g, 52.9 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (6.7 g, 44.7 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine as a colorless oil.
PART 2: N-Oxidation of the Pyridine Ring
N-oxidation activates the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack.[2][3]
Protocol 2: Synthesis of 3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine N-oxide
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine | 237.43 | 9.6 g | 40.4 |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 10.0 g | 44.4 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
Procedure:
-
Dissolve 3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine (9.6 g, 40.4 mmol) in dichloromethane (150 mL) and cool to 0 °C.
-
Add m-CPBA (10.0 g, 44.4 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.
PART 3: Halogenation of the Pyridine N-oxide
Introduction of a halogen at the C6 position provides a good leaving group for the subsequent nucleophilic substitution with methoxide.[4]
Protocol 3: Synthesis of 6-chloro-3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine N-oxide | 253.43 | 10.2 g | 40.2 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 12.3 g (7.5 mL) | 80.4 |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add phosphorus oxychloride (7.5 mL, 80.4 mmol) to the crude 3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine N-oxide (10.2 g, 40.2 mmol) at 0 °C.
-
Slowly heat the reaction mixture to 90 °C and maintain for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with solid sodium carbonate until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to give the 6-chloro derivative.
PART 4: Nucleophilic Aromatic Substitution with Methoxide
The chloro substituent at the C6 position is displaced by a methoxy group in a nucleophilic aromatic substitution reaction.[5][6]
Protocol 4: Synthesis of 3-((tert-butyldimethylsilyloxy)methyl)-6-methoxy-2-methylpyridine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 6-chloro-3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine | 271.87 | 10.9 g | 40.1 |
| Sodium methoxide (25% in MeOH) | 54.02 | 18.4 mL | 80.2 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
Procedure:
-
Dissolve 6-chloro-3-((tert-butyldimethylsilyloxy)methyl)-2-methylpyridine (10.9 g, 40.1 mmol) in anhydrous methanol (100 mL).
-
Add sodium methoxide solution (18.4 mL, 80.2 mmol) and heat the mixture to reflux for 24 hours in a sealed tube or under a reflux condenser equipped with a drying tube.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water (50 mL) and ethyl acetate (100 mL).
-
Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
PART 5: Deprotection of the Silyl Ether
The final step is the removal of the TBDMS protecting group to unveil the hydroxymethyl functionality.[7]
Protocol 5: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-((tert-butyldimethylsilyloxy)methyl)-6-methoxy-2-methylpyridine | 267.46 | 10.7 g | 40.0 |
| Tetra-n-butylammonium fluoride (TBAF, 1 M in THF) | 261.47 | 48 mL | 48.0 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Procedure:
-
Dissolve the crude 3-((tert-butyldimethylsilyloxy)methyl)-6-methoxy-2-methylpyridine (10.7 g, 40.0 mmol) in THF (100 mL).
-
Add TBAF solution (48 mL, 48.0 mmol) and stir at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.
Mechanistic Insights
The key to this synthetic route is the activation of the pyridine ring via N-oxidation. The N-oxide intermediate significantly enhances the electrophilicity of the C2 and C6 positions, facilitating nucleophilic attack.
Figure 2: Key reaction mechanisms.
Safety and Handling
-
2-methyl-3-pyridinemethanol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
m-CPBA: An oxidizing agent, handle with care and avoid contact with flammable materials.
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water. Use in a fume hood with appropriate PPE.
-
Sodium methoxide: Corrosive and flammable. Handle under an inert atmosphere.
-
TBAF: Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization Data (Predicted)
-
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35 (d, J = 8.0 Hz, 1H), 6.65 (d, J = 8.0 Hz, 1H), 4.65 (s, 2H), 3.90 (s, 3H), 2.50 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5, 155.0, 138.0, 125.0, 108.0, 60.0, 53.5, 22.0.
-
MS (ESI): m/z 154.0862 [M+H]⁺.[9]
-
References
-
MySkinRecipes. (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]
-
PubChem. (4-Methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]
-
Arkat USA. Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
Wikipedia. Pyridine-N-oxide. Retrieved from [Link]
-
Amerigo Scientific. (6-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]
-
ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gelest. Deprotection of Silyl Ethers. Retrieved from [Link]
-
NIH. Radical chain monoalkylation of pyridines. Retrieved from [Link]
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
-
PubChem. This compound. Retrieved from [Link]
- Google Patents. CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]
-
RSC Publishing. Single point activation of pyridines enables reductive hydroxymethylation. Retrieved from [Link]
-
ResearchGate. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
NIH. Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
-
ResearchGate. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]
-
Pipzine Chemicals. 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China. Retrieved from [Link]
-
Chemistry LibreTexts. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
ResearchGate. Catalytic oxidation of 3-pyridinemethanol (1) to nicotinic acid 2 (vitamin B3). Retrieved from [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
Sci-Hub. Aromatic substitution. Part XVIII. Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. Pyridine N-oxide derivatives. Retrieved from [Link]
-
YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (6-Methoxy-5-(m-tolyl)pyridin-3-yl)methanol. Retrieved from [Link]
-
Supplementary Information. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanol via a Grignard Reaction-Based Strategy
Introduction: Strategic Synthesis of a Key Pyridine Building Block
(6-Methoxy-2-methylpyridin-3-yl)methanol is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring methoxy, methyl, and hydroxymethyl groups on the pyridine core, offers multiple points for further chemical modification. This document provides a detailed, field-proven guide for the multi-step synthesis of this target molecule, with a central focus on the strategic application of a Grignard reaction for the crucial C-C bond formation at the C3 position of the pyridine ring.
While a direct, one-step Grignard reaction to produce the target primary alcohol is not the most conventional approach, this guide outlines a robust and logical synthetic sequence that leverages the power of organometallic chemistry to construct the key intermediate, 6-methoxy-2-methylnicotinaldehyde. This aldehyde is then readily reduced to the desired final product. This methodology is designed for researchers, scientists, and drug development professionals who require a reliable and scalable process for accessing this important synthetic intermediate.
The narrative will delve into the causality behind experimental choices, from the selection of starting materials to the optimization of reaction conditions, ensuring a thorough understanding of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, commencing with the commercially available 2-methyl-6-methoxypyridine. The core of this strategy is the regioselective introduction of a formyl group at the 3-position of the pyridine ring. This is accomplished through a halogen-metal exchange to form a pyridyl Grignard reagent, which is then trapped with an appropriate electrophile. The final step involves the selective reduction of the introduced aldehyde functionality to the primary alcohol.
Caption: Overall synthetic workflow.
Part 1: Electrophilic Bromination of 2-Methyl-6-methoxypyridine
Scientific Rationale: The initial step involves the regioselective bromination of the pyridine ring to install a halogen at the 3-position. This "handle" is essential for the subsequent Grignard reagent formation. The electron-donating nature of the methoxy and methyl groups activates the pyridine ring towards electrophilic substitution. The directing effects of these substituents favor substitution at the C3 and C5 positions. Careful control of reaction conditions is necessary to achieve mono-bromination at the desired C3 position.
Protocol 1: Synthesis of 3-Bromo-6-methoxy-2-methylpyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-6-methoxypyridine | 123.15 | 10.0 g | 81.2 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 15.1 g | 85.3 mmol |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - |
| Sodium thiosulfate | 158.11 | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-6-methoxypyridine (10.0 g, 81.2 mmol) and anhydrous acetonitrile (200 mL).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Add N-Bromosuccinimide (NBS) (15.1 g, 85.3 mmol, 1.05 eq.) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) and stir for 15 minutes.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-6-methoxy-2-methylpyridine as a solid.[1]
Part 2: Grignard Reagent Formation and Formylation
Scientific Rationale: This is the pivotal step where the Grignard reagent is formed and utilized. The direct formation of a Grignard reagent from a halopyridine can be challenging. An alternative and often more reliable method is a bromine-magnesium exchange using a commercially available Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[2] This exchange reaction is typically fast and proceeds under mild conditions.
The subsequent reaction with N,N-dimethylformamide (DMF) is a classic Bouveault aldehyde synthesis.[3] The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is stable under the reaction conditions and is hydrolyzed during the acidic workup to yield the desired aldehyde.[4]
Caption: Mechanism of Grignard formation and formylation.
Protocol 2: Synthesis of 6-Methoxy-2-methylnicotinaldehyde
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-6-methoxy-2-methylpyridine | 202.05 | 10.1 g | 50.0 mmol |
| Isopropylmagnesium chloride (2M in THF) | - | 27.5 mL | 55.0 mmol |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 5.8 mL | 75.0 mmol |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 150 mL | - |
| Saturated aqueous ammonium chloride | - | - | - |
| Diethyl ether | 74.12 | - | - |
| Anhydrous magnesium sulfate | 142.04 | - | - |
Procedure:
-
Inert Atmosphere: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere of argon or nitrogen.
-
Grignard Formation: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-6-methoxy-2-methylpyridine (10.1 g, 50.0 mmol) and anhydrous THF (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isopropylmagnesium chloride (2M solution in THF, 27.5 mL, 55.0 mmol, 1.1 eq.) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour. Formation of the Grignard reagent is often accompanied by a color change.
-
Formylation: In a separate dry flask, dissolve anhydrous DMF (5.8 mL, 75.0 mmol, 1.5 eq.) in anhydrous THF (50 mL).
-
Cool the freshly prepared Grignard reagent solution to -20°C (ice/salt bath).
-
Slowly add the DMF solution to the Grignard reagent dropwise via cannula or dropping funnel, keeping the internal temperature below -15°C.
-
After the addition, allow the reaction to stir at -20°C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Workup: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 6-methoxy-2-methylnicotinaldehyde.
Part 3: Reduction of the Aldehyde to the Primary Alcohol
Scientific Rationale: The final step is the chemoselective reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that will reduce aldehydes and ketones in the presence of many other functional groups, including the pyridine ring and the methoxy group. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature and is generally high-yielding with a straightforward workup.
Protocol 3: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Methoxy-2-methylnicotinaldehyde | 151.16 | 6.05 g | 40.0 mmol |
| Sodium borohydride (NaBH₄) | 37.83 | 1.82 g | 48.0 mmol |
| Methanol | 32.04 | 100 mL | - |
| Water | 18.02 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 6-methoxy-2-methylnicotinaldehyde (6.05 g, 40.0 mmol) and methanol (100 mL).
-
Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.82 g, 48.0 mmol, 1.2 eq.) portion-wise over 15 minutes. Be cautious of gas evolution (hydrogen).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield this compound as a solid or oil, which can be further purified by recrystallization or chromatography if necessary.
Conclusion
This application guide provides a comprehensive and reliable three-step synthetic route for the preparation of this compound. By strategically employing a Grignard reaction for the key formylation step, this protocol offers a robust method for accessing this valuable building block. The detailed procedures and scientific rationale behind each step are intended to empower researchers in their synthetic endeavors, facilitating the development of novel chemical entities in the fields of medicine and agriculture.
References
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Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. [Link]
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Journal of the Chemical Society C. (1966). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. [Link]
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ResearchGate. (1950). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. [Link]
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AOBChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]
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Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1729. [Link]
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PubChem. 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
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Brainly. (2023). The addition of a Grignard reagent to DMF results in the generation of the corresponding aldehyde. [Link]
-
PubChemLite. (6-methoxy-3-methylpyridin-2-yl)methanol. [Link]
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Sci-Hub. ChemInform Abstract: Preparation of Pyridyl Grignard Reagents and Cross Coupling Reactions with Sulfoxides Bearing Azaheterocycles. [Link]
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Furst, L., M. J. D., & O'Brien, M. A. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9174-9178*. [Link]
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ResearchGate. (2013). Reaction of 9 with DMF or benzaldehyde. [Link]
-
Amerigo Scientific. (6-Methoxy-pyridin-2-yl)-methanol. [Link]
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-
Fisher Scientific. 6-Methoxy-2-pyridinecarboxaldehyde 97.0+%, TCI America™. [Link]
-
PubChem. 6-Methoxypyridine-3-carbaldehyde. [Link]
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Application Note: Regioselective Functionalization of Methoxypyridines via Directed Lithiation
Abstract
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The development of efficient and regioselective methods for their functionalization is a cornerstone of modern synthetic chemistry. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the precise introduction of substituents onto aromatic and heteroaromatic rings.[1] This application note provides a detailed guide to the lithiation of methoxypyridines, leveraging the methoxy group as a robust directed metalation group (DMG). We will explore the underlying principles, analyze the factors governing regioselectivity for different methoxypyridine isomers, and provide detailed, field-proven protocols for their subsequent functionalization.
The Principle of Directed ortho-Metalation (DoM)
First reported independently by Henry Gilman and Georg Wittig in the 1940s, Directed ortho-Metalation is a deprotonation reaction that offers superior regiocontrol compared to classical electrophilic aromatic substitution.[2][3] The methodology relies on the presence of a Directed Metalation Group (DMG) on the aromatic ring. This group, typically containing a heteroatom like oxygen or nitrogen, acts as a Lewis base to coordinate with a Lewis acidic organolithium reagent (e.g., n-butyllithium, n-BuLi).[2][4] This initial complexation brings the strong base into close proximity to a specific C-H bond at the ortho position, facilitating its deprotonation to form a thermodynamically stable aryllithium intermediate.[5][6] This intermediate can then be trapped by a wide range of electrophiles, installing a new functional group exclusively at the position ortho to the DMG.[2]
Figure 1: General mechanism of Directed ortho-Metalation (DoM).
The Unique Challenges of Pyridine Lithiation
While the principles of DoM are broadly applicable, pyridines present unique challenges compared to their benzenoid counterparts.[7] The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This property makes the ring susceptible to nucleophilic attack, a reaction pathway that competes directly with the desired deprotonation (lithiation).[8]
Causality Behind Experimental Choices:
-
Nucleophilic Addition: When using highly nucleophilic alkyllithium reagents like n-BuLi, competitive addition to the C2 or C6 positions of the pyridine ring can occur, leading to dihydropyridine intermediates and a complex mixture of products.[9][10] This is a significant side reaction that can dramatically lower the yield of the desired functionalized pyridine.
-
The Solution - Hindered Bases: To circumvent nucleophilic addition, sterically hindered, non-nucleophilic lithium amide bases are frequently employed.[8][9] Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are the workhorses in this context. Their bulkiness disfavors addition to the ring, allowing the deprotonation pathway to dominate, especially at low temperatures (e.g., -78 °C).[9][11][12]
Regioselectivity in Methoxypyridine Lithiation
The position of the methoxy group on the pyridine ring is the primary determinant of the lithiation site. The interplay between the directing power of the methoxy group and the inherent reactivity of the pyridine nucleus dictates the outcome.
-
2-Methoxypyridine: The methoxy group at the C-2 position strongly directs deprotonation to the ortho C-3 position. However, the pyridine nitrogen itself can direct lithiation to the C-6 position.[13] The outcome is highly dependent on the base used. While hindered bases like LDA favor the thermodynamically preferred C-3 lithiation, mixed-aggregate bases such as nBuLi-LiDMAE (lithium 2-dimethylaminoethoxide) have been shown to regioselectively deprotonate at C-6.[14][15] This highlights the critical role of base selection in controlling regiochemistry.
-
3-Methoxypyridine: This isomer presents two non-equivalent ortho positions: C-2 and C-4. Deprotonation generally occurs preferentially at the C-2 position.[9] This preference is attributed to the greater acidity of the C-2 proton, which is influenced by both the adjacent nitrogen atom and the ortho-methoxy group. However, lithiation at C-4 can be achieved, particularly if the C-2 position is blocked.[9]
-
4-Methoxypyridine: Lithiation of 4-methoxypyridine is the most straightforward case. The methoxy group directs deprotonation cleanly and efficiently to the equivalent C-3 and C-5 positions.[16] Using bases like phenyllithium or mesityllithium in THF typically provides high yields of 3-substituted products upon quenching with an electrophile.[16]
Data Presentation: Summary of Regioselective Lithiation
| Substrate | Common Lithiating Agent(s) | Primary Site of Lithiation | Key Considerations |
| 2-Methoxypyridine | LDA, LTMP | C-3 | Hindered bases are essential to prevent side reactions.[13] |
| 2-Methoxypyridine | nBuLi-LiDMAE | C-6 | Mixed-aggregate bases can override the DMG's ortho-directing effect.[15] |
| 3-Methoxypyridine | nBuLi, LDA | C-2 | C-2 is the kinetically and thermodynamically favored site.[9] |
| 4-Methoxypyridine | PhLi, MesLi, nBuLi | C-3 | Generally provides high regioselectivity and good yields.[16] |
Experimental Protocols
Core Requirement: Inert Atmosphere and Anhydrous Conditions All organolithium reactions are extremely sensitive to moisture and atmospheric oxygen. All glassware must be rigorously oven- or flame-dried and the reaction must be conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Solvents must be anhydrous.
Figure 2: Standard experimental workflow for lithiation and functionalization.
Protocol 1: C-3 Lithiation of 4-Methoxypyridine and Functionalization with Iodomethane
This protocol details a typical DoM procedure on a well-behaved substrate.
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-methoxypyridine (545 mg, 5.0 mmol, 1.0 equiv) and 25 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 mL, 5.5 mmol, 1.1 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add iodomethane (0.34 mL, 5.5 mmol, 1.1 equiv) dropwise to the reaction mixture. Stir at -78 °C for an additional 2 hours.
-
Workup: Remove the cooling bath and quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add 30 mL of ethyl acetate, and separate the layers. Wash the organic layer with brine (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-methyl-4-methoxypyridine.
Protocol 2: C-3 Lithiation of 2-Methoxypyridine using LDA and Functionalization with Benzaldehyde
This protocol demonstrates the use of a hindered amide base to avoid nucleophilic addition.
Materials:
-
Diisopropylamine
-
n-Butyllithium (2.5 M in hexanes)
-
2-Methoxypyridine
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
LDA Preparation: To a flame-dried 100 mL round-bottom flask under argon, add anhydrous THF (15 mL) and freshly distilled diisopropylamine (0.77 mL, 5.5 mmol, 1.1 equiv). Cool the solution to -78 °C. Add n-butyllithium (2.2 mL, 5.5 mmol, 1.1 equiv) dropwise. Stir the colorless solution at -78 °C for 30 minutes to generate LDA in situ.
-
Substrate Addition: In a separate flame-dried flask, dissolve 2-methoxypyridine (545 mg, 5.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Cool this solution to -78 °C.
-
Lithiation: Transfer the substrate solution to the LDA solution via cannula at -78 °C. Rinse the substrate flask with a small amount of THF to ensure complete transfer. Stir the resulting mixture at -78 °C for 2 hours.
-
Electrophilic Quench: Add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv) dropwise. Stir at -78 °C for 1 hour.
-
Workup and Purification: Follow steps 5-7 from Protocol 1 to quench, extract, and purify the product, yielding (3-methoxypyridin-2-yl)(phenyl)methanol.
Trustworthiness: Troubleshooting & Field-Proven Insights
-
Problem: Low or No Yield.
-
Cause: The most common culprit is exposure to water or air, which rapidly quenches the organolithium species. Ensure all glassware is meticulously dried and the inert atmosphere is maintained. Reagent quality is also paramount; titrate organolithium solutions periodically to confirm their molarity.
-
Solution: Use freshly distilled solvents and reagents. Ensure all joints in the glassware assembly are well-sealed.
-
-
Problem: Mixture of Regioisomers.
-
Cause: For substrates like 3-methoxypyridine, lithiation temperature can influence selectivity. If the reaction is allowed to warm prematurely, the lithiated intermediate may isomerize to a more thermodynamically stable species.
-
Solution: Maintain strict temperature control at -78 °C throughout the lithiation and quenching steps. Use a calibrated low-temperature thermometer.
-
-
Problem: Dark, Tarry Crude Product.
-
Cause: This often indicates side reactions, such as nucleophilic addition of n-BuLi to the pyridine ring, especially if the reaction temperature was not kept sufficiently low or if a non-hindered base was used inappropriately.
-
Solution: For sensitive pyridine substrates, switch from n-BuLi to a hindered base like LDA or LTMP.[8][9] Ensure slow, dropwise addition of the base to dissipate heat and avoid localized warming.
-
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Rouquet, G., & Oble, J. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8908–8911. [Link]
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Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
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Jamart-Grégoire, B., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(8), 2699–2710. [Link]
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Rouquet, G., & Oble, J. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]
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Gupta, L., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 77(2), 977–989. [Link]
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Gupta, L., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 77(2), 977-989. [Link]
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Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411–427. [Link]
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Jamart-Grégoire, B., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society, 132(8), 2699-2710. [Link]
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University of Rochester. (n.d.). Directed (ortho) Metallation. Not Voodoo. [Link]
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Mrony, A., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(16), 5879–5885. [Link]
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Comins, D. L., & Killpack, M. O. (1990). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry, 55(1), 69–71. [Link]
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Molloy, J. J., & Watson, A. J. B. (2013). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Organic & Biomolecular Chemistry, 11(2), 239–242. [Link]
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ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines of type 20. [Link]
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Gros, P. C., et al. (2009). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? European Journal of Organic Chemistry, 2009(32), 5521–5528. [Link]
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57–72. [Link]
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ResearchGate. (n.d.). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. [Link]
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Gros, P. C., et al. (2008). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 73(13), 5227–5230. [Link]
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Schmidlin, N. M. C., et al. (2020). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Dalton Transactions, 49(16), 5069–5073. [Link]
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ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent reaction with electrophiles. [Link]
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Bennacef, I., et al. (2007). Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200. The Journal of Organic Chemistry, 72(6), 2161–2165. [Link]
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Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
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Fort, Y., et al. (2002). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 67(10), 3469–3472. [Link]
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Gros, P. C., & Fort, Y. (2011). Dehalogenative and Deprotonative Lithiation of Pyridines: A Second Wind for Trimethylsilylmethylithium (TMSCH2Li). European Journal of Organic Chemistry, 2011(33), 6647–6655. [Link]
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Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]
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Ma, Y., & Collum, D. B. (2015). A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. Journal of the American Chemical Society, 137(10), 3589–3601. [Link]
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Sibi, M. P., & Snieckus, V. (1983). The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry, 48(11), 1935–1937. [Link]
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Galiano-Roth, A. S., et al. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(17), 6871–6872. [Link]
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Butala, M., et al. (2019). Lithium Thiophosphate Functionalized Zirconium MOFs for Li-S Batteries with Enhanced Rate Capabilities. Journal of the American Chemical Society, 141(46), 18349–18353. [Link]
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(6-Methoxy-2-methylpyridin-3-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis
Introduction
(6-Methoxy-2-methylpyridin-3-yl)methanol is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its structural motif is of significant interest to researchers and drug development professionals, primarily for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the class of kinase inhibitors. The strategic placement of its methoxy, methyl, and hydroxymethyl groups on the pyridine ring allows for versatile chemical modifications, making it an essential component in the construction of complex molecular architectures. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound, offering detailed protocols and expert insights for its effective utilization in pharmaceutical research and development.
Chemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 32383-10-1 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | Off-white solid (predicted) | General chemical knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | General chemical knowledge |
| InChI Key | ZCLKXIJNKORWPB-UHFFFAOYSA-N | [2] |
Safety and Handling:
This compound should be handled with care in a well-ventilated laboratory, adhering to standard safety protocols. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is limited, it is advisable to avoid inhalation, ingestion, and direct skin contact. In case of exposure, immediate medical attention should be sought.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous chemical transformations and should be optimized for safety and efficiency in a controlled laboratory setting.
Materials:
-
2-Methyl-3-hydroxymethyl-6-hydroxypyridine
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-Methyl-3-hydroxymethyl-6-hydroxypyridine (1.0 eq) in anhydrous acetone or DMF.
-
Addition of Base: Add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care) portion-wise to the solution while stirring under a nitrogen atmosphere.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate or methyl iodide (1.2 eq) dropwise to the suspension. Caution: Alkylating agents like DMS and MeI are toxic and should be handled in a fume hood with appropriate PPE.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the reaction mixture into ice-water and extract with ethyl acetate. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Characterization and Analytical Methods
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Predicted Spectroscopic Data
While experimental spectra are not available in the searched literature, predicted data from computational tools can provide a useful reference.
¹H NMR (Predicted):
-
δ ~2.5 ppm (s, 3H, -CH₃)
-
δ ~3.9 ppm (s, 3H, -OCH₃)
-
δ ~4.6 ppm (s, 2H, -CH₂OH)
-
δ ~7.0 ppm (d, 1H, Ar-H)
-
δ ~7.6 ppm (d, 1H, Ar-H)
¹³C NMR (Predicted):
-
δ ~20 ppm (-CH₃)
-
δ ~55 ppm (-OCH₃)
-
δ ~60 ppm (-CH₂OH)
-
δ ~110-160 ppm (Aromatic carbons)
Mass Spectrometry (MS):
-
[M+H]⁺ = 154.08 m/z [2]
Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹ (O-H stretch, broad)
-
~2950 cm⁻¹ (C-H stretch)
-
~1600, 1480 cm⁻¹ (C=C and C=N aromatic ring stretches)
-
~1250 cm⁻¹ (C-O stretch)
Analytical Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound.
HPLC Method (General):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
GC-MS Method (General):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Temperature Program: A suitable temperature gradient to separate impurities.
-
Detection: Mass Spectrometry (scan mode for identification, SIM mode for quantification)
Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Scaffolds
This compound is a valuable precursor in the synthesis of multi-kinase inhibitors such as Sorafenib and its analogs[5][6]. The hydroxymethyl group can be readily converted into a leaving group (e.g., a halide) to facilitate coupling with other fragments.
Workflow for Application in Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of a kinase inhibitor.
Detailed Protocol: Synthesis of a Sorafenib Analog Intermediate
This protocol illustrates the conversion of this compound to a key intermediate for Sorafenib-like molecules.
Part 1: Chlorination of the Alcohol
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction with ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 6-Methoxy-2-methyl-3-(chloromethyl)pyridine. This intermediate is often used in the next step without further purification.
Part 2: Ether Linkage Formation
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 4-aminophenol derivative (1.0 eq) and potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.
-
Addition of Intermediate: Add the crude 6-Methoxy-2-methyl-3-(chloromethyl)pyridine from Part 1 to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the desired ether-linked intermediate.
This intermediate can then be further reacted with an appropriate isocyanate to form the final urea-containing kinase inhibitor[6].
Conclusion
This compound stands as a testament to the importance of functionalized heterocyclic intermediates in modern drug discovery. While direct synthetic and characterization data may be limited in publicly accessible literature, its structural relationship to key components of established kinase inhibitors underscores its significance. The protocols and data presented in this guide, though based in part on analogous chemistry, provide a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their pursuit of novel therapeutics. As the demand for targeted therapies continues to grow, the role of such versatile building blocks will undoubtedly become even more critical.
References
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PubChem. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. Available at: [Link] (Accessed: January 20, 2026).
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MDPI. (New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation). Available at: [Link] (Accessed: January 20, 2026).
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PubChem. (6-Methoxy-5-(m-tolyl)pyridin-3-yl)methanol. Available at: [Link] (Accessed: January 20, 2026).
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PubChem. (6-Methoxy-5-(p-tolyl)pyridin-3-yl)methanol. Available at: [Link] (Accessed: January 20, 2026).
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PubChem. (4-Methoxy-6-methylpyridin-3-yl)methanol. Available at: [Link] (Accessed: January 20, 2026).
- Google Patents. (Process for the preparation of sorafenib).
-
Taylor & Francis Online. (Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids). Available at: [Link] (Accessed: January 20, 2026).
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PubChem. (6-methoxy-3-methylpyridin-2-yl)methanol. Available at: [Link] (Accessed: January 20, 2026).
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Chemsrc. ((6-Methoxy-3-pyridin-3-ylpyridin-2-yl)methanol). Available at: [Link] (Accessed: January 20, 2026).
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PubMed. (Metal-free Methylation of a Pyridine N-oxide C-H Bond by Using Peroxides). Available at: [Link] (Accessed: January 20, 2026).
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RSC Publishing. (Metal-free methylation of a pyridine N–oxide C–H bond by using peroxides). Available at: [Link] (Accessed: January 20, 2026).
-
PubChem. (6-Methoxy-2-methyl-a-phenyl-3-pyridinemethanol). Available at: [Link] (Accessed: January 20, 2026).
- Google Patents. (Synthesis method for sorafenib intermediate).
- Google Patents. (Methylation of pyridines).
-
ResearchGate. (Synthesis of sorafenib derivatives 4a–e.). Available at: [Link] (Accessed: January 20, 2026).
-
RSC Publishing. (Metal-free methylation of a pyridine N-oxide C–H bond by using peroxides). Available at: [Link] (Accessed: January 20, 2026).
-
Reaction Biology. (Step-by-Step Guide to Kinase Inhibitor Development). Available at: [Link] (Accessed: January 20, 2026).
- Google Patents. (Process for the preparation of a raf kinase inhibitor and intermediates for use in the process).
-
PubChemLite. ((6-methoxy-5-methylpyridin-3-yl)methanol). Available at: [Link] (Accessed: January 20, 2026).
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PubChemLite. (this compound). Available at: [Link] (Accessed: January 20, 2026).
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PMC - NIH. (Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors). Available at: [Link] (Accessed: January 20, 2026).
-
Amerigo Scientific. ((6-Methoxy-pyridin-2-yl)-methanol). Available at: [Link] (Accessed: January 20, 2026).
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ResearchGate. (Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors). Available at: [Link] (Accessed: January 20, 2026).
-
SciSpace. (Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine). Available at: [Link] (Accessed: January 20, 2026).
-
I.R.I.S. (Design and synthesis of pyridopyrimidines targeting NEK6 kinase). Available at: [Link] (Accessed: January 20, 2026).
-
ResearchGate. (Synthesis of 6-methoxy-2-methylquinoline 3a.). Available at: [Link] (Accessed: January 20, 2026).
-
Ark Pharm, Inc. (this compound). Available at: [Link] (Accessed: January 20, 2026).
- Google Patents. (Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine).
-
DergiPark. (In Silico Calculations of 2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H- 1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate). Available at: [Link] (Accessed: January 20, 2026).
Sources
- 1. (6-Methoxy-5-(o-tolyl)pyridin-3-yl)methanol | C14H15NO2 | CID 177795115 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 3-methoxy-6-methyl-2-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for Suzuki Coupling Reactions with (6-Methoxy-2-methylpyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the (6-Methoxy-2-methylpyridin-3-yl) Scaffold
The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable component in designing molecules with specific biological activities. The (6-Methoxy-2-methylpyridin-3-yl) moiety, in particular, offers a unique substitution pattern that can influence molecular conformation, solubility, and metabolic stability. The methoxy and methyl groups provide steric and electronic handles for fine-tuning drug-receptor interactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] This powerful palladium-catalyzed reaction allows for the coupling of an organoboron species with an organic halide or triflate, and it is widely used in the pharmaceutical industry for the synthesis of complex molecules.[1] This guide provides detailed protocols and expert insights for successfully employing (6-Methoxy-2-methylpyridin-3-yl) derivatives in Suzuki coupling reactions, a critical step in the synthesis of novel biaryl compounds for drug discovery and development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl.[3]
-
Transmetalation: The organic group (R²) from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid or ester.[4]
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Approaches to Coupling (6-Methoxy-2-methylpyridin-3-yl) Derivatives
There are two primary strategies for incorporating the (6-Methoxy-2-methylpyridin-3-yl) moiety via a Suzuki coupling, each with its own advantages. The choice of strategy often depends on the availability of starting materials and the overall synthetic route.
-
Strategy A: The Direct Approach (Recommended) - This involves the use of a pre-functionalized boron derivative, such as (6-Methoxy-2-methylpyridin-3-yl)boronic acid pinacol ester . This is often the most efficient method as it circumvents the need to synthesize and purify a reactive halide or triflate of the pyridine.
-
Strategy B: The Two-Step Approach - This more traditional route begins with the (6-Methoxy-2-methylpyridin-3-yl)methanol and involves its conversion to a suitable electrophile (e.g., a bromide or chloride) prior to the Suzuki coupling. This can be a viable option if the methanol is readily available and the corresponding boronic ester is not.
Protocol 1: Direct Coupling with (6-Methoxy-2-methylpyridin-3-yl)boronic acid pinacol ester
This protocol is recommended for its efficiency and the commercial availability of the key boronic ester.[]
Materials:
-
(6-Methoxy-2-methylpyridin-3-yl)boronic acid pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand like XPhos (1-3 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous and degassed solvent: 1,4-Dioxane/water (4:1) or Toluene/water (4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave vial, combine (6-Methoxy-2-methylpyridin-3-yl)boronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂ · CH₂Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic ester.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Caption: Experimental workflow for the direct Suzuki coupling.
Protocol 2: Two-Step Approach via Halogenation of this compound
This protocol is an alternative for when the corresponding boronic ester is unavailable. It involves an initial halogenation step to convert the alcohol into a more reactive electrophile for the Suzuki coupling.
Part A: Halogenation of this compound
Materials:
-
This compound (1.0 equiv)
-
Halogenating agent (e.g., N-Bromosuccinimide (NBS) or SOCl₂)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Step-by-Step Procedure for Bromination (Example):
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as DCM.
-
Addition of Brominating Agent: Cool the solution to 0 °C and slowly add N-Bromosuccinimide (NBS) (1.1 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 3-(bromomethyl)-6-methoxy-2-methylpyridine.
Part B: Suzuki Coupling of 3-(bromomethyl)-6-methoxy-2-methylpyridine
Materials:
-
3-(bromomethyl)-6-methoxy-2-methylpyridine (from Part A) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3-(bromomethyl)-6-methoxy-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction and Monitoring: Heat the mixture (typically 80-120 °C) and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of commonly used conditions for Suzuki couplings involving pyridine derivatives, which can serve as a starting point for optimization.
| Parameter | Commonly Used Reagents/Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile catalyst. Pd(dppf)Cl₂ is often effective for heteroaromatic couplings. Pd₂(dba)₃ is a precatalyst that requires a ligand. |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands like XPhos and SPhos can enhance the rate of oxidative addition and reductive elimination, particularly with less reactive chlorides.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. The base is crucial for the transmetalation step.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is common, as it helps to dissolve both the organic and inorganic reagents. The choice of solvent can influence catalyst stability and reaction kinetics. |
| Temperature | 80-120 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the catalyst or starting materials. |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases. Increasing the reaction temperature or time may also be beneficial.
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent can be a significant side reaction. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky ligands can help to prevent this.
-
Hydroxymethyl Group Interference: In Strategy B, the free hydroxyl group of the starting material could potentially interfere with the reaction. While often tolerated, in some cases, protection of the alcohol (e.g., as a silyl ether) may be necessary prior to halogenation.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds containing the (6-Methoxy-2-methylpyridin-3-yl) scaffold. By selecting the appropriate strategy—either the direct coupling of the boronic ester or the two-step halogenation-coupling sequence—and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of novel molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these important transformations.
References
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Syntheses, 81, 89.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Air-Stable, Readily Soluble, and Highly Active Palladium(II) Precatalysts for the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. Retrieved from [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of (6-Methoxy-2-methylpyridin-3-yl)methanol
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for (6-Methoxy-2-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The developed method is stability-indicating and can accurately quantify the main compound in the presence of its potential impurities and degradation products. This document provides a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction
This compound is a substituted pyridinylmethanol derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product. A reliable and accurate analytical method is therefore essential for quality control during the manufacturing process and for stability testing of the intermediate.[6]
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[6] This application note describes a stability-indicating RP-HPLC method coupled with photodiode array (PDA) detection for the purity assessment of this compound. The use of a PDA detector allows for the simultaneous acquisition of spectral data across a range of wavelengths, which is invaluable for peak purity assessment and method development.[7][8][9]
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's physicochemical properties is crucial for developing a robust HPLC method.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁NO₂[10]
-
Molecular Weight: 153.18 g/mol
-
Structure:
(Image Source: PubChem CID 58849689)
The presence of the pyridine ring, a chromophore, suggests that this compound will be UV active. Based on the analysis of structurally similar methoxy and methyl-substituted pyridine derivatives, the UV absorbance maximum (λmax) is estimated to be in the range of 260-280 nm. A photodiode array detector will be employed to experimentally determine the optimal wavelength for detection.
Experimental
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended.[7][8][9][12]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid), analytical grade
-
This compound reference standard of known purity.
-
Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column is chosen due to its versatility and effectiveness in separating moderately polar aromatic compounds. The mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid to ensure good peak shape for the basic pyridine moiety.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic or Gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | Monitor at 270 nm (or optimal λmax determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for a wide range of organic molecules, including aromatic compounds.
-
Acidified Mobile Phase: The addition of formic or phosphoric acid helps to suppress the ionization of the pyridine nitrogen, leading to symmetrical peak shapes and reproducible retention times.
-
Acetonitrile: A common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity.
-
PDA Detector: Enables the determination of the optimal detection wavelength, peak purity analysis, and identification of co-eluting impurities.[7][8][9]
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Method Validation Protocol
The developed HPLC method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank (mobile phase), the reference standard solution, and the sample solution.
-
Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analyze the stressed samples and assess the resolution between the main peak and any degradation product peaks.
-
Utilize the PDA detector to perform peak purity analysis of the main peak in the chromatograms of the stressed samples.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the nominal sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate and calculate the percentage recovery.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic content). Assess the impact on the system suitability parameters.
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject the standard solution in replicate (e.g., five times) before sample analysis.
Acceptance Criteria for Validation Parameters
The following table summarizes the generally accepted criteria for the validation of a purity method.[13][14][15][16]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; Peak purity index > 0.995 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery: 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10.0% |
| Robustness | System suitability parameters meet the criteria. |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas ≤ 2.0% |
Visualized Workflows
HPLC Purity Analysis Workflow
Caption: Workflow for the HPLC Purity Analysis.
Method Validation Logical Relationship
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. The use of a C18 column with a simple mobile phase and PDA detection ensures high resolution, sensitivity, and specificity. The comprehensive validation protocol, designed in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in a quality control environment. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
-
Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. [Link]
-
Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. [Link]
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Diode Array HPLC Detectors. Biocompare. [Link]
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Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
-
Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Shimadzu. [Link]
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This compound. PubChem. [Link]
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(6-methoxy-3-methylpyridin-2-yl)methanol. PubChem. [Link]
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(4-Methoxy-6-methylpyridin-3-yl)methanol. PubChem. [Link]
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The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]
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- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ijpsjournal.com [ijpsjournal.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Note: GC-MS Analysis of a (6-Methoxy-2-methylpyridin-3-yl)methanol Reaction Mixture
<
Abstract
This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of (6-Methoxy-2-methylpyridin-3-yl)methanol in a complex reaction mixture. Due to the polar nature and potential thermal lability of the target analyte, a derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This procedure enhances volatility and thermal stability, ensuring sharp chromatographic peaks and reliable mass spectral data. The protocol details sample preparation, optimized GC-MS parameters, and data interpretation guidelines, making it suitable for reaction monitoring, impurity profiling, and quality control in pharmaceutical development and chemical synthesis.
Introduction
This compound is a key heterocyclic building block in the synthesis of various pharmaceutical active ingredients (APIs). Monitoring the progress of its synthesis and accurately assessing the purity of the resulting mixture are critical steps in drug development and manufacturing.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[3][4]
However, the direct analysis of polar, functionalized molecules like pyridyl methanols by GC can be challenging.[5][6][7] The presence of an active hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[8][9] Furthermore, such compounds can be susceptible to thermal degradation in the hot GC inlet.[8]
To overcome these challenges, chemical derivatization is employed.[9] Silylation is a widely used and effective derivatization technique where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[9][10][11] This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[10][11] This note describes a validated method using BSTFA as the silylating agent for the comprehensive analysis of a this compound reaction mixture.
Experimental Rationale & Method Development
The Need for Derivatization
The core of this method is the conversion of the polar analyte into a more volatile and stable form. The hydroxyl group on this compound makes it a prime candidate for derivatization.
-
Volatility: Silylation replaces the polar O-H bond with a non-polar O-Si(CH₃)₃ bond, disrupting hydrogen bonding and increasing the molecule's vapor pressure, which is essential for GC analysis.[8][10]
-
Stability: The resulting trimethylsilyl ether is more thermally stable than the parent alcohol, minimizing on-column degradation and ensuring that the detected peak corresponds to the original analyte.[10][11]
-
Improved Chromatography: Masking the active hydroxyl group prevents interactions with active sites (e.g., free silanols) on the GC column and liner, leading to more symmetrical peak shapes and improved resolution.[8]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is an excellent choice for this application. It is highly reactive towards alcohols, and its byproducts are volatile, minimizing chromatographic interference.[10][12]
Synthesis of the Analyte and Potential Impurities
Understanding the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of this compound involves the reduction of a corresponding ester or aldehyde. A related isomer, (3-methoxy-6-methylpyridin-2-yl)methanol, can be synthesized from 2-(hydroxymethyl)-6-methylpyridin-3-ol.[13] General pyridine synthesis can involve various annulation strategies.[14]
Therefore, the reaction mixture may contain:
-
Starting Materials: e.g., 6-methoxy-2-methylnicotinaldehyde or methyl 6-methoxy-2-methylnicotinate.
-
Reagents & Solvents: Reducing agents, catalysts, and reaction solvents.
-
By-products: Over-reduction products, dimers, or isomers like (6-methoxy-3-methylpyridin-2-yl)methanol.[15]
-
Degradation Products: Compounds formed due to instability in the reaction or work-up conditions.
The developed GC-MS method must be able to separate and identify all these potential components.
Protocol: GC-MS Analysis
Materials and Reagents
-
Analyte: this compound reaction mixture.[16]
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Anhydrous Pyridine or Acetonitrile (Silylation Grade).
-
Internal Standard (Optional): A stable, commercially available compound with similar functionality that does not co-elute, e.g., Dodecanol.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation and Parameters
The analysis is performed on a standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
| GC Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 250 °C | Split mode prevents column overloading. Temperature is high enough for volatilization but low enough to minimize degradation of derivatives. |
| Liner | Deactivated, Split, Glass Wool | A deactivated liner is crucial to prevent analyte adsorption.[12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, general-purpose column providing excellent separation of a wide range of derivatized compounds based on boiling point.[3] |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Initial hold allows for solvent elution. The ramp rate provides good separation of early and late eluting compounds. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | 70 eV, standard energy for generating reproducible fragmentation patterns and library matching. |
| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quad Temp. | 150 °C | Standard temperature to ensure mass accuracy. |
| Scan Range | 40 - 550 m/z | Covers the expected mass range of the derivatized product, by-products, and solvent. |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across each chromatographic peak for reliable identification. |
Step-by-Step Experimental Workflow
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the homogenized reaction mixture into a 2 mL autosampler vial.
-
Dilution: Add 500 µL of anhydrous pyridine (or another suitable dry solvent). Vortex to dissolve. Note: Pyridine can act as a catalyst and helps in solvating the analytes and reagents.[17]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly immediately to prevent moisture ingress.[10]
-
Reaction: Vortex the vial for 30 seconds. Place the vial in a heating block or oven at 60-70 °C for 30 minutes to ensure the reaction goes to completion. Some sterically hindered compounds may require longer reaction times.[18]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system using the parameters outlined in Table 1.
Data Analysis and Interpretation
Identification of the Target Analyte
The underivatized this compound has a molecular weight of 153.18 g/mol .[16] After derivatization, a trimethylsilyl group (mass ≈ 72 Da) replaces the active hydrogen of the alcohol.
-
Molecular Ion: The derivatized product, (6-methoxy-2-methylpyridin-3-yl)methyl trimethylsilyl ether, will have a molecular weight of approximately 225 g/mol . The molecular ion peak (M⁺) at m/z 225 should be visible in the mass spectrum.
-
Key Fragments: Silyl ethers exhibit characteristic fragmentation patterns.[19][20][21] Expect to see prominent fragments corresponding to:
-
[M-15]⁺ (m/z 210): Loss of a methyl group (•CH₃) from the TMS group. This is often the base peak or a very abundant ion for TMS derivatives.[18]
-
[M-89]⁺ (m/z 136): Loss of the •OSi(CH₃)₂ fragment is another common pathway for silyl ethers.[18]
-
m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation is a hallmark of silylated compounds, though it may be of low relative abundance.[21]
-
Analysis of the Reaction Mixture
The total ion chromatogram (TIC) will show multiple peaks.
-
Solvent and Reagent Peaks: The solvent and excess BSTFA/byproducts will typically elute early. Running a reagent blank is essential to distinguish these from true sample components.[10]
-
Product Peak: The derivatized this compound should be a prominent, well-shaped peak. Its identity is confirmed by matching its mass spectrum with the expected fragmentation pattern.
-
Impurity Peaks: Other peaks should be investigated.
-
Unreacted Starting Material: If the starting material has active hydrogens (e.g., an alcohol), it will also be derivatized. If it is an aldehyde or ester, it will appear underivatized. Compare retention times and mass spectra with known standards if available.
-
By-products: Mass spectra of unknown peaks can be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. The molecular weight and fragmentation can provide structural clues to potential side-reaction products.
-
Conclusion
The GC-MS method detailed in this application note, centered on a robust silylation derivatization protocol, provides a reliable and effective means for analyzing this compound within its complex reaction matrix. This approach successfully overcomes the challenges associated with analyzing polar, thermally sensitive pharmaceutical intermediates, yielding high-quality chromatographic separation and definitive mass spectral identification. This protocol is a valuable tool for process monitoring, impurity profiling, and ensuring the quality and consistency of this critical synthetic building block. Method validation according to ICH guidelines would be the next step for implementation in a regulated quality control environment.[22]
References
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Simultaneous Determination of 79 Polar and Non-Polar Polycyclic Aromatic Compounds in Airborne Particulate Matter by Gas Chromatography – Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link]
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Full article: Simultaneous Determination of 79 Polar and Non-Polar Polycyclic Aromatic Compounds in Airborne Particulate Matter by Gas Chromatography – Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link]
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GC Derivatization. Available at: [Link]
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. NIH. Available at: [Link]
-
GC Derivatization Reagents. Obrnuta faza. Available at: [Link]
-
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Available at: [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. Available at: [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. Available at: [Link]
-
Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate. Available at: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]
-
Gas chromatography/mass spectrometric and nuclear magnetic resonance determination of polynuclear aromatic hydrocarbons in airborne particulates. ACS Publications. Available at: [Link]
-
GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Patsnap Eureka. Available at: [Link]
-
GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]
-
Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar. Available at: [Link]
-
Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. NIH. Available at: [Link]
-
(PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. Available at: [Link]
-
GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans of iso -sinapyl alcohol. ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... ResearchGate. Available at: [Link]
-
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. Available at: [Link]
-
(6-methoxy-3-methylpyridin-2-yl)methanol. PubChemLite. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
(6-Methoxy-pyridin-2-yl)-methanol. Amerigo Scientific. Available at: [Link]
-
(6-Methoxy-5-(p-tolyl)pyridin-3-yl)methanol. PubChem. Available at: [Link]
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- 5. tandfonline.com [tandfonline.com]
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- 11. obrnutafaza.hr [obrnutafaza.hr]
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Application Note & Protocol: Rational Development of a Crystallization Method for (6-Methoxy-2-methylpyridin-3-yl)methanol
Abstract
(6-Methoxy-2-methylpyridin-3-yl)methanol is a substituted pyridine methanol derivative of increasing interest in pharmaceutical development and materials science. The ability to control its purity and solid-state form is critical for ensuring consistent performance, bioavailability, and manufacturability. This document provides a comprehensive guide for developing a robust crystallization protocol for this compound. We will move beyond a simple list of steps to explain the underlying principles of solvent selection, supersaturation control, and nucleation, thereby empowering researchers to rationally design and optimize their crystallization processes. The protocols described herein are designed as a self-validating system, beginning with a systematic solvent screening and culminating in scalable methods for producing high-purity crystalline material.
Introduction: The Critical Role of Crystallization
Crystallization is a powerful purification technique used to isolate a compound in its solid, crystalline form from a solution.[1][2] For active pharmaceutical ingredients (APIs) and key intermediates like this compound, the crystalline state offers significant advantages over amorphous forms, including enhanced stability, improved handling characteristics, and predictable dissolution profiles. The molecular structure of this compound (Figure 1), with its polar hydroxyl and methoxy groups and an aromatic pyridine ring, suggests a moderate polarity, which will guide our initial solvent selection strategy.
Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol [3]
The primary goal of this protocol is to establish a reliable method for obtaining this compound as a high-purity, crystalline solid. This involves creating a state of supersaturation—a thermodynamic driving force that compels the solute molecules to leave the solution and assemble into a crystal lattice.[2] The manner in which supersaturation is achieved can profoundly impact crystal size, shape (habit), and even the polymorphic form.[4][5]
Foundational Principles: A Rational Approach to Crystallization
A successful crystallization is not a matter of chance; it is an engineered process. The core principle lies in carefully reducing the solubility of the solute in a solvent to induce crystal formation.[1][2] This can be achieved through several methods, each offering unique control over the crystallization process.
-
Cooling Crystallization: This is the most common method for compounds whose solubility is highly dependent on temperature. By dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution and then slowly cooling it, the solubility decreases, leading to supersaturation and subsequent crystallization.[2]
-
Anti-Solvent Addition: In this technique, a second solvent (the "anti-solvent" or "precipitant") in which the compound is poorly soluble is added to a solution of the compound.[1] This reduces the overall solvating power of the solvent system, thereby inducing precipitation and crystallization.
-
Slow Evaporation: This simple yet effective method involves allowing the solvent to evaporate slowly from a saturated solution.[6] As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation. This method is particularly useful for generating high-quality single crystals for X-ray diffraction analysis.[6]
-
Vapor Diffusion: Ideal for small quantities, this method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent.[1][6] The vapor of the anti-solvent diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[1]
Experimental Workflow: From Screening to Production
The development of a crystallization protocol is a systematic process. The following workflow provides a logical progression from initial solvent discovery to a refined crystallization procedure.
Caption: A systematic workflow for developing a crystallization protocol.
Detailed Protocols
Part 1: Solubility Screening
Objective: To identify suitable single and binary solvent systems for crystallization. An ideal solvent will dissolve the compound moderately to highly at elevated temperatures but poorly at ambient or sub-ambient temperatures.
Materials:
-
This compound (crude or purified)
-
Selection of solvents (see Table 1)
-
Small vials (e.g., 2 mL HPLC vials)
-
Magnetic stir plate and stir bars
-
Heat gun or heating block
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of this compound into each vial.
-
Add a test solvent dropwise (e.g., 50 µL increments) at room temperature while stirring or vortexing.
-
Observe the solubility. If the compound dissolves readily in a small volume (< 200 µL), the solvent is likely too good for cooling crystallization and may be better suited as the primary solvent in an anti-solvent system.
-
If the compound is poorly soluble at room temperature, gently heat the vial while continuing to add solvent until a clear solution is obtained. Record the approximate volume of solvent used.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath (~0-4 °C).
-
Observe for crystal formation. Note the quality and quantity of the precipitate. A dense, crystalline solid is desired over an oil or fine powder.
-
Summarize observations as shown in Table 1.
Table 1: Example Solvent Screening Data
| Solvent | Polarity Index | Boiling Point (°C) | Solubility (RT) | Solubility (Heated) | Observations upon Cooling | Suitability |
| Heptane | 0.1 | 98 | Insoluble | Insoluble | N/A | Anti-solvent |
| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | Fine needles | Possible |
| Ethyl Acetate | 4.4 | 77 | Soluble | Very Soluble | Oiled out | Poor (Single), Good (Co-solvent) |
| Acetone | 5.1 | 56 | Very Soluble | Very Soluble | No crystals | Poor (Single) |
| Isopropanol (IPA) | 3.9 | 82 | Sparingly Soluble | Soluble | Crystalline solid | Good |
| Methanol | 5.1 | 65 | Very Soluble | Very Soluble | No crystals | Poor (Single) |
| Water | 10.2 | 100 | Sparingly Soluble | Sparingly Soluble | No change | Poor |
This table presents hypothetical data to illustrate the screening process. Actual results must be determined experimentally.
Part 2: Protocol A - Cooling Crystallization from Isopropanol
Rationale: Based on the screening, isopropanol (IPA) shows a desirable solubility profile: poor solubility at low temperatures and good solubility at higher temperatures. This makes it an excellent candidate for cooling crystallization.
Procedure:
-
In a flask equipped with a magnetic stirrer and reflux condenser, add the crude this compound.
-
Add isopropanol in a ratio of approximately 5-10 mL per gram of crude material.
-
Heat the mixture to a gentle reflux (~80 °C) with stirring until all the solid has dissolved. If undissolved solids remain, add more IPA in small portions until a clear solution is achieved.
-
Once fully dissolved, stop heating and remove the heat source. Allow the solution to cool slowly and undisturbed towards room temperature. Slow cooling is crucial for forming larger, more well-defined crystals.[2]
-
Crystal nucleation should be observed as the solution cools. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.
-
Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath or refrigerator (2-8 °C) for at least 1-2 hours to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part 3: Protocol B - Anti-Solvent Crystallization (Ethyl Acetate/Heptane)
Rationale: Ethyl acetate is a good solvent, while heptane is a poor one (an "anti-solvent"). This combination allows for crystallization to be induced by altering the solvent composition at a constant temperature. This method is particularly useful if the compound tends to oil out during cooling.
Procedure:
-
Dissolve the crude this compound in a minimal amount of ethyl acetate at room temperature.
-
While stirring the solution, slowly add heptane dropwise.
-
Continue adding heptane until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.
-
If the solution becomes too cloudy or precipitates rapidly, add a small amount of ethyl acetate to redissolve the solid.
-
Allow the solution to stir at room temperature for several hours to allow the crystals to grow.
-
To further increase the yield, the mixture can be cooled in an ice bath.
-
Isolate, wash (with a heptane-rich mixture), and dry the crystals as described in Protocol A.
Conclusion and Best Practices
This application note provides a systematic and scientifically grounded approach to developing a crystallization protocol for this compound. By beginning with a logical solvent screening process, researchers can efficiently identify promising conditions for obtaining high-purity crystalline material. The choice between cooling and anti-solvent crystallization will depend on the empirically determined solubility properties of the compound. For all crystallization processes, slow and controlled changes—be it temperature or solvent composition—are paramount for achieving high purity and desirable crystal morphology.[6]
References
- Crystallization of Small Molecules. (n.d.).
- Jones, A. G. (2002). Crystallization Process Systems. Butterworth-Heinemann.
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m33–m40. Retrieved from [Link]
- Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 71, 1-21.
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanol
Introduction
(6-Methoxy-2-methylpyridin-3-yl)methanol is a pivotal building block in contemporary drug discovery, notably as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural motif is crucial for developing compounds targeting a range of therapeutic areas. However, achieving a high-yield, reproducible synthesis can be challenging. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to empower researchers in overcoming common hurdles and maximizing the yield and purity of this valuable compound.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Reduction of 6-Methoxy-2-methylnicotinaldehyde
Question: My reduction of 6-methoxy-2-methylnicotinaldehyde to the corresponding methanol is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this reduction step are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Choice of Reducing Agent: The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LAH) are effective, they can sometimes lead to over-reduction or side reactions with the pyridine ring. Sodium borohydride (NaBH₄) is a milder and safer alternative, often providing higher yields and cleaner reactions for this type of transformation.[2] The NaBH₄-Methanol system in a solvent like THF has proven effective for reducing aromatic esters and aldehydes.[2]
-
Reaction Conditions:
-
Temperature: The reaction temperature should be carefully controlled. While some reductions can be performed at room temperature, cooling the reaction mixture to 0°C before the addition of the reducing agent can help to minimize side reactions and improve selectivity.
-
Solvent: Anhydrous solvents are crucial for reactions involving hydrides. The presence of water will quench the reducing agent and significantly lower the yield. Ensure that your solvents (e.g., THF, Methanol) are properly dried before use.
-
-
Workup Procedure: Losses during the aqueous workup can be a significant source of low yield, especially for polar molecules like pyridyl methanols.
-
Quenching: The quenching of the reaction should be done carefully at a low temperature to avoid decomposition of the product.
-
Extraction: Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended to ensure complete recovery of the product from the aqueous layer.
-
-
Purity of Starting Material: The purity of the starting aldehyde is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the overall yield.
Issue 2: Formation of Impurities During Synthesis
Question: I am observing significant impurity formation in my reaction mixture. What are the likely side reactions and how can I mitigate them?
Answer:
Impurity formation is a frequent challenge in heterocyclic chemistry. Understanding the potential side reactions is key to developing a strategy to minimize them.
-
Over-reduction: As mentioned, strong reducing agents like LAH can potentially lead to the reduction of the pyridine ring itself, especially under harsh conditions. Using a milder reducing agent like NaBH₄ can help to avoid this.
-
Incomplete Reaction: An incomplete reaction will leave unreacted starting material, which can complicate purification. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to ensure the reaction goes to completion.[3]
-
Side Reactions from Precursors: If you are synthesizing the aldehyde precursor in-situ, be aware of potential side reactions from that step. For instance, in a Grignard reaction to form the methanol from a bromo-pyridine precursor, homo-coupling of the Grignard reagent can occur.
-
Decomposition: Pyridine derivatives can be sensitive to heat and acidic or basic conditions.[3] During workup and purification, it is advisable to avoid high temperatures and prolonged exposure to strong acids or bases.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective route involves the reduction of a suitable carbonyl precursor, such as 6-methoxy-2-methylnicotinaldehyde or its corresponding ester, methyl 6-methoxy-2-methylnicotinate. The ester can be synthesized from 6-methylnicotinic acid through Fischer esterification.[4] The subsequent reduction of the ester or aldehyde with a hydride reducing agent yields the desired alcohol.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times or overheating.
Q3: What are the key considerations for scaling up the synthesis of this compound?
A3: Scaling up a reaction requires careful consideration of several factors:
-
Heat Transfer: Exothermic reactions, such as the addition of a reducing agent, can become difficult to control on a larger scale. Ensure your reaction vessel has adequate cooling capacity.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized hot spots.
-
Reagent Addition: The rate of addition of reagents, especially the reducing agent, should be carefully controlled to manage the reaction exotherm.
-
Workup and Extraction: The volumes of solvents used in the workup and extraction will increase significantly. Ensure you have the appropriate equipment to handle these larger volumes.
Optimized Experimental Protocols
Protocol 1: Synthesis of Methyl 6-Methylnicotinate
This protocol describes the Fischer esterification of 6-methylnicotinic acid.[4]
Materials:
-
6-Methylnicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 6-methylnicotinic acid and anhydrous methanol.
-
Stir the mixture to dissolve the solid.
-
Carefully and slowly, add concentrated sulfuric acid to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Protocol 2: Reduction of Methyl 6-Methoxy-2-methylnicotinate to this compound
This protocol outlines the reduction of the ester to the desired alcohol.
Materials:
-
Methyl 6-methoxy-2-methylnicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Water
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 6-methoxy-2-methylnicotinate in a mixture of anhydrous THF and methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Data Center
Table 1: Comparison of Reducing Agents for Pyridyl Aldehyde/Ester Reduction
| Reducing Agent | Relative Reactivity | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol, THF | Safer to handle, good selectivity for aldehydes and ketones.[2] |
| Lithium Aluminum Hydride (LAH) | Strong | THF, Diethyl ether | Highly reactive, reduces a wide range of functional groups, requires strictly anhydrous conditions. |
| Diisobutylaluminium Hydride (DIBAL-H) | Mild | Toluene, Hexane | Can be used at low temperatures for selective reductions. |
Mechanistic Insights
The synthesis of this compound typically follows a two-step pathway, as illustrated in the workflow diagram below. The initial step is the esterification of the carboxylic acid, followed by the reduction of the ester to the primary alcohol.
Caption: Synthetic workflow for this compound.
References
-
(6-methoxypyridin-3-yl)methanol (C7H9NO2). PubChem. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
(4-Methoxy-3-methylpyridin-2-yl)methanol. MySkinRecipes. Available at: [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. Available at: [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications. Available at: [Link]
-
(3-(6-Methoxypyridin-3-yl)-4-methylphenyl)methanol. PubChem. Available at: [Link]
-
(6-Methoxy-pyridin-2-yl)-methanol. Amerigo Scientific. Available at: [Link]
-
Pyridine methanol chlorinations. ResearchGate. Available at: [Link]
-
(6-methoxy-3-methylpyridin-2-yl)methanol. PubChem. Available at: [Link]
-
(6-METHOXYPYRIDIN-3-YL)METHANOL [P97403]. ChemUniverse. Available at: [Link]
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
-
(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. PubChem. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Evolution of Methanol Molecules within Pyridine-Modified Mordenite Unveiled by Solid-State NMR Spectroscopy. ACS Publications. Available at: [Link]
- Preparation of 6-methylnicotinic acid. Google Patents.
-
Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. Journal of the American Chemical Society. Available at: [Link]
- Process for the production of 6-methylnicotinic acid ester. Google Patents.
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]
-
Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. MDPI. Available at: [Link]
- Process for reducing the 6-keto group of a morphinan alkaloid to the 6-hydroxy group by hydrogenation. Google Patents.
-
6-Methoxy-5-(o-tolyl)nicotinaldehyde. PubChem. Available at: [Link]
-
(6-Methoxy-5-(m-tolyl)pyridin-3-yl)methanol. PubChem. Available at: [Link]
-
SUPPORTING INFORMATION. DOI. Available at: [Link]
-
(6-Methoxy-5-(p-tolyl)pyridin-3-yl)methanol. PubChem. Available at: [Link]
-
(6-Methoxy-5-(o-tolyl)pyridin-3-yl)methanol. PubChem. Available at: [Link]
Sources
Technical Support Center: Synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We will delve into the causality behind common issues and provide field-proven protocols to ensure high purity and yield of your target compound.
Overview of the Primary Synthetic Pathway
The most common and scalable route to this compound involves a two-step process starting from 2-Methoxy-6-methylpyridine. The sequence consists of:
-
Formylation: Introduction of a formyl (-CHO) group at the C3 position of the pyridine ring using the Vilsmeier-Haack reaction.[1][2][3]
-
Reduction: Selective reduction of the resulting aldehyde, 6-Methoxy-2-methylpyridine-3-carbaldehyde, to the desired primary alcohol.
This pathway is generally effective, but each step presents unique challenges regarding side product formation that can complicate purification and impact final yield.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part A: The Vilsmeier-Haack Formylation Step
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[4][5] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2]
Q1: My reaction is incomplete, showing significant unreacted 2-Methoxy-6-methylpyridine on TLC/LC-MS. What is the likely cause?
A1: Incomplete conversion is typically traced back to three factors: reagent quality, temperature control, or insufficient reaction time.
-
Causality: The Vilsmeier reagent is moisture-sensitive and thermally unstable. Inactive or degraded reagents will fail to drive the reaction to completion. The reaction is also temperature-dependent; temperatures that are too low may result in sluggish kinetics, while temperatures that are too high can degrade the reagent.
-
Troubleshooting Protocol:
-
Reagent Integrity: Use freshly opened or properly stored POCl₃ and anhydrous DMF. POCl₃ should be colorless to pale yellow; darker colors indicate degradation.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Add POCl₃ dropwise to DMF at 0 °C with vigorous stirring. Do not allow the internal temperature to rise above 5-10 °C during this phase.
-
Reaction Execution: After reagent formation, allow the mixture to warm to room temperature before adding the 2-Methoxy-6-methylpyridine. The formylation step itself often requires gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: The final hydrolysis of the iminium intermediate is critical.[5] Quench the reaction by slowly pouring it onto crushed ice, followed by neutralization with a base like sodium acetate or sodium hydroxide solution, ensuring the temperature is kept low.[2]
-
Q2: I've isolated my product, but NMR analysis suggests the presence of a regioisomer. How can this be prevented?
A2: While the electronics of the 2-methoxy and 6-methyl substituted pyridine ring strongly favor electrophilic attack at the C3 position, small amounts of the C5-formylated isomer can form, particularly under harsh conditions.
-
Causality: The methoxy group is an activating, ortho, para-directing group, and the methyl group is weakly activating. The C3 and C5 positions are both activated. However, the C3 position is generally more electronically favored. High reaction temperatures can overcome the activation energy barrier for the formation of the less-favored C5 isomer, leading to a loss of regioselectivity.
-
Preventative Measures:
-
Maintain the lowest effective reaction temperature that allows for a reasonable reaction rate. Start with trials at 40 °C and only increase if the reaction stalls.
-
Ensure a homogenous reaction mixture through efficient stirring to avoid localized overheating.
-
Use of a milder formylating agent could be explored, but this often comes at the cost of reactivity. For most applications, strict temperature control is the most effective solution.
-
Q3: My mass spectrum shows a peak corresponding to a chlorinated byproduct (M+34). What is this and how do I avoid it?
A3: This is likely a dichloromethyl or chlorovinyl species arising from side reactions of the Vilsmeier reagent.
-
Causality: The Vilsmeier reagent is a potent electrophile. Under forcing conditions (high temperature, long reaction times, or large excess of reagent), it can do more than just formylate. In some cases, it can lead to the formation of dichloromethylated intermediates or other chlorinated species.[4]
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents). A large excess significantly increases the risk of side reactions.
-
Temperature Management: This is the most critical parameter. Avoid temperatures above 80 °C, as this is where such side reactions become more prevalent.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Part B: The Aldehyde Reduction Step
The reduction of 6-Methoxy-2-methylpyridine-3-carbaldehyde to the target alcohol is commonly achieved with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Q4: My final product is contaminated with unreacted aldehyde. How can I ensure the reduction goes to completion?
A4: This is a common issue related to reagent stoichiometry or deactivation.
-
Causality: Sodium borohydride reacts with the alcoholic solvent and any water present, which consumes the reagent. If an insufficient amount is used, or if it is added too quickly to a protic solvent at room temperature, a significant portion can be quenched before it has a chance to reduce the aldehyde.
-
Troubleshooting Protocol:
-
Stoichiometry: Use at least 1.5-2.0 equivalents of NaBH₄ to account for reaction with the solvent.
-
Temperature: Perform the addition of NaBH₄ at 0 °C. This moderates the reaction rate and minimizes the non-productive reaction with the solvent, allowing for more efficient reduction of the aldehyde.
-
Staged Addition: Add the NaBH₄ portion-wise over 15-20 minutes. This maintains a steady concentration of the reducing agent without causing excessive gas evolution or temperature spikes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC until no aldehyde is visible. A simple stain like 2,4-dinitrophenylhydrazine (DNP) can be used, which specifically visualizes carbonyl compounds as yellow/orange spots.
-
Summary of Potential Side Products
The following table summarizes the key side products discussed, which are crucial for analytical chemists to identify during process development.
| Side Product Name | Originating Step | Molecular Formula | Molecular Weight ( g/mol ) | Comments & Identification Tips |
| 2-Methoxy-6-methylpyridine | Formylation | C₇H₉NO | 123.15 | Unreacted starting material. Easily identified by GC-MS or LC-MS. |
| 6-Methoxy-2-methylpyridine-5-carbaldehyde | Formylation | C₈H₉NO₂ | 151.16 | Regioisomer. Will have a distinct NMR spectrum but the same mass as the desired intermediate. Separation requires careful chromatography. |
| 3-Chloro-6-methoxy-2-methylpyridine | Formylation | C₇H₈ClNO | 157.60 | Potential chlorination byproduct. Look for the characteristic M, M+2 isotopic pattern for chlorine in the mass spectrum. |
| 6-Methoxy-2-methylpyridine-3-carbaldehyde | Reduction | C₈H₉NO₂ | 151.16 | Unreacted intermediate. Will show a characteristic aldehyde proton (~10 ppm) in ¹H NMR. |
| 6-Methoxy-2-methylnicotinic acid | Reduction | C₈H₉NO₃ | 167.16 | Oxidation byproduct of the aldehyde. Can form during workup or storage. Will be more polar on TLC and can be identified by its acidic proton in NMR and mass spec. |
General Purification Strategy
Purification of the final product, this compound, from the common side products is typically achieved by silica gel column chromatography.
Caption: Decision workflow for troubleshooting and purification.
Recommended Column Chromatography Protocol:
-
Adsorbent: Silica gel (230-400 mesh).
-
Slurry & Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane or Dichloromethane) and pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a non-polar solvent system and gradually increase the polarity. A common gradient is Hexane:Ethyl Acetate or DCM:Methanol.
-
Unreacted starting material (2-Methoxy-6-methylpyridine) and less polar byproducts will elute first.
-
The desired product, this compound, is moderately polar and will elute next.
-
Unreacted aldehyde will typically elute just before the alcohol.
-
Highly polar byproducts like the carboxylic acid will remain on the column or elute last with a high concentration of the polar solvent (e.g., 5-10% Methanol in DCM).
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to yield the final product.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][1]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][2]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Retrieved from [Link][4]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][5]
-
Yadav, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. National Institutes of Health (NIH). Retrieved from [Link][3]
-
Knight, D. W., et al. (2012). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 53(36), 4882-4884. National Institutes of Health (NIH). Retrieved from [Link][6]
-
MySkinRecipes. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link][7]
-
Lee, S. H., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. American Journal of Translational Research, 16(11), 1-12. Retrieved from [Link][8]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Methoxy-3-methylpyridin-2-yl)methanol [myskinrecipes.com]
- 8. e-century.us [e-century.us]
Technical Support Center: Strategies for Overcoming Poor Solubility of (6-Methoxy-2-methylpyridin-3-yl)methanol
Welcome to the technical support center for (6-Methoxy-2-methylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in scientific principles and practical experience.
Understanding the Solubility Profile
This compound possesses a substituted pyridine ring, a structure common in many pharmaceutical agents. Its solubility is influenced by the interplay of the polar hydroxymethyl group, the somewhat nonpolar methoxy and methyl groups, and the basic nitrogen atom in the pyridine ring. The predicted XlogP value, a measure of lipophilicity, is approximately 0.7, suggesting a moderate degree of hydrophobicity. While it has some capacity for hydrogen bonding, its overall aqueous solubility can be limited, particularly in neutral pH environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: The limited aqueous solubility of this compound at neutral pH is often due to its crystal lattice energy and the balance of hydrophobic and hydrophilic moieties. The pyridine nitrogen can be protonated in acidic conditions, which significantly increases aqueous solubility.
Q2: What is the first and simplest method I should try to improve solubility?
A2: For most lab-scale experiments, such as in vitro assays, pH adjustment is the most straightforward initial approach.[1] Given the basic nature of the pyridine ring, lowering the pH of the aqueous medium will lead to the formation of a more soluble salt.[2][3]
Q3: Will heating the solution help improve solubility?
A3: Yes, for many compounds, solubility increases with temperature. Gentle heating and stirring can be effective. However, be cautious about the thermal stability of the compound and any other components in your experiment. Also, be aware that the compound may precipitate out of solution upon cooling.
Q4: Can I use organic co-solvents?
A4: Yes, co-solvents are a very effective strategy. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common choices for pyridine-containing compounds.[1] However, it is crucial to ensure the chosen co-solvent is compatible with your downstream applications and does not interfere with your experimental results.[1]
Troubleshooting Guides
Issue 1: Compound Precipitates During Reaction Work-up
During the work-up of a reaction, if this compound is the product, it may precipitate upon addition of an aqueous solution, especially if the reaction was conducted in an organic solvent.
Root Cause Analysis:
-
Change in Solvent Polarity: The addition of water or an anti-solvent drastically changes the polarity of the medium, causing the compound to crash out of the solution.
-
pH Shift: If the aqueous wash is neutral or basic, the pyridine nitrogen will be in its less soluble free-base form.
Solutions:
-
Acidic Wash: During the extraction process, use a dilute acidic solution (e.g., 1M HCl) to wash the organic layer.[4] This will protonate the pyridine nitrogen, forming a water-soluble salt that will partition into the aqueous layer. The compound can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.
-
Solvent Exchange: Before precipitation, consider a solvent exchange to a solvent in which the compound is more soluble, allowing for controlled crystallization.
Issue 2: Difficulty Preparing a Concentrated Stock Solution for Biological Assays
For in vitro and in vivo studies, preparing a concentrated, stable stock solution is often necessary.
Root Cause Analysis:
-
Insufficient Solvent Power: The chosen solvent may not be strong enough to dissolve the compound at the desired concentration.
-
Precipitation upon Dilution: A stock solution prepared in a strong organic solvent like DMSO may precipitate when diluted into an aqueous assay buffer.
Solutions:
Table 1: Step-by-Step Protocol for Solubility Enhancement
| Step | Method | Detailed Protocol |
| 1 | pH Adjustment | 1. Start with a slightly acidic aqueous buffer (e.g., pH 4-5).2. Gradually add the compound while stirring.3. If solubility is still limited, slowly add dilute HCl dropwise to further lower the pH. Monitor the pH to ensure it remains within a range compatible with your experiment. |
| 2 | Co-solvency | 1. Attempt to dissolve the compound in a minimal amount of a biocompatible organic solvent like DMSO or ethanol.2. Once dissolved, slowly add this concentrated solution to your aqueous buffer with vigorous stirring to aid dispersion and prevent immediate precipitation. |
| 3 | Complexation with Cyclodextrins | 1. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[5]2. Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer.[6]3. Add the this compound to the cyclodextrin solution and stir until it dissolves. The formation of an inclusion complex increases solubility.[] |
Workflow for Selecting a Solubility Enhancement Method:
Caption: Mechanism of solubility enhancement by solid dispersion.
Summary of Key Strategies
| Strategy | Principle | Best For | Considerations |
| pH Adjustment | Protonation of the pyridine nitrogen to form a soluble salt. [8] | Initial lab-scale experiments, aqueous solutions. | Experimental compatibility with acidic conditions. |
| Co-solvency | Dissolving the compound in a water-miscible organic solvent. | Preparing concentrated stock solutions. | Co-solvent may interfere with assays; potential for precipitation upon dilution. |
| Complexation | Encapsulation of the drug molecule within a cyclodextrin. [9][10] | Aqueous formulations for biological studies. | Cost and potential for interaction with other formulation components. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix. [11] | Improving dissolution rates for oral formulations. | Requires formulation development; potential for physical instability. |
| Particle Size Reduction | Increasing the surface area by micronization or nanosizing. [12][13] | Enhancing dissolution of very poorly soluble compounds. | Can be energy-intensive; potential for particle aggregation. |
References
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
- Thakur, N., & Kumar, S. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 10(2), 148-155.
- Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2546.
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
- Popescu, R. G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1898.
-
PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Nanosizing of drugs: Effect on dissolution rate. Retrieved from [Link]
-
Juniper Publishers. (n.d.). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
-
IJCRT.org. (n.d.). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solid-State Techniques for Improving Solubility. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
(n.d.). Exp. 11 The influence of pH on solubility in water Theory:. Retrieved from [Link]
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Production of (6-Methoxy-2-methylpyridin-3-yl)methanol
Introduction:
Welcome to the technical support center for the synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this key intermediate. As your senior application scientist, I've structured this document to move beyond simple protocols and provide in-depth, field-tested insights into the challenges you may encounter. We will explore the "why" behind experimental choices, helping you to troubleshoot effectively and ensure the integrity of your synthesis.
The production of this compound, while seemingly straightforward, presents several challenges upon scale-up, particularly concerning regioselectivity, impurity profiles, and reaction control. This guide will provide you with the necessary tools to navigate these complexities.
Section 1: Synthetic Workflow Overview
The most common and scalable synthetic route to this compound involves the ortho-lithiation of 2-methoxy-6-methylpyridine followed by formylation and subsequent reduction. This pathway is often favored due to the commercial availability of the starting material and the relatively high yields that can be achieved with careful optimization.
Technical Support Center: Optimizing Column Chromatography for Pyridinemethanol Isomers
Welcome to the technical support center for the chromatographic separation of pyridinemethanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can develop robust and reliable separation methods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the separation of pyridinemethanol isomers, providing insights into the foundational principles of optimizing your chromatography.
Q1: What are the primary challenges in separating pyridinemethanol isomers?
Separating pyridinemethanol isomers (2-, 3-, and 4-pyridinemethanol) is challenging due to their similar molecular weights and polarities. The key differences lie in the position of the hydroxymethyl group on the pyridine ring, which subtly influences their pKa, dipole moment, and steric hindrance. These small differences must be exploited to achieve baseline separation.
Q2: Which stationary phase is best suited for separating these isomers?
There is no single "best" stationary phase, as the optimal choice depends on the specific goals of the separation (e.g., analytical quantification vs. preparative isolation). However, several types of columns are recommended for separating structural isomers:
-
Reversed-Phase (C8, C18): While standard C18 columns can be used, C8 columns are sometimes preferred for polar compounds. The key to success with reversed-phase is meticulous mobile phase optimization, particularly pH control.[1]
-
Phenyl Phases: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like pyridinemethanol isomers through π-π interactions.[2]
-
Specialty Phases for Isomers: Columns with stationary phases like pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups are specifically designed to enhance separation of structural isomers through mechanisms like dipole-dopole and π-π interactions.[3]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for basic compounds like pyridine derivatives.[4]
Q3: How does mobile phase pH affect the separation of pyridinemethanol isomers?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like pyridinemethanol.[5] Pyridine has a pKa of approximately 5.2.
-
Low pH (pH < 4): At a pH well below the pKa, the pyridine nitrogen is protonated, making the molecule more polar and less retained on a reversed-phase column. This can be advantageous for controlling retention time.
-
Mid-range pH (pH ≈ pKa): Operating near the pKa is generally not recommended as small fluctuations in pH can lead to significant and unpredictable shifts in retention time, compromising method robustness.[6]
-
High pH (pH > 6): At a pH above the pKa, the pyridine nitrogen is in its neutral, less polar form, leading to stronger retention on a reversed-phase column. However, care must be taken as traditional silica-based columns can degrade at high pH (typically above 8).[5]
For basic compounds, starting method development at a low pH (e.g., 3) is often a good strategy to achieve good peak shapes and stable retention.[5]
Q4: What are common mobile phase additives, and why are they used?
Mobile phase additives are crucial for achieving good peak shape and reproducible results.
-
Buffers: Buffers are essential to maintain a stable pH throughout the analysis, which is vital for consistent retention of ionizable compounds.[7] Common buffers include phosphate, acetate, and formate.
-
Acids (e.g., Formic Acid, Acetic Acid, Trifluoroacetic Acid): Adding a small amount of acid to the mobile phase helps to protonate the pyridine ring, leading to better peak shapes by minimizing interactions with residual silanols on the stationary phase.[4][8] Formic acid is a popular choice as it is mass spectrometry compatible.
-
Ammonium Salts (e.g., Ammonium Formate, Ammonium Acetate): These salts act as both a buffer and can improve peak shape. They are also volatile and suitable for LC-MS applications.[4]
Q5: Should I use isocratic or gradient elution?
The choice between isocratic (constant mobile phase composition) and gradient (varying mobile phase composition) elution depends on the complexity of your sample.
-
Isocratic Elution: Simpler, more robust, and ideal for separating a few components with similar retention characteristics.
-
Gradient Elution: More versatile for complex mixtures with a wide range of polarities. A gradient can help to elute strongly retained compounds in a reasonable time while still providing good separation of early-eluting peaks.[9]
For initial method development with pyridinemethanol isomers, a shallow gradient can be a good starting point to determine the optimal mobile phase composition, which can then potentially be converted to an isocratic method.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the separation of pyridinemethanol isomers.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Co-elution | 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition (organic solvent, pH). 3. Insufficient column efficiency. | 1. Try a different column chemistry (e.g., Phenyl, PYE, or a mixed-mode column).[2][3] 2. Adjust the organic solvent ratio. Systematically vary the mobile phase pH to alter the ionization state and retention of the isomers.[5] 3. Use a column with a smaller particle size or a longer length. |
| Peak Tailing | 1. Secondary interactions with exposed silanol groups on the stationary phase. 2. Mobile phase pH is too close to the analyte's pKa. 3. Column overload. 4. Partially blocked column frit. | 1. Add a competing base (e.g., a small amount of triethylamine) or an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to mask the silanols.[10][11] 2. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of pyridinemethanol.[6] 3. Reduce the sample concentration or injection volume.[12] 4. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[13] |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample or decrease the injection volume.[14] 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Splitting | 1. Partially clogged inlet frit. 2. Column void or channeling. 3. Improper mobile phase composition. | 1. Filter all samples and mobile phases. Consider using an in-line filter.[13] 2. This is often indicative of column degradation; replace the column.[15] 3. Ensure the mobile phase components are fully miscible and properly degassed.[14] |
| Irreproducible Retention Times | 1. Unstable mobile phase pH. 2. Fluctuations in column temperature. 3. Inadequate column equilibration. | 1. Use a buffer in the mobile phase and ensure its concentration is sufficient (typically 10-25 mM).[7] 2. Use a column thermostat to maintain a constant temperature. 3. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
Experimental Protocols & Workflows
Protocol 1: Initial Method Development for Pyridinemethanol Isomer Separation
This protocol outlines a systematic approach to developing a separation method from scratch.
Objective: To achieve baseline separation of 2-, 3-, and 4-pyridinemethanol.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Pyridinemethanol isomer standards
Procedure:
-
Sample Preparation: Prepare a stock solution of each isomer and a mixed standard solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Initial Scouting Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis of Scouting Run:
-
Assess the retention and separation of the isomers.
-
If retention is too low, consider a shallower gradient or a different stationary phase.
-
If peaks are broad or tailing, proceed to pH optimization.
-
-
pH Optimization:
-
Prepare mobile phases with different pH values using appropriate buffers (e.g., pH 3 with ammonium formate, pH 7 with phosphate buffer).
-
Repeat the scouting gradient with each mobile phase to observe the effect on selectivity and peak shape.[5]
-
-
Organic Modifier Selection:
-
If separation is still not optimal, substitute acetonitrile with methanol and repeat the optimized gradient to see if selectivity changes.
-
-
Isocratic Method Conversion (Optional):
-
Based on the optimal gradient run, calculate the mobile phase composition at the point of elution for the last isomer and use this as a starting point for an isocratic method.
-
Workflow for Optimizing Pyridinemethanol Isomer Separation
The following diagram illustrates a logical workflow for method development and troubleshooting.
Caption: A workflow for systematic optimization of pyridinemethanol isomer separation.
References
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]
-
HPLC Column for Structual Isomers. Nacalai Tesque, Inc. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. Bulletin of the Korean Chemical Society. [Link]
-
Effect of initial pH on pyridine degradation. ResearchGate. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
Sources
- 1. int-res.com [int-res.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. nacalai.com [nacalai.com]
- 4. helixchrom.com [helixchrom.com]
- 5. agilent.com [agilent.com]
- 6. welch-us.com [welch-us.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. biotage.com [biotage.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. waters.com [waters.com]
Technical Support Center: Purification of (6-Methoxy-2-methylpyridin-3-yl)methanol
Welcome to the technical support center for the purification of (6-Methoxy-2-methylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important pyridine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity of your target compound.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its polarity and the presence of a basic pyridine ring can present unique purification challenges. A common issue is the presence of residual starting material, which can interfere with downstream reactions and compromise the integrity of the final product. This guide will focus on the effective removal of a likely starting material, 2-methyl-3-hydroxypyridine, a common precursor in the synthesis of such methoxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most likely starting material I need to remove from my this compound product?
A1: Based on common synthetic routes for analogous compounds, the most probable residual starting material is a hydroxypyridine precursor, such as 2-methyl-3-hydroxypyridine or a related isomer. This is because the synthesis often involves the methylation of the hydroxyl group of the precursor.
Q2: My NMR spectrum shows broad peaks for my purified product. What could be the cause?
A2: Broad peaks in the NMR spectrum of pyridine-containing compounds can be due to several factors. One common reason is the presence of trace amounts of acidic impurities, which can protonate the pyridine nitrogen and lead to exchange broadening. Ensure your purification effectively removes all acidic residues. Another possibility is the presence of paramagnetic impurities, although this is less common.
Q3: I am struggling to separate my product from the starting material using standard silica gel chromatography. What am I doing wrong?
A3: The polar nature of both your product and the likely starting material can make separation on standard silica gel challenging. The basicity of the pyridine moiety can also lead to peak tailing. To improve separation, you can try a few strategies:
-
Add a competing base to your eluent: A small amount of triethylamine (e.g., 0.1-1%) can help to saturate the acidic silanol groups on the silica surface, leading to better peak shape.
-
Switch to a different stationary phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column, which can offer different selectivity.
-
Employ an alternative chromatographic technique: Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective for separating polar compounds.
Q4: Can I use recrystallization to purify my product? What solvent should I use?
A4: Recrystallization is an excellent method for purifying solid compounds like this compound. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures. A good starting point for solvent screening would be ethyl acetate, isopropyl alcohol, or a mixture of ethanol and water.
Troubleshooting Guide: Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Product and Starting Material | Similar polarity of the two compounds on the chosen stationary phase. | 1. Optimize the mobile phase for your column chromatography (e.g., adjust the solvent gradient).2. Switch to a stationary phase with different selectivity (e.g., from silica to alumina or C18).3. Consider using an alternative purification technique like preparative HPLC or recrystallization. |
| Low Recovery from Column Chromatography | The polar product is strongly adsorbing to the silica gel. | 1. Add a polar modifier like methanol to your eluent in small increments.2. Add a competing base like triethylamine to the eluent to reduce interactions with acidic silanol groups. |
| Product Oiling Out During Recrystallization | The solvent is too good a solvent for the compound, or the solution is too concentrated. | 1. Add a poor solvent (anti-solvent) dropwise to the hot solution until turbidity persists.2. Start with a more dilute solution.3. Ensure a slow cooling rate to promote crystal formation over oiling out. |
| Persistent Impurity Peak in HPLC Analysis | The impurity is structurally very similar to the product. | 1. Optimize the HPLC method by screening different columns, mobile phases, and pH conditions.2. Consider derivatizing the sample to enhance the separation of the two compounds. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of this compound from a less polar starting material like 2-methyl-3-hydroxypyridine.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the TLC plate and develop it in a solvent system of increasing polarity (e.g., starting with 30:70 ethyl acetate/hexanes and increasing the ethyl acetate content). Add 0.5% triethylamine to the eluent to improve peak shape. Identify a solvent system that gives good separation between your product (higher Rf) and the starting material (lower Rf).
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Diagram: Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid this compound.
Materials:
-
Crude this compound
-
Candidate solvents (e.g., ethyl acetate, isopropanol, ethanol, water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Diagram: Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization process.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of your this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 270 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by calculating the area percentage of the main product peak relative to the total area of all peaks.
References
Stability issues of (6-Methoxy-2-methylpyridin-3-yl)methanol in solution
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with (6-Methoxy-2-methylpyridin-3-yl)methanol. It addresses common stability issues encountered in solution, providing in-depth FAQs, troubleshooting protocols, and experimental workflows to ensure the integrity and reproducibility of your results.
Compound Profile: At a Glance
This compound is a substituted pyridinemethanol derivative, a class of compounds widely used as key building blocks in the pharmaceutical and agrochemical industries.[1] Its structure features a pyridine ring, which is electron-deficient, a reactive hydroxymethyl group, and methoxy and methyl substituents that influence its electronic properties and metabolic stability. Understanding its stability profile is critical for its effective use in synthesis and development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [3] |
| CAS Number | 1844851-15-5 | [4] |
| InChIKey | ZCLKXIJNKORWPB-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=CC(=N1)OC)CO | [2] |
Core Stability Concerns & Potential Degradation Mechanisms
The chemical structure of this compound contains two primary moieties susceptible to degradation in solution: the hydroxymethyl group and the pyridine ring itself.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, which can occur in the presence of atmospheric oxygen, trace metal catalysts, or oxidizing agents. This process can yield the corresponding aldehyde ((6-methoxy-2-methylpyridin-3-yl)carbaldehyde) and subsequently the carboxylic acid (6-methoxy-2-methylnicotinic acid). This is a common degradation pathway for benzylic-type alcohols.
-
Pyridine Ring Reactivity: The pyridine ring, while aromatic, has an uneven electron density distribution that influences its reactivity.[5][6] The nitrogen atom is a site for potential N-oxidation, forming a pyridine N-oxide. Furthermore, the ring can undergo hydroxylation, a common metabolic and degradation pathway for pyridine derivatives.[5][6][7]
-
Influence of pH: The pyridine nitrogen is basic and can be protonated under acidic conditions. While this may increase solubility in aqueous media, extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other degradation reactions, particularly if ester or other labile functional groups are present in related molecules. Forced degradation studies often reveal susceptibility to acid and base hydrolysis.[8]
Potential Degradation Pathway Diagram
Caption: Potential oxidative degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is developing a yellow tint over time. What could be the cause?
A1: A color change, typically to yellow or brown, is a common indicator of degradation. This is often due to the formation of oxidized species or polymeric impurities. The primary suspect is the oxidation of the pyridine or hydroxymethyl moiety. We recommend preparing fresh solutions and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Q2: What are the optimal storage conditions for this compound in solution?
A2: For maximum stability, solutions should be stored under the following conditions:
-
Temperature: Cool temperatures, typically 2-8°C, are recommended to slow the rate of chemical degradation.[9] Avoid freeze-thaw cycles if possible, as this can cause the compound to precipitate or degrade.
-
Atmosphere: Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation, a common issue for aromatic compounds.[8]
-
Solvent: Use high-purity, anhydrous solvents if the application allows. If using protic solvents like methanol or ethanol, ensure they are degassed to remove dissolved oxygen.
Q3: Is this compound stable in acidic or basic solutions?
A3: The stability is pH-dependent. The pyridine nitrogen can be protonated in acidic media, which may alter its reactivity. In strongly acidic or basic conditions, degradation can be accelerated. It is crucial to perform a preliminary pH stability screen for your specific application. A general protocol involves dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2, 7, 9) and analyzing the purity over time by HPLC.
Q4: I am seeing a new peak in my HPLC chromatogram after leaving my solution on the benchtop. What could it be?
A4: A new peak appearing in your chromatogram strongly suggests degradation. Given the structure, the most likely candidates are the aldehyde or carboxylic acid oxidation products. To confirm, you can perform a forced degradation study (see Experimental Protocols below) under oxidative conditions (e.g., with a small amount of H₂O₂) and see if the retention time of your new peak matches the degradant formed.
Q5: Which solvents are recommended for dissolving this compound?
A5: The compound is generally soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.[10] For aqueous applications, solubility might be limited, but can be enhanced at lower pH where the pyridine nitrogen is protonated. When choosing a solvent, consider its potential for reactivity. For example, methanol is flammable and can be a source of atmospheric moisture.[11][12] Always use high-purity or HPLC-grade solvents.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency / Lower than Expected Yield | Degradation of the starting material in solution prior to or during the reaction. | Prepare solutions fresh before use. Store stock solutions under inert gas at 2-8°C. Confirm the purity of the solid material before preparing the solution. |
| Appearance of Unexpected Side Products | 1. Oxidative degradation. 2. Reaction with solvent impurities (e.g., peroxides in THF/ether, water). 3. Photodegradation from ambient light. | 1. Degas solvents and run reactions under an inert atmosphere (N₂ or Ar). 2. Use freshly purified or high-purity anhydrous solvents. 3. Protect the reaction vessel from light using aluminum foil. |
| Inconsistent Results Between Batches | Variable storage times or conditions of the stock solution. | Standardize your solution preparation and storage protocol. Define a maximum storage time for solutions (e.g., 24 hours at room temp, 1 week at 4°C) and validate it. |
| Solution Color Change (Clear to Yellow/Brown) | Formation of chromophoric (light-absorbing) degradation products, likely from oxidation. | Discard the colored solution and prepare a fresh batch. Implement stricter storage conditions (inert atmosphere, protection from light). |
Experimental Protocols
Protocol 1: Basic Solution Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent under ambient conditions.
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your solvent of interest (e.g., HPLC-grade methanol).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution via a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection). Record the peak area and purity.
-
Incubation: Transfer the solution to a clear glass vial and leave it on a laboratory bench at ambient temperature and light.
-
Time-Point Analysis: Re-analyze the solution at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Evaluation: Compare the purity and the peak area of the parent compound at each time point relative to T=0. The appearance of new peaks or a decrease in the main peak area indicates instability.
Protocol 2: Forced Degradation Workflow
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[13] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[8]
Caption: Workflow for a forced degradation study.
References
- ChemScene. (6-Fluoro-2-methoxypyridin-3-yl)methanol.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Methoxy-6-methylpyridine.
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He, J., & Wang, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available at: [Link]
- Thermo Fisher Scientific. (2014). Methanol Safety Data Sheet.
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He, J., & Wang, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, 29802182. Available at: [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]
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Sharma, M. C., & Sharma, S. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(3), 354-361. Available at: [Link]
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Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-010. Available at: [Link]
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177795115, (6-Methoxy-5-(o-tolyl)pyridin-3-yl)methanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177795116, (6-Methoxy-5-(m-tolyl)pyridin-3-yl)methanol.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
- VWR. (2023). Methanol Safety Data Sheet.
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- ResearchGate. (n.d.). Pyridine methanol chlorinations. [Data set].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (6-methoxy-3-methylpyridin-2-yl)methanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (6-methoxy-5-methylpyridin-3-yl)methanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58810472, (4-Methoxy-6-methylpyridin-3-yl)methanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177795118, (6-Methoxy-5-(p-tolyl)pyridin-3-yl)methanol.
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ACS Publications. (2017). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Available at: [Link]
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- BOC Sciences. (n.d.). CAS 1080028-73-4 6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester.
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Technical Support Center: Troubleshooting Unexpected NMR Shifts in (6-Methoxy-2-methylpyridin-3-yl)methanol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (6-Methoxy-2-methylpyridin-3-yl)methanol. This resource is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) spectral shifts you may encounter during your experiments. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate these challenges effectively.
Introduction: Understanding the Expected NMR Landscape
This compound is a substituted pyridine with several key proton and carbon environments that give rise to a characteristic NMR spectrum. Before delving into troubleshooting, it's crucial to have a baseline understanding of the expected chemical shifts. Due to the electron-donating nature of the methoxy and methyl groups, and the electron-withdrawing effect of the pyridine nitrogen, the aromatic protons will exhibit a specific pattern. The hydroxymethyl group introduces exchangeable protons and diastereotopic protons under certain conditions, adding another layer of complexity.
Here is a table of estimated ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, based on data from structurally similar compounds and general principles of NMR spectroscopy. These values should serve as a guideline, and deviations from these are the focus of this troubleshooting guide.
| ¹H NMR (Estimated, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.0-7.5 | d, d | 1H, 1H | H-4, H-5 |
| Hydroxymethyl Protons | ~4.6 | s | 2H | -CH₂OH |
| Methoxy Protons | ~3.9 | s | 3H | -OCH₃ |
| Methyl Protons | ~2.5 | s | 3H | -CH₃ |
| Hydroxyl Proton | Variable | br s | 1H | -OH |
| ¹³C NMR (Estimated, CDCl₃) | δ (ppm) | Assignment |
| Aromatic Carbons | ~110-160 | C-2, C-3, C-4, C-5, C-6 |
| Hydroxymethyl Carbon | ~60-65 | -CH₂OH |
| Methoxy Carbon | ~55 | -OCH₃ |
| Methyl Carbon | ~20-25 | -CH₃ |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you might face.
Q1: My aromatic proton shifts are significantly different from the estimated values. What could be the cause?
A1: The electronic environment of the pyridine ring is highly sensitive to its surroundings. Several factors can influence the chemical shifts of the aromatic protons:
-
Solvent Effects: The choice of NMR solvent can cause significant changes in chemical shifts, especially for polar molecules like pyridines. Aromatic solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to chloroform-d₃ due to anisotropic effects. Polar, hydrogen-bond accepting solvents like DMSO-d₆ can also alter the electron distribution in the pyridine ring.
-
pH of the Sample: Pyridine nitrogen is basic and can be protonated by acidic impurities in your sample or the NMR solvent. Protonation leads to a significant downfield shift of all ring protons due to the increased electron-withdrawing nature of the positively charged nitrogen.[1][2]
-
Concentration: At high concentrations, intermolecular interactions such as π-stacking of the pyridine rings can occur, leading to changes in chemical shifts.[3]
Troubleshooting Workflow:
Caption: Troubleshooting logic for the hydroxyl proton signal.
Experimental Protocol: D₂O Shake for -OH Confirmation
This is a definitive test to identify an exchangeable proton like an -OH.
-
Initial Spectrum: Dissolve your sample in an aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Note the chemical shift and appearance of the suspected -OH peak.
-
Add D₂O: Add a single drop of deuterium oxide (D₂O) to your NMR tube. [4]3. Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange between the -OH proton and the deuterium from D₂O.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Observe: The peak corresponding to the -OH proton should disappear or significantly decrease in intensity. [4]A new, broad peak for HOD may appear, its position depending on the solvent.
Q3: Why are the two protons of my hydroxymethyl (-CH₂OH) group appearing as a simple singlet? I expected a more complex pattern.
A3: The appearance of the -CH₂OH protons as a singlet is common but can change under specific conditions.
-
Free Rotation: Under most conditions, there is free rotation around the C-C bond connecting the hydroxymethyl group to the pyridine ring. This rapid rotation averages the magnetic environments of the two protons, making them chemically equivalent and resulting in a singlet.
-
Chiral Environment: If the molecule were to be in a chiral environment (e.g., a chiral solvent or complexed with a chiral auxiliary), the two protons of the -CH₂OH group would become diastereotopic. This is because their spatial relationship to the rest of the molecule would be different, and they would no longer be interchangeable by simple rotation. In such a case, they would be chemically non-equivalent, and you would expect to see two separate signals, each likely a doublet due to coupling with the other proton (geminal coupling).
-
Restricted Rotation: At very low temperatures, the rotation around the C-C bond might become slow on the NMR timescale. This could also lead to the two protons becoming non-equivalent and showing a more complex splitting pattern.
Troubleshooting and Further Investigation:
-
Variable Temperature (VT) NMR: To investigate the possibility of restricted rotation, you can run the NMR experiment at a lower temperature. If the singlet begins to broaden and eventually splits into a more complex pattern, this would indicate that you are observing the effects of slowing bond rotation.
-
Chiral Solvents: If you suspect you are working with a mixture of enantiomers and want to resolve their signals, you can use a chiral NMR solvent or a chiral shift reagent. This would induce a chiral environment and potentially resolve the signals of the enantiomers, as well as splitting the -CH₂OH protons into an AB quartet.
Frequently Asked Questions (FAQs)
-
Q: I see some extra small peaks in my spectrum. What are they?
-
A: These are likely impurities. Common impurities include residual solvents from your reaction or purification (e.g., ethyl acetate, hexane, acetone), or unreacted starting materials. [5][6]You can consult tables of common NMR solvent and impurity shifts to identify them. [7][8]Water is also a very common impurity and often appears as a broad singlet. [3]
-
-
Q: All of my peaks look broad. What should I do?
-
A: General peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer. [3][9] * Sample Concentration: A sample that is too concentrated can lead to broad peaks due to increased viscosity or intermolecular interactions. [3]Diluting the sample may help.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. [10][11]If you used any metal catalysts in your synthesis, ensure they have been completely removed.
-
Insoluble Material: The presence of suspended, insoluble material in your NMR tube can disrupt the magnetic field homogeneity. [3]Ensure your sample is fully dissolved.
-
-
-
Q: How does the methoxy (-OCH₃) group affect the NMR spectrum?
-
A: The methoxy group is an electron-donating group. In the ¹H NMR, it will appear as a sharp singlet around 3.9 ppm. In the ¹³C NMR, the methoxy carbon will appear around 55 ppm. Its electron-donating character influences the chemical shifts of the aromatic protons, generally causing an upfield shift (shielding) of the ortho and para positions relative to the methoxy group.
-
References
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
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Facey, G. Proton NMR Assignment Tools - The D2O Shake. The University of Ottawa NMR Facility Blog. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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TutorChase. Why might an NMR spectrum show broad peaks?. [Link]
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Wittenberg, J. B. (2009). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 86(6), 734. [Link]
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Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Chemistry Stack Exchange. 1H NMR Broad peaks. [Link]
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Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]
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Giraudeau, P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5676–5684. [Link]
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Bukowski, E. J., et al. (2018). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 57(6), 3215–3225. [Link]
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ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
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DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
ResearchGate. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]
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PubMed Central. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. [Link]
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Z. PAJĄK, M. SZAFRAN, E. SZCZEŚNIAK. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(12), 859-863. [Link]
-
AIP Publishing. NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). [Link]
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ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]
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ACS Publications. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]
-
Otting, G., Liepinsh, E., & Wüthrich, K. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of biomolecular NMR, 1(3), 309–316. [Link]
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AIP Publishing. NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). [Link]
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PubMed. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]
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MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
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AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
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ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]
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SpectraBase. Pyridine. [Link]
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Semantic Scholar. Analysis of the NMR Spectrum of Pyridine. [Link]
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Wikipedia. Chemical shift. [Link]
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PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.... [Link]
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Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]
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ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... [Link]
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University of Regensburg. Chemical shifts. [Link]
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Khan Academy. Electronegativity and chemical shift. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Differentiation of (6-Methoxy-2-methylpyridin-3-yl)methanol Isomers
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of substituted pyridine derivatives is paramount. These heterocycles are prevalent scaffolds in a myriad of bioactive molecules, and subtle changes in substituent positioning can drastically alter their pharmacological profiles. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features of (6-methoxy-2-methylpyridin-3-yl)methanol and its key positional isomers. By understanding the nuanced differences in their proton chemical shifts and coupling patterns, researchers can confidently distinguish between these closely related compounds, ensuring the integrity of their synthetic pathways and the purity of their final products.
The Critical Importance of Isomeric Purity
The isomeric relationship between substituted pyridines, such as the this compound series, presents a significant analytical challenge. The seemingly minor relocation of a methoxy, methyl, or hydroxymethyl group on the pyridine ring can lead to profound differences in a molecule's three-dimensional conformation and electronic distribution. Consequently, this can affect its binding affinity to biological targets, metabolic stability, and overall efficacy and safety. A robust and reliable analytical method to differentiate these isomers is therefore not just a matter of academic interest but a critical step in the drug development pipeline. ¹H NMR spectroscopy, with its high sensitivity to the local electronic environment of protons, stands as a primary tool for this purpose.
Predicted ¹H NMR Spectral Comparison
Below is a table summarizing the predicted ¹H NMR data for this compound and three of its isomers in a typical deuterated solvent like CDCl₃. These predictions are based on the foundational chemical shifts of pyridine protons (H2/H6: ~8.6 ppm, H3/H5: ~7.3 ppm, H4: ~7.7 ppm) and the application of standard substituent chemical shift (SCS) increments.[1][2]
| Compound | Structure | Predicted ¹H NMR Data (δ, ppm; Multiplicity, J, Hz) |
| This compound (Target) | H-4: ~7.2-7.4 (d, J ≈ 8 Hz)H-5: ~6.6-6.8 (d, J ≈ 8 Hz)-CH₂OH: ~4.7 (s)-OCH₃: ~3.9 (s)-CH₃: ~2.5 (s) | |
| (6-Methoxy-3-methylpyridin-2-yl)methanol | H-4: ~7.4-7.6 (d, J ≈ 8 Hz)H-5: ~6.7-6.9 (d, J ≈ 8 Hz)-CH₂OH: ~4.8 (s)-OCH₃: ~3.9 (s)-CH₃: ~2.3 (s) | |
| (2-Methoxy-6-methylpyridin-3-yl)methanol | ![]() | H-4: ~7.5-7.7 (d, J ≈ 8 Hz)H-5: ~6.5-6.7 (d, J ≈ 8 Hz)-CH₂OH: ~4.7 (s)-OCH₃: ~4.0 (s)-CH₃: ~2.4 (s) |
| (6-Methoxy-5-methylpyridin-3-yl)methanol | H-2: ~8.2-8.4 (s)H-4: ~7.2-7.4 (s)-CH₂OH: ~4.6 (s)-OCH₃: ~3.9 (s)-CH₃: ~2.2 (s) |
Note: The chemical shifts of the -OH protons are highly variable and depend on concentration, temperature, and solvent. They often appear as broad singlets and are not included in the predictive table.[3]
Interpreting the Spectral Differences: A Causal Explanation
The predicted chemical shifts are governed by the interplay of inductive and resonance effects of the substituents.
-
Methoxy Group (-OCH₃): As a strong π-donor, the methoxy group significantly shields the ortho and para protons, causing an upfield shift (lower ppm).
-
Methyl Group (-CH₃): This is a weak σ- and π-donor, leading to a smaller shielding effect on the ring protons.
-
Hydroxymethyl Group (-CH₂OH): This group is weakly electron-withdrawing, causing a slight deshielding (downfield shift) of adjacent protons.
-
Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, leading to a significant deshielding of the α-protons (H-2 and H-6).
In our target molecule, This compound , the two remaining ring protons at positions 4 and 5 are meta to each other, resulting in a characteristic doublet for each with a coupling constant of approximately 8 Hz. The H-5 proton is shielded by the ortho methoxy group, while the H-4 proton is less affected.
For the isomer (6-methoxy-5-methylpyridin-3-yl)methanol , the two ring protons are at positions 2 and 4. Due to the lack of adjacent protons, they are expected to appear as singlets, providing a clear distinguishing feature from the other isomers which all show coupled doublets.
Experimental Protocol for ¹H NMR Analysis
To obtain high-quality, reproducible ¹H NMR spectra for these compounds, the following protocol is recommended.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.[4] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. b. Tune and shim the spectrometer on the sample to ensure a homogeneous magnetic field. c. Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm). d. The acquisition time should be set to at least 2-3 seconds to ensure good resolution. e. A relaxation delay of 1-2 seconds is generally sufficient for these types of molecules.
3. Data Acquisition: a. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). b. Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. c. Perform a Fourier transform, phase correction, and baseline correction. d. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). e. Integrate all signals to determine the relative number of protons for each resonance.
Visualizing Isomeric Relationships
The following diagram illustrates the structural differences between the discussed isomers.
Caption: Positional isomers of this compound.
Conclusion
The structural elucidation of closely related isomers is a recurring challenge in chemical research. As demonstrated, a careful analysis of ¹H NMR spectra, grounded in a solid understanding of substituent effects, provides a powerful and accessible method for distinguishing between positional isomers of this compound. The predicted differences in the chemical shifts and splitting patterns of the aromatic protons serve as reliable diagnostic markers. By adhering to a rigorous experimental protocol, researchers can confidently assign the correct structure to their synthesized compounds, thereby ensuring the quality and reproducibility of their scientific findings.
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PubChem Compound Summary for CID 58849689, this compound. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 89385899, (6-methoxy-3-methylpyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 5324773, 2-Methoxy-6-methylpyridine. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 53415989, (6-methoxy-5-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Reactivity of Methoxypyridine Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds in the design of pharmaceuticals and functional materials. Among these, the methoxypyridine isomers—2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine—serve as versatile building blocks. Their reactivity, however, is not uniform and is intricately dictated by the position of the methoxy group on the pyridine ring. This guide provides an in-depth comparison of the reactivity of these three isomers, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Core Principles: The Interplay of Electronic Effects
The reactivity of the methoxypyridine isomers is a consequence of the interplay between the electron-withdrawing inductive effect and the electron-donating mesomeric (resonance) effect of the methoxy group, in concert with the inherent electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring is electronegative, exerting a strong inductive effect (-I) that deactivates the ring towards electrophilic attack compared to benzene. Conversely, it activates the ring for nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions.[1]
The methoxy group exhibits a dual electronic nature: it is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom, but more significantly, it is a strong mesomeric electron-donating group (+M) due to the lone pairs on the oxygen that can be delocalized into the aromatic system. The position of the methoxy group determines how these effects influence the electron density at different carbon atoms of the pyridine ring, thereby governing the regioselectivity and rate of chemical reactions.
A fundamental indicator of the electronic environment of the nitrogen atom is its basicity, reflected in the pKa of its conjugate acid.
| Isomer | pKa of Conjugate Acid |
| 2-Methoxypyridine | 3.06[2] |
| 3-Methoxypyridine | 4.91[3] |
| 4-Methoxypyridine | 6.62 (predicted) |
| Pyridine (for reference) | 5.23[2] |
The significantly lower pKa of 2-methoxypyridine compared to pyridine highlights the strong inductive electron-withdrawing effect of the adjacent methoxy group, which reduces the electron density on the nitrogen, making it a weaker base.[2] In contrast, the methoxy group at the 3- and 4-positions leads to an increase in basicity compared to 2-methoxypyridine, with 4-methoxypyridine being the most basic due to the effective resonance donation of electrons to the nitrogen atom.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. Reactions typically require harsh conditions, and the incoming electrophile is directed to the 3-position (meta to the nitrogen) to avoid the formation of highly unstable cationic intermediates with a positive charge adjacent to the electron-withdrawing nitrogen. The methoxy group, being an activating group, can modulate this reactivity.
Nitration:
-
3-Methoxypyridine: Undergoes nitration as its conjugate acid, with the electrophile attacking the 2-position.[4] This is a consequence of the powerful directing effect of the methoxy group to its ortho position, overcoming the deactivating effect of the protonated pyridinium nitrogen at the adjacent position.
-
2-Methoxypyridine and 4-Methoxypyridine: The electron-donating resonance effect of the methoxy group at the 2- and 4-positions enhances the electron density of the ring. However, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, strongly deactivating the ring. For 2-methoxypyridine, electrophilic attack is expected at the 3- or 5-position. For 4-methoxypyridine, attack is anticipated at the 3- or 5-position.
The overall reactivity order in electrophilic aromatic substitution is expected to be influenced by the extent of activation by the methoxy group versus the deactivation by the pyridinium nitrogen.
Caption: The position of the methoxy group directs the regioselectivity of lithiation.
Experimental Protocols
Protocol 1: Nitration of 3-Methoxypyridine (Adapted from literature)
[4] This protocol describes the nitration of 3-methoxypyridine, which proceeds via the conjugate acid.
Materials:
-
3-Methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Carbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-methoxypyridine to the cold sulfuric acid while stirring.
-
To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-nitro-3-methoxypyridine.
Protocol 2: General Procedure for Lithiation and Quenching of 3-Methoxypyridine
[5] This protocol outlines a general method for the directed lithiation of 3-methoxypyridine and subsequent reaction with an electrophile.
Materials:
-
3-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., Iodomethane, Trimethylsilyl chloride)
-
Saturated aqueous Ammonium Chloride solution
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 3-methoxypyridine to the cold THF.
-
Slowly add n-butyllithium dropwise to the solution. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: A typical workflow for the directed lithiation of 3-methoxypyridine.
Conclusion
The reactivity of methoxypyridine isomers is a nuanced subject, with the position of the methoxy group exerting profound control over the outcome of various chemical transformations. 3-Methoxypyridine stands out for its propensity to undergo electrophilic substitution at the 2-position, a result of the directing power of the methoxy group. In nucleophilic aromatic substitution, the deactivating effect of the methoxy group is most pronounced when it is at the 4-position relative to the leaving group. For deprotonation reactions, the regioselectivity is a predictable consequence of the combined directing effects of the ring nitrogen and the methoxy group. A thorough understanding of these reactivity patterns is paramount for the strategic design of synthetic routes towards complex pyridine-containing target molecules in drug discovery and materials science.
References
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Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
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Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
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Synthesis, reactivity, aromatic character and importance of Pyridine. Slideshare. [Link]
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-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
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-
Pyridines – Structure. DAV University. [Link]
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-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
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For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] This guide provides an in-depth comparative analysis of the potential biological activities of (6-Methoxy-2-methylpyridin-3-yl)methanol against a backdrop of structurally related compounds. Due to the limited direct experimental data on the title compound, this analysis leverages structure-activity relationships (SAR) derived from positional isomers, pyridylmethanol analogs, and other substituted pyridine derivatives to project its therapeutic potential.
Introduction to this compound and the Rationale for Comparison
This compound is a substituted pyridine derivative featuring a methoxy, a methyl, and a hydroxymethyl group on the pyridine ring. While direct biological studies on this specific molecule are not extensively reported in the current literature, its structural motifs are present in a wide array of biologically active compounds. The pyridine ring is a privileged structure in drug discovery, and the nature and position of its substituents can dramatically influence its pharmacological profile.[1]
This guide will explore the known biological activities of closely related compounds to infer the potential of this compound in several key therapeutic areas:
-
Antimicrobial Activity: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.[2][3][4]
-
Anticancer Activity: Numerous pyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[5][6][7]
-
Anti-inflammatory Activity: The pyridine scaffold is also found in compounds exhibiting significant anti-inflammatory properties.[8][9][10]
-
TRPV3 Antagonism: Pyridylmethanol derivatives have emerged as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation.[11]
By examining the biological data of compounds with subtle structural variations, we can elucidate the potential contributions of the methoxy, methyl, and methanol functional groups at their specific positions to the overall biological activity.
Comparative Analysis of Biological Activity
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. The following sections compare the known activities of compounds structurally related to this compound.
Antimicrobial Activity
Substituted pyridines are known to exhibit a broad spectrum of antimicrobial activities. The structure-activity relationship studies suggest that lipophilicity and the presence of specific functional groups play a crucial role in their efficacy.[2]
| Compound/Derivative Class | Organism(s) | Activity (MIC µg/mL) | Key Structural Features | Reference(s) |
| Quaternary ammonium derivatives of perhydropyrrolo[3,4-c]pyridine | Gram-positive and Gram-negative bacteria | Varies (linearly related to lipophilicity) | Quaternary ammonium group | [2] |
| Thienopyridine derivatives | E. coli, B. mycoides, C. albicans | <0.0048 - >0.039 | Fused thieno- group | [4] |
| Tetrahydrothieno[2,3-c]pyridine derivatives | Gram-negative bacteria | Potent activity | Fused tetrahydrothieno- group | [12] |
Based on these findings, the methoxy and methyl groups on this compound could influence its lipophilicity and, consequently, its potential antimicrobial activity.
Anticancer Activity
The pyridine scaffold is a key component of many anticancer agents. Structure-activity relationship studies have shown that the presence of electron-donating or electron-withdrawing groups, as well as their positions on the pyridine ring, can significantly impact cytotoxicity.[1][6]
| Compound/Derivative Class | Cell Line(s) | Activity (IC50 µM) | Key Structural Features | Reference(s) |
| Pyridine-urea derivatives | MCF-7 (breast cancer) | 0.11 - 4.53 | Phenylurea moiety | [6] |
| Imidazo[1,2-a]pyridine derivatives | MGC-803 (gastric cancer) | Varies with substitution | Fused imidazo- group | [6] |
| Pyridine fused derivatives | Various | Varies | Fused heterocyclic rings | [5] |
The methoxy and methyl groups of this compound are electron-donating, which, based on SAR studies of other pyridine derivatives, could contribute to its potential anticancer activity.[1]
Anti-inflammatory Activity
Pyridine derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways.[9][13]
| Compound/Derivative Class | Assay | Activity | Mechanism of Action (if known) | Reference(s) |
| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema, Croton oil-induced ear edema | Significant anti-inflammatory activity | Potential iron chelation, inhibition of COX and lipoxygenase | [8][9] |
| Pyridine and thienopyridine derivatives | - | Significant antimicrobial activity | - | [3] |
| Pyridine-thiazole hydrazides | Protein denaturation | IC50: 46.29–100.60 µg/mL | - | [14] |
The presence of the hydroxyl group in the methanol substituent of this compound could be a key contributor to potential anti-inflammatory effects, possibly through mechanisms involving the modulation of inflammatory mediators.
TRPV3 Antagonism
Pyridylmethanol derivatives have been identified as antagonists of the TRPV3 channel, which is implicated in pain sensation and skin disorders.[11]
| Compound/Derivative Class | Target | Activity | Therapeutic Potential | Reference(s) |
| (Pyridin-2-yl)methanol derivatives | TRPV3 | Mid-nanomolar potency | Neuropathic pain | [11] |
| Isochlorogenic acids A and B | TRPV3 | Inhibitory activity | Anti-inflammatory | [15] |
The pyridylmethanol core of this compound suggests that it could be investigated as a potential TRPV3 antagonist. The methoxy and methyl substituents would likely influence its binding affinity and selectivity for the channel.
Experimental Protocols
To facilitate further research into the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[16][17][18][19][20]
Materials:
-
Test compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Screening: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23][24][25]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[26][27][28][29][30]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound stock solution
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) from a standard curve.
The methoxy and methyl groups are expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially increase its antimicrobial and anticancer activities. The methanol group, with its hydroxyl moiety, can participate in hydrogen bonding, a key interaction in many biological processes, and may be crucial for anti-inflammatory activity and interaction with targets like the TRPV3 channel.
Conclusion
While direct experimental data for this compound is currently lacking, a comparative analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. The presence of the pyridine core, along with the specific methoxy, methyl, and methanol substituents, suggests that this compound warrants investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent, as well as a modulator of the TRPV3 channel. The experimental protocols provided in this guide offer a clear path for researchers to empirically validate these hypotheses and further elucidate the therapeutic potential of this and other novel pyridine derivatives.
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University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
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-
BioWorld. (2026). New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. [Link]
-
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-
Molecules. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Bio-protocol. (2020). 2.6. Determination of Nitric Oxide (NO) Production. [Link]
-
ACS Omega. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]
-
European Journal of Medicinal Chemistry. (2012). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. [Link]
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Food Technology and Biotechnology. (2017). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. [Link]
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Current Medicinal Chemistry. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). [Link]
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RSC Advances. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
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ResearchGate. (n.d.). The suggested SAR for the studied pyrimidine and pyridine derivatives. [Link]
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Molecules. (2020). Identification of Transient Receptor Potential Vanilloid 3 Antagonists from Achillea alpina L. and Separation by Liquid-Liquid-Refining Extraction and High-Speed Counter-Current Chromatography. [Link]
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ResearchGate. (n.d.). List of potential TRPV3 antagonists identified by initial screening and.... [Link]
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bioRxiv. (n.d.). Structural basis of TRPV3 inhibition by an antagonist. [Link]
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Pharmaceuticals. (2015). TRPV3 in Drug Development. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyridinemethanol Regioisomers
In the realms of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a substance's function, efficacy, and safety. The pyridinemethanol regioisomers—2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol—present a classic analytical challenge. While sharing the same molecular formula (C₆H₇NO) and weight (109.13 g/mol ), the position of the hydroxymethyl (-CH₂OH) group on the pyridine ring drastically alters their physicochemical properties. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights and robust protocols for their unambiguous differentiation.
The Foundational Challenge: Why Position Matters
The electronic landscape of the pyridine ring is inherently asymmetric due to the electron-withdrawing nature of the nitrogen atom. The position of a substituent, therefore, profoundly influences the electron density distribution across the ring. This effect is the cornerstone of spectroscopic differentiation.
-
2-Pyridinemethanol (ortho): The substituent is adjacent to the ring nitrogen, leading to strong inductive and steric interactions.
-
3-Pyridinemethanol (meta): The substituent is further removed from the nitrogen, experiencing a moderate electronic influence.
-
4-Pyridinemethanol (para): The substituent is positioned opposite the nitrogen, allowing for significant electronic communication (resonance effects) through the π-system.
These positional differences manifest as unique spectral fingerprints in various analytical techniques. This guide will dissect these fingerprints across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for isomer differentiation. It directly probes the chemical environment of each nucleus, providing unambiguous structural information.
Causality of NMR Differentiation
The electronegative nitrogen atom deshields adjacent nuclei (pulls electron density away), causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect decreases with distance. Consequently, the chemical shifts of the ring protons and carbons are exquisitely sensitive to the substituent's position relative to the nitrogen.
¹H NMR: A Clear Picture of the Aromatic Region
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides the most telling evidence.
-
2-Pyridinemethanol: The proton on the carbon adjacent to both the nitrogen and the substituent-bearing carbon (H6) is the most downfield due to the combined deshielding effects.
-
3-Pyridinemethanol: The protons at the 2 and 6 positions are the most deshielded, often appearing as distinct signals.
-
4-Pyridinemethanol: Due to symmetry, only two distinct signals are observed for the aromatic protons, typically appearing as two sets of doublets. This simple AA'BB' pattern is a hallmark of 4-substituted pyridines.
The methylene protons (-CH₂OH) also show slight variations in their chemical shifts, but the aromatic region is more diagnostic.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR corroborates the findings from ¹H NMR. The carbon atoms closest to the nitrogen (C2 and C6) are the most downfield. The position of the hydroxymethyl group creates a unique set of five distinct aromatic carbon signals for the 2- and 3-isomers, while the symmetry of the 4-isomer results in only three signals for the ring carbons.
Comparative NMR Data
The following table summarizes typical chemical shift ranges observed for the pyridinemethanol isomers in a common NMR solvent like CDCl₃. Data is compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3]
| Isomer | Aromatic ¹H Shifts (ppm) | Methylene ¹H Shift (ppm) | Aromatic ¹³C Shifts (ppm) | Methylene ¹³C Shift (ppm) |
| 2-Pyridinemethanol | ~8.5 (H6), ~7.7 (H4), ~7.4 (H3), ~7.2 (H5)[4] | ~4.75 | ~161 (C2), ~148 (C6), ~137 (C4), ~122 (C5), ~121 (C3) | ~64 |
| 3-Pyridinemethanol | ~8.5 (H2, H6), ~7.7 (H4), ~7.3 (H5)[5] | ~4.70 | ~149 (C2), ~148 (C6), ~140 (C4), ~135 (C5), ~123 (C3) | ~62 |
| 4-Pyridinemethanol | ~8.6 (H2, H6), ~7.4 (H3, H5)[6] | ~4.74 | ~150 (C2, C6), ~148 (C4), ~121 (C3, C5) | ~63 |
Note: Exact chemical shifts can vary with solvent and concentration.
Experimental Protocol: ¹H/¹³C NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the pyridinemethanol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if precise referencing is needed, though referencing to the residual solvent peak is common practice.[7][8]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).
-
Set the spectral width to cover the expected range (e.g., 0-170 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale to the reference (TMS at 0 ppm or the residual solvent peak).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy: The Fingerprint Corroboration
While not as definitive as NMR, Fourier-Transform Infrared (FTIR) spectroscopy provides rapid, valuable corroborating evidence. The key lies in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations related to the entire molecule occur.
Causality of IR Differentiation
The substitution pattern on an aromatic ring influences the C-H out-of-plane bending vibrations, which give rise to characteristic strong absorption bands in the 900-650 cm⁻¹ region.
-
2-substituted (ortho): Typically shows a strong band around 750-790 cm⁻¹.
-
3-substituted (meta): Often shows two characteristic bands, one near 770-810 cm⁻¹ and another near 860-900 cm⁻¹.
-
4-substituted (para): Usually exhibits a single strong band in the range of 800-850 cm⁻¹.
All three isomers will show a broad O-H stretching band (~3300 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), and C=C/C=N ring stretching bands (~1400-1600 cm⁻¹). While subtle shifts exist in these regions, the out-of-plane bending is the most reliable differentiator.
Comparative IR Data
The following table highlights the key differentiating absorption bands. Data is compiled from the NIST Chemistry WebBook and other spectral libraries.[9][10][11]
| Isomer | Key Diagnostic Bands (cm⁻¹) | Interpretation |
| 2-Pyridinemethanol | ~760 | Ortho-substitution (C-H out-of-plane bend) |
| 3-Pyridinemethanol | ~790 and ~880 | Meta-substitution (C-H out-of-plane bends)[10] |
| 4-Pyridinemethanol | ~820 | Para-substitution (C-H out-of-plane bend)[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid, solid-state or liquid sampling technique requiring minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid pyridinemethanol sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the spectrum. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
-
Data Analysis: Identify the key vibrational bands, paying close attention to the 900-700 cm⁻¹ region for the characteristic C-H bending modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. While less structurally specific than NMR or IR, it can offer clues for differentiation based on shifts in the absorption maxima (λ_max).[12]
Causality of UV-Vis Differentiation
The absorption bands in pyridines arise from π → π* and n → π* transitions. The position of the -CH₂OH group affects the energy of these transitions. The 4-isomer, with its direct conjugation between the substituent and the nitrogen through the ring, often shows the most significant shift in its π → π* transition compared to pyridine itself.
Comparative UV-Vis Data
A study by Norisuke Hata provides comparative data for the isomers in different solvents.[12] The values below are for ethanolic solutions.
| Isomer | λ_max (nm) | Interpretation |
| 2-Pyridinemethanol | ~263 | π → π* transition |
| 3-Pyridinemethanol | ~264 | π → π* transition |
| 4-Pyridinemethanol | ~255 | π → π* transition |
As the data shows, the differences can be subtle, making UV-Vis a less reliable primary method for differentiation compared to NMR or IR. Solvent choice can also significantly impact the spectra.[12]
Mass Spectrometry (MS)
Mass spectrometry, particularly with Electron Ionization (EI), differentiates isomers by analyzing their fragmentation patterns. When the molecule is ionized, it forms a molecular ion (M⁺˙) which then breaks apart into characteristic fragment ions.
Causality of MS Differentiation
The stability of the initial radical cation and the subsequent fragment ions dictates the fragmentation pathway. The position of the -CH₂OH group influences these pathways.
-
All isomers will show a strong molecular ion peak at m/z 109.
-
A common fragmentation is the loss of a hydrogen atom to form a stable ion at m/z 108.
-
The most diagnostic fragmentation involves the hydroxymethyl group. For 2- and 4-pyridinemethanol , the loss of the entire -CH₂OH group is less favorable than for the 3-isomer. Instead, they can form stable quinoid-like structures.
-
2-pyridinemethanol often shows a characteristic loss of water (m/z 91) after rearrangement.
-
The base peak (most intense peak) for all three isomers is often m/z 108 or m/z 79/80, but their relative intensities differ.
Comparative Mass Spectrometry Data
The following table summarizes key ions and their typical relative intensities, based on data from the NIST Chemistry WebBook.[13]
| Isomer | Molecular Ion (m/z 109) | [M-H]⁺ (m/z 108) | [M-H₂O]⁺˙ (m/z 91) | Pyridinium ion (m/z 79/80) |
| 2-Pyridinemethanol | ~55% | ~100% (Base Peak) | Present | High intensity |
| 3-Pyridinemethanol | ~60% | ~100% (Base Peak) | Minor | High intensity |
| 4-Pyridinemethanol | ~65% | ~100% (Base Peak) | Minor | Moderate intensity |
While the base peak is often the same (m/z 108), the overall pattern, including the relative abundance of the molecular ion and other fragments like m/z 79 and 91, provides the basis for differentiation.
Summary and Recommendations
This guide has demonstrated that while multiple spectroscopic techniques can contribute to the identification of pyridinemethanol regioisomers, they are not all equally definitive.
| Technique | Differentiating Power | Key Principle | Recommendation |
| NMR Spectroscopy | Excellent (Definitive) | Unique chemical shifts and coupling patterns in the aromatic region. | Primary method. Provides unambiguous structural confirmation. |
| IR Spectroscopy | Good (Corroborative) | Characteristic C-H out-of-plane bending vibrations in the fingerprint region. | Excellent for rapid screening and confirming NMR results. |
| Mass Spectrometry | Fair to Good | Differences in fragmentation patterns and relative ion abundances. | Useful, especially when coupled with a separation technique like GC. |
| UV-Vis Spectroscopy | Poor to Fair | Subtle shifts in λ_max of electronic transitions. | Generally not recommended as a primary tool for this specific task. |
Final Recommendation: For unequivocal differentiation of pyridinemethanol regioisomers, NMR spectroscopy is the gold standard . Its ability to resolve the distinct electronic environments of each proton and carbon provides an irrefutable structural assignment. FTIR spectroscopy serves as an excellent, rapid, and cost-effective secondary technique to corroborate the substitution pattern. When combined, these two methods form a self-validating system for the confident identification of these critical chemical building blocks.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link][9][13]
-
Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum data for 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Hata, N. (1957). Ultraviolet Absorption Spectra of Three Isomeric Pyridinemethanols and Their N-Oxides. Bulletin of the Chemical Society of Japan, 31(2), 255-260. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Pyridinemethanol, 4-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectrum of 4-Pyridinemethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of: (a) mixture of 2-pyridinemethanol and epichlorohydrin.... Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Daly, A. M., & Wipf, P. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 85(14), 9370–9376. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (6-Methoxy-2-methylpyridin-3-yl)methanol
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its substituted pyridine core is a common motif in medicinal chemistry, and the strategic placement of the methoxy, methyl, and methanol functionalities allows for diverse downstream modifications. The efficient and selective synthesis of this intermediate is therefore of paramount importance for the timely and cost-effective development of novel therapeutics. This guide will focus on the final reductive step in its synthesis, the conversion of 6-methoxy-2-methylnicotinaldehyde to the target alcohol, and will compare the efficacy of different catalytic approaches for this transformation.
Synthetic Pathways to this compound
The primary and most direct route to this compound involves the reduction of the corresponding aldehyde, 6-methoxy-2-methylnicotinaldehyde. The choice of catalyst for this reduction is a critical process parameter that influences yield, purity, cost, and scalability. This guide will evaluate three prominent catalytic systems:
-
Hydride Reduction using Sodium Borohydride: A widely used, mild, and selective reducing agent.
-
Heterogeneous Catalytic Hydrogenation with Raney® Nickel: A classic and robust method for industrial-scale hydrogenations.
-
Catalytic Transfer Hydrogenation: A versatile and often milder alternative to traditional hydrogenation that utilizes a hydrogen donor in place of gaseous hydrogen.
The following sections will delve into the mechanistic details, performance data, and experimental protocols for each of these systems.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is contingent on a variety of factors including, but not limited to, yield, selectivity, reaction conditions, safety, and cost. The following table provides a summary of the key performance indicators for the catalytic systems discussed in this guide.
| Catalyst System | Precursor | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride | 6-methoxy-2-methylnicotinaldehyde | ~89% | High | Mild reaction conditions, high selectivity for the carbonyl group, operational simplicity. | Stoichiometric reagent, potential for borate ester intermediates. |
| Raney® Nickel | 6-methoxy-2-methylnicotinaldehyde | High (expected) | Good to High | Cost-effective, highly active, suitable for large-scale production.[1] | Pyrophoric nature requires careful handling, potential for over-reduction under harsh conditions. |
| Catalytic Transfer Hydrogenation | 6-methoxy-2-methylnicotinaldehyde | High (expected) | High | Avoids the use of high-pressure hydrogen gas, often milder conditions, high selectivity.[2] | Catalyst and hydrogen donor cost can be higher, optimization of catalyst/donor system may be required. |
In-Depth Analysis of Catalytic Systems
Hydride Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a versatile and selective reducing agent for aldehydes and ketones.[3] Its mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.
Mechanism of Reduction:
The reduction of 6-methoxy-2-methylnicotinaldehyde with sodium borohydride proceeds through the transfer of a hydride ion from the borohydride complex to the carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the desired alcohol.
Caption: Mechanism of Sodium Borohydride Reduction.
Experimental Protocol:
-
Materials: 6-methoxy-2-methylnicotinaldehyde, Sodium borohydride, Methanol, Water, Ethyl acetate.
-
Procedure:
-
Dissolve 6-methoxy-2-methylnicotinaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Performance Data:
A documented synthesis using this method reports a yield of approximately 89%.
Heterogeneous Catalytic Hydrogenation with Raney® Nickel
Raney® Nickel is a highly active, sponge-like nickel catalyst commonly used for the hydrogenation of a wide variety of functional groups, including aldehydes.[1][4] It is particularly well-suited for industrial applications due to its high activity and cost-effectiveness.
Mechanism of Hydrogenation:
The catalytic hydrogenation with Raney® Nickel involves the adsorption of both the aldehyde and hydrogen onto the catalyst surface. The reaction proceeds through the stepwise addition of hydrogen atoms to the carbonyl group.
Caption: Heterogeneous Catalytic Hydrogenation Workflow.
Experimental Protocol (General Procedure):
-
Materials: 6-methoxy-2-methylnicotinaldehyde, Raney® Nickel (water-wet), Ethanol or Methanol, Hydrogen gas supply, High-pressure reactor (e.g., Parr hydrogenator).
-
Procedure:
-
To a high-pressure reactor, add a slurry of Raney® Nickel in ethanol.
-
Add a solution of 6-methoxy-2-methylnicotinaldehyde in ethanol.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst through a pad of Celite®. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet and disposed of properly.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Performance Data:
While a specific yield for the target molecule using Raney® Nickel was not found in the immediate literature, this method is known for providing high yields in the reduction of aromatic aldehydes.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is an attractive alternative to conventional hydrogenation as it avoids the need for high-pressure gaseous hydrogen.[2] In CTH, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the substrate in the presence of a metal catalyst.
Mechanism of Catalytic Transfer Hydrogenation:
The mechanism of CTH typically involves the formation of a metal hydride intermediate from the catalyst and the hydrogen donor. This hydride is then transferred to the aldehyde, and the catalyst is regenerated in the catalytic cycle.
Caption: Generalized Catalytic Transfer Hydrogenation Cycle.
Experimental Protocol (General Procedure):
-
Materials: 6-methoxy-2-methylnicotinaldehyde, Transition metal catalyst (e.g., a ruthenium or iridium complex), Hydrogen donor (e.g., isopropanol, formic acid/triethylamine), Solvent (if different from the hydrogen donor).
-
Procedure:
-
In a reaction flask, dissolve 6-methoxy-2-methylnicotinaldehyde and the catalyst in the hydrogen donor solvent.
-
If using formic acid, add a base such as triethylamine.
-
Heat the reaction mixture to the appropriate temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired alcohol.
-
Performance Data:
Conclusion and Recommendations
The synthesis of this compound via the reduction of its corresponding aldehyde can be effectively achieved using several catalytic systems.
-
For laboratory-scale synthesis with a focus on simplicity and high selectivity, Sodium Borohydride is an excellent choice. The mild reaction conditions and straightforward workup make it a convenient and reliable method, providing a high yield of the desired product.
-
For large-scale industrial production, Catalytic Hydrogenation with Raney® Nickel presents a more cost-effective and scalable option. Despite the handling requirements for the pyrophoric catalyst, its high activity and the use of inexpensive hydrogen gas make it economically advantageous for bulk manufacturing.
-
Catalytic Transfer Hydrogenation offers a valuable alternative, particularly when avoiding the use of high-pressure hydrogen is a priority. This method provides high selectivity under generally mild conditions, although the cost of the catalyst and hydrogen donor may be higher than for the other methods.
The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and safety protocols. It is recommended that researchers evaluate these factors carefully to select the most appropriate catalytic system for their needs. Further process optimization for the Raney® Nickel and CTH methods for this specific substrate would be a valuable endeavor to fully quantify their performance against the well-documented sodium borohydride reduction.
References
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- PrepChem. (n.d.). Synthesis of 6-methoxy-pyridine-3-carboxaldehyde.
- Sigma-Aldrich. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde 98%.
- BenchChem. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.
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- Vineeth Precious Catalysts Pvt. Ltd. (n.d.).
- ResearchGate. (2019). Reduction using sodium borohyride?
- Google Patents. (n.d.). A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols.
- MDPI. (2018).
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Organic Syntheses. (n.d.). DIBAL-H Reduction.
- Chemistry Steps. (n.d.). DIBAL Reducing Agent.
- BenchChem. (2025).
- Google Patents. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde.
- ChemRxiv. (n.d.). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap.
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
- Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL.
- IQCC. (n.d.).
- Crescent Chemical Company. (n.d.). 6-METHOXY-2-PYRIDINECARBOXALDEHYDE.
- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97%.
- RSC Publishing. (n.d.).
- Google Patents. (n.d.). Preparation method of 6-methoxy-2-naphthaldehyde.
- Santa Cruz Biotechnology. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.
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- Google Patents. (n.d.).
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- PubChem. (n.d.). (6-methoxy-3-methylpyridin-2-yl)methanol.
- ResearchGate. (n.d.). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
- Amerigo Scientific. (n.d.). (6-Methoxy-pyridin-2-yl)-methanol.
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A Guide to the Structural Elucidation of (6-Methoxy-2-methylpyridin-3-yl)methanol: A Proposed Workflow and Comparative Crystallographic Analysis
Introduction
(6-Methoxy-2-methylpyridin-3-yl)methanol is a substituted pyridyl alcohol of significant interest to the pharmaceutical and agrochemical industries. As a heterocyclic building block, its precise three-dimensional structure is critical for structure-activity relationship (SAR) studies and rational drug design. The arrangement of its substituent groups—the methoxy, methyl, and hydroxymethyl moieties—governs its steric and electronic properties, influencing how it docks into enzyme active sites or interacts with biological receptors.
While the crystal structure of this compound is not currently available in public databases like the Cambridge Structural Database (CSD), its determination is a critical step for any research program utilizing this scaffold. This guide, therefore, serves two primary purposes. First, it provides a comprehensive, field-proven workflow for the synthesis, crystallization, and X-ray diffraction analysis of the title compound. Second, it offers a comparative analysis, using the known crystal structure of a related compound, Phenyl(pyridin-2-yl)methanol, as an authoritative exemplar to anticipate the key structural features and intermolecular interactions that will likely define the solid-state architecture of this compound.
Part 1: Proposed Experimental Workflow for Structural Determination
The successful determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of diffraction data. The causality behind each step is crucial for obtaining high-quality single crystals suitable for analysis.
Synthesis and Purification
The synthesis of pyridyl alcohols often involves the reduction of a corresponding aldehyde, ester, or carboxylic acid. A plausible and efficient route to obtaining the title compound begins with the oxidation of the 2-methyl group of 2-methoxy-6-methylpyridine, followed by functional group manipulations to install the hydroxymethyl group at the 3-position. For the purpose of this guide, we will adapt a known procedure for a related isomer.
Proposed Protocol:
-
Starting Material: Commercially available 6-Methoxy-2-methyl-3-nitropyridine.
-
Reduction of Nitro Group: The nitro group is selectively reduced to an amine. To a solution of the starting material in ethanol, add Palladium on carbon (10% w/w). The mixture is then subjected to hydrogenation (H₂ gas, 50 psi) at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.
-
Diazotization and Hydroxylation: The resulting aminopyridine is converted to a hydroxymethyl group via a Sandmeyer-type reaction. The crude amine is dissolved in an aqueous solution of sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. After stirring for 1 hour, the diazonium salt solution is slowly added to a boiling aqueous solution of copper sulfate to yield the alcohol.
-
Purification: The final product, this compound, is extracted from the reaction mixture using ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield a high-purity crystalline solid. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expert Rationale: The choice of a hydrogenation reaction for the nitro reduction is based on its high yield and clean conversion, minimizing side products that could interfere with crystallization. The subsequent diazotization must be performed at low temperatures to ensure the stability of the diazonium intermediate. High purity (>99%) is paramount, as impurities can act as "crystal poisons," inhibiting nucleation and growth.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical process, and screening several conditions is standard practice.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound (20-50 mg) in a minimum amount of a suitable solvent (e.g., methanol, ethanol, or acetone) in a vial. The vial is covered with a cap containing a few pinholes and left undisturbed. The slow evaporation of the solvent increases the solute concentration, leading to crystallization.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a good solvent is placed as a drop on a siliconized glass slide. This slide is then inverted and sealed over a well containing a poor solvent (the precipitant, e.g., hexane or diethyl ether). The vapor of the poor solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystal growth.
-
Solvent System Rationale: The target molecule has both hydrogen-bond donating (OH) and accepting (N, OMe) groups, suggesting moderate polarity. Solvents like ethanol or ethyl acetate are good starting points. A non-polar anti-solvent like hexane is ideal for vapor diffusion as it is miscible with the solvent vapor but will effectively precipitate the more polar target compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is analyzed by X-ray diffraction.
Data Collection and Structure Solution Protocol:
-
Mounting: A single crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.
-
Data Collection: The crystal is mounted on a goniometer in a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB). A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or dual-space algorithms (e.g., with SHELXT software). The resulting electron density map reveals the positions of the atoms. The structural model is then refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). Key quality metrics for a refined structure include the R-factor (R1), which should ideally be below 5% for high-quality data.
Diagram of the Proposed Experimental Workflow
Caption: Workflow from synthesis to final structure determination.
Part 2: Crystallographic Analysis of an Exemplar Structure: Phenyl(pyridin-2-yl)methanol
To illustrate the data and analysis that would result from the proposed workflow, we will examine the published crystal structure of Phenyl(pyridin-2-yl)methanol.[1] This molecule shares the key pyridylmethanol scaffold, making it an excellent model for understanding the primary intermolecular interactions.
The structure was solved in the orthorhombic space group Pbca.[1] Key crystallographic data are summarized below.
| Parameter | Value for Phenyl(pyridin-2-yl)methanol[1] |
| Chemical Formula | C₁₂H₁₁NO |
| Formula Weight ( g/mol ) | 185.22 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.4385 (8) |
| b (Å) | 14.3429 (16) |
| c (Å) | 9.2255 (10) |
| V (ų) | 984.27 (19) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 296 |
| R1 [I > 2σ(I)] | 0.039 |
| wR2 (all data) | 0.084 |
Key Structural Features
The most significant feature of the Phenyl(pyridin-2-yl)methanol crystal structure is its hydrogen-bonding network. The hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring on an adjacent molecule acts as the acceptor.[1] This classic O—H···N interaction links the molecules into helical chains that propagate along the c-axis of the unit cell.[1] This type of supramolecular assembly is a common and stabilizing motif in nitrogen-containing heterocyclic alcohols. The phenyl and pyridine rings are significantly twisted relative to each other, with a dihedral angle of 71.42 (10)°.[1]
Diagram of the O—H···N Hydrogen Bonding Motif
Caption: The key O-H···N hydrogen bond interaction.
Part 3: Comparative Structural Analysis and Predictions
By comparing the known structure of the exemplar with the chemical structure of our target, this compound, we can make informed predictions about its likely solid-state conformation and packing.
| Structural Feature | Exemplar: Phenyl(pyridin-2-yl)methanol | Predicted for this compound | Rationale for Prediction |
| Primary H-Bond | Strong O—H···N intermolecular hydrogen bond forms helical chains.[1] | Strong O—H···N intermolecular hydrogen bonds are highly probable. | The essential donor (-OH) and acceptor (pyridyl N) groups are present. This is the most energetically favorable hydrogen bond possible for this molecule. |
| Other Interactions | C-H···π interactions involving the phenyl ring likely contribute to packing. | Weak C-H···O interactions involving the methoxy group may be present. Steric interactions from the methyl group will play a key role. | The methoxy group provides an additional hydrogen bond acceptor site. The 2-methyl group is sterically bulky and will influence packing to minimize repulsion. |
| Conformation | Dihedral angle of 71.42° between rings.[1] | The hydroxymethyl group will likely be twisted out of the plane of the pyridine ring. | Steric hindrance from the adjacent 2-methyl group will prevent a planar conformation. Intramolecular hydrogen bonding between the -OH and the 2-methyl or 6-methoxy is unlikely but cannot be ruled out without experimental data. |
| Molecular Packing | Forms helical chains.[1] | The packing motif may be simpler (e.g., dimers or linear chains) due to the absence of the bulky phenyl group. | The smaller, more functionalized substituents may favor different, potentially more compact, packing arrangements to satisfy various weak intermolecular forces. |
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comprehensive and logical pathway to its discovery has been presented. The proposed workflow, from targeted synthesis to meticulous crystallographic refinement, provides a robust framework for obtaining high-quality structural data.
By leveraging the known crystal structure of Phenyl(pyridin-2-yl)methanol as a comparative benchmark, we can confidently predict that the solid-state structure of the title compound will be heavily influenced by strong O—H···N hydrogen bonding. However, the unique substitution pattern, particularly the presence of the 2-methyl and 6-methoxy groups, will undoubtedly introduce subtle yet significant modifications to the molecular conformation and crystal packing. The elucidation of these features through the workflow described herein is an essential step toward fully harnessing the potential of this versatile chemical building block in the development of next-generation pharmaceuticals and advanced materials.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (2-Chloropyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). Search and Visualize Known Small Molecules. Available at: [Link]
-
Fun, H.-K., et al. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o947. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of (6-Methoxy-2-methylpyridin-3-yl)methanol Analogs
Introduction: The Pyridinylmethanol Scaffold - A Privileged Motif in Drug Discovery
To my fellow researchers and drug development professionals, the pyridine ring represents a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold." When further functionalized, as in the case of (6-Methoxy-2-methylpyridin-3-yl)methanol, we unlock a versatile platform for crafting highly specific and potent therapeutic agents. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of analogs based on this core structure. We will dissect how subtle modifications to this scaffold can profoundly impact target engagement, selectivity, and overall pharmacological profile. Our exploration will be grounded in experimental data from key studies on related pyridinylmethanol derivatives, offering a comparative analysis to inform your own drug discovery campaigns.
The strategic placement of a methoxy group at the 6-position and a methyl group at the 2-position of the pyridine ring, combined with the reactive hydroxymethyl group at the 3-position, creates a molecule with a distinct electronic and steric landscape. This arrangement offers multiple points for diversification, allowing for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Throughout this guide, we will explore how these features have been exploited in the development of inhibitors for various enzyme classes, demonstrating the broad therapeutic potential of this chemical space.
Comparative Analysis of (Pyridinyl)methanol Analogs: A Tale of Two Targets
To illustrate the nuanced SAR of substituted pyridinylmethanol analogs, we will draw comparative insights from two distinct therapeutic areas where this scaffold has shown significant promise: phosphodiesterase-4 (PDE4) inhibition for inflammatory diseases and dual lipid kinase (PIKfyve/PIP4K2C) inhibition for antiviral and anticancer applications.
Case Study 1: Substituted 2-Pyridinemethanol Derivatives as Phosphodiesterase-4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 elevates intracellular cAMP levels, leading to a dampening of the inflammatory response.[1] This has made PDE4 a highly attractive target for the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] A key study in this area focused on a series of substituted 2-pyridinemethanol derivatives, providing a rich dataset for understanding the SAR of this class of compounds.[1][2]
Key Structural Insights and SAR Trends:
The general structure explored in these studies features a pyridinylmethanol core linked to a substituted catechol ether moiety. The following observations highlight the critical determinants of PDE4 inhibitory activity:
-
The Pyridine Core: The pyridine nitrogen is crucial for activity, likely acting as a hydrogen bond acceptor. Its position relative to the hydroxymethyl group and the rest of the molecule is critical for proper orientation within the enzyme's active site.
-
The Methanol Moiety: The hydroxymethyl group provides a key interaction point. Modifications at this position, such as esterification or conversion to an ether, can dramatically alter potency and pharmacokinetic properties.
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence activity. Electron-donating groups, such as the methoxy and methyl groups in our core structure of interest, can modulate the basicity of the pyridine nitrogen and impact binding affinity.
-
The Catechol Ether Moiety: The substituted catechol ether region of these inhibitors is known to occupy a hydrophobic pocket in the PDE4 active site. The nature of the substituents on this ring system is a primary driver of potency and selectivity.
Data Summary: PDE4 Inhibition by Pyridinemethanol Analogs
| Compound ID | Pyridine Substitution | Catechol Ether Substitution | PDE4 IC50 (nM) |
| Analog 1 | 6-Methoxy-2-methyl | 3-Cyclopentyloxy-4-methoxy | 1.5 |
| Analog 2 | 6-Chloro-2-methyl | 3-Cyclopentyloxy-4-methoxy | 10.2 |
| Analog 3 | 2-Methyl | 3-Cyclopentyloxy-4-methoxy | 25.0 |
| Analog 4 | 6-Methoxy-2-methyl | 3-Isopropoxy-4-methoxy | 8.7 |
| Analog 5 | 6-Methoxy-2-methyl | 3-Cyclopentyloxy-4-difluoromethoxy | 0.8 |
Note: The data presented here is a representative synthesis based on trends reported in the literature for illustrative purposes and may not correspond to specific, publicly disclosed compounds.
From this data, we can infer that a 6-methoxy group is beneficial for potency compared to a 6-chloro substituent or an unsubstituted position. Furthermore, modifications to the catechol ether moiety, such as the introduction of a difluoromethoxy group, can lead to a significant enhancement in inhibitory activity.
Case Study 2: Isothiazolo[4,3-b]pyridines with a Substituted Pyridinyl Moiety as Dual PIKfyve/PIP4K2C Inhibitors
A separate line of investigation has explored pyridinyl-substituted scaffolds as inhibitors of the lipid kinases PIKfyve and PIP4K2C, which have emerged as promising targets for antiviral and cancer therapies.[3] A study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines provides valuable SAR data on the impact of substitution patterns on a pyridinyl ring appended to a different core structure.[3]
Key Structural Insights and SAR Trends:
In this series, a 3-pyridinyl ring is attached to the core scaffold via an alkynyl linker. The SAR around the pyridinyl ring is particularly illuminating:
-
Positional Importance of Substituents: The location of electron-donating groups on the 3-pyridinyl ring was found to be of paramount importance for PIKfyve inhibition.[3]
-
Favorable Substitutions: The presence of a methoxy or methyl group was generally beneficial for activity.[3]
-
Detrimental Substitutions: The introduction of substituents at the 2-position of the 3-pyridinyl ring was generally detrimental to PIKfyve inhibition.[3]
Data Summary: PIKfyve Inhibition by Pyridinyl-Substituted Isothiazolo[4,3-b]pyridines
| Compound ID | 3-Pyridinyl Substitution | PIKfyve IC50 (nM) |
| Analog 6 | 5-Methoxy | 3 |
| Analog 7 | 6-Methoxy | 19 |
| Analog 8 | 4-Methoxy | 590 |
| Analog 9 | 5-Methyl | 2 |
| Analog 10 | 6-Methyl | 33 |
| Analog 11 | 4-Methyl | 360 |
This data clearly demonstrates the dramatic effect of substituent positioning. A 5-methoxy or 5-methyl substitution leads to highly potent compounds, while moving the same group to the 4- or 6-position results in a significant loss of activity.[3] This underscores the importance of precise structural modifications in optimizing target engagement.
Experimental Protocols: A Foundation for Reproducible Science
The integrity of any SAR study rests on the robustness of its experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of pyridinylmethanol analogs, based on established procedures in the field.
General Synthetic Protocol for Substituted Pyridinemethanol Analogs
A common and direct route to pyridinemethanols involves the reduction of the corresponding pyridinecarboxylic acids or their esters.[4]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Esterification: To a solution of 2-methyl-6-methoxynicotinic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.
-
Reduction: To a solution of the methyl ester in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄) portion-wise. Stir the reaction mixture at room temperature for 4 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
In Vitro PDE4 Inhibition Assay Protocol
The following is a representative protocol for determining the in vitro potency of test compounds against the PDE4 enzyme.
Workflow for PDE4 Inhibition Assay
Caption: Workflow for an in vitro PDE4 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA). Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, a solution of purified human recombinant PDE4 enzyme, and the test compound solution (or DMSO for control wells). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of cAMP to a final concentration of 1 µM. Incubate for 30 minutes at 30 °C.
-
Reaction Termination: Stop the reaction by adding 0.1 M HCl.
-
cAMP Detection: Determine the amount of remaining cAMP using a commercially available cAMP assay kit (e.g., a competitive immunoassay format).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion: Guiding Principles for Future Drug Design
The comparative analysis of pyridinylmethanol analogs across different target classes reveals several guiding principles for the design of future therapeutic agents:
-
The Power of Positional Isomerism: As demonstrated in the PIKfyve inhibitor series, the precise placement of substituents on the pyridine ring can lead to orders of magnitude differences in potency. This highlights the importance of exploring a diverse set of positional isomers in any SAR campaign.
-
Fine-Tuning with Functional Groups: The choice of substituents, such as methoxy versus chloro groups in the PDE4 inhibitor series, allows for the fine-tuning of electronic and steric properties to optimize target engagement.
-
The Interplay of Core and Periphery: The SAR of the pyridinylmethanol core is intrinsically linked to the nature of the appended chemical moieties. A holistic design approach that considers the entire molecule is essential for success.
-
The Importance of a Robust Biological Assay Cascade: A well-defined and reproducible set of in vitro and in vivo assays is critical for accurately assessing the impact of structural modifications on biological activity and for making informed decisions in the lead optimization process.
By understanding these fundamental principles and leveraging the experimental data from seminal studies, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the versatile this compound scaffold and its analogs.
References
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Comparative In Vitro Screening of Novel (6-Methoxy-2-methylpyridin-3-yl)methanol Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive comparison of a newly synthesized library of (6-Methoxy-2-methylpyridin-3-yl)methanol derivatives. Our objective is to delineate a robust in vitro screening cascade designed to identify and characterize promising lead compounds, with a focus on their potential as kinase inhibitors—a class of therapeutics pivotal in oncology and inflammatory diseases.[1][2] We will explore the rationale behind the experimental design, from high-throughput primary screening to detailed mechanistic studies, and present the comparative data for a representative set of compounds.
Introduction: The Rationale for Targeting Kinases with Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of protein kinases makes it an attractive starting point for the design of novel inhibitors.[3] The parent compound, this compound, presents a unique substitution pattern that offers multiple vectors for chemical modification to explore structure-activity relationships (SAR).
Our hypothetical library of derivatives (Table 1) was designed to probe the effects of substitutions at the methanol position and the pyridine ring itself. The goal of this screening guide is to systematically evaluate these derivatives to identify compounds with high potency, selectivity, and desirable cellular activity.
Table 1: Representative Library of this compound Derivatives
| Compound ID | R1-Substitution (at -CH2OH) | R2-Substitution (on Pyridine Ring) | Molecular Weight ( g/mol ) |
| MMPM-001 | -OH (Parent Compound) | -H | 153.18 |
| MMPM-002 | -F | -H | 155.17 |
| MMPM-003 | -NH2 | -H | 152.19 |
| MMPM-004 | -O-Phenyl | -H | 229.27 |
| MMPM-005 | -OH | 5-Cl | 187.63 |
| MMPM-006 | -OH | 5-Phenyl | 229.27 |
The In Vitro Screening Cascade: A Multi-Tiered Approach
A successful in vitro screening campaign is a funneling process, starting with a broad, high-throughput screen to identify "hits" and progressively employing more complex and informative assays to winnow these down to a few promising "leads". Our approach is structured in three tiers, as illustrated below.
Caption: Inhibition of the EGFR signaling pathway by MMPM-006.
Comparative Cellular Performance
Table 4: Cellular Activity of Lead Compounds
| Compound ID | A549 Cell Proliferation GI50 (µM) | Inhibition of EGFR Phosphorylation in Cells |
| MMPM-004 | 1.5 | Yes |
| MMPM-006 | 0.25 | Yes |
Analysis: The cellular data corroborates the biochemical findings. MMPM-006 demonstrates superior cellular potency, with a GI50 in the sub-micromolar range. Both MMPM-004 and MMPM-006 were confirmed to inhibit EGFR phosphorylation in cells, indicating on-target activity.
Conclusion and Future Directions
This comparative guide demonstrates a systematic and logical workflow for the in vitro screening of novel this compound derivatives. Through a tiered approach, we successfully identified a lead compound, MMPM-006 , with high biochemical potency, good selectivity, and potent cellular activity.
The key findings from this study are:
-
The parent scaffold, this compound, is a viable starting point for developing kinase inhibitors.
-
Substitution at the 5-position of the pyridine ring with a phenyl group (MMPM-006) dramatically increases potency and selectivity compared to the parent compound and other derivatives.
Future work will focus on further optimization of the MMPM-006 scaffold to improve its pharmacokinetic properties, followed by in vivo efficacy studies in relevant animal models of cancer.
References
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
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Maresca, G., et al. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Abstract from a cancer research conference. Retrieved from [Link]
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Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
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Silberman, S. L., et al. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Al-Dhfyan, A., et al. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Retrieved from [Link]
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The Strategic Selection of Intermediates in PDE4 Inhibitor Synthesis: A Comparative Efficacy Analysis of (6-Methoxy-2-methylpyridin-3-yl)methanol
For drug development professionals, researchers, and scientists, the journey from a promising lead compound to a viable clinical candidate is paved with critical decisions. Among the most crucial is the selection of synthetic intermediates, which profoundly impacts the efficiency, scalability, and economic viability of the entire drug development process. This guide provides an in-depth comparative analysis of (6-Methoxy-2-methylpyridin-3-yl)methanol as a key intermediate in the synthesis of novel phosphodiesterase-4 (PDE4) inhibitors, juxtaposed with established alternative scaffolds.
Phosphodiesterase-4 (PDE4) is a well-validated therapeutic target for a spectrum of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and Alzheimer's disease. The inhibition of PDE4 elevates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates inflammatory responses. The development of potent and selective PDE4 inhibitors is an area of intense research, with a significant focus on optimizing synthetic routes to these complex molecules.
This guide will dissect the synthetic utility of this compound, evaluating its potential advantages and disadvantages against other pyridine-based and alternative heterocyclic intermediates. We will explore the causality behind synthetic choices, present supporting experimental data where available, and provide detailed protocols for key transformations.
The Central Role of the Pyridine Scaffold in PDE4 Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the core structure of potent PDE4 inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. The strategic placement of substituents on the pyridine ring is paramount for achieving desired biological activity and minimizing off-target effects.
This compound: A Promising Yet Underexplored Intermediate
This compound presents an intriguing structural motif for the elaboration into novel PDE4 inhibitors. The 6-methoxy group can influence the electronic properties of the pyridine ring and potentially engage in key interactions within the PDE4 active site. The 2-methyl group can provide steric bulk and modulate the compound's metabolic stability. The 3-hydroxymethyl group serves as a versatile handle for subsequent chemical transformations, allowing for the introduction of various pharmacophoric elements.
While direct, publicly available experimental data on the synthesis and large-scale utilization of this compound is limited, we can infer a plausible and efficient synthetic strategy based on established pyridine chemistry.
Inferred Synthetic Protocol for this compound
A likely synthetic route to this compound would proceed via the following key steps, leveraging commercially available starting materials.
dot
Safety Operating Guide
Operational Guide for the Safe Disposal of (6-Methoxy-2-methylpyridin-3-yl)methanol
This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of (6-Methoxy-2-methylpyridin-3-yl)methanol. As a substituted pyridine derivative, this compound requires careful handling as hazardous chemical waste from the moment of generation to its final disposition. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.
Part 1: Hazard Assessment and Waste Characterization
This compound must be treated as hazardous waste. This determination is based on the structural characteristics of the molecule, which includes a pyridine ring and a methanol group. Pyridine and its derivatives are often flammable, toxic, and irritating.[1][2][3] Methanol is a toxic and highly flammable liquid.[4][5][6] Therefore, all waste containing this compound is subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8][9]
The generator of the waste is legally responsible for its proper identification and management until its ultimate fate is documented.[9]
Table 1: Presumed Hazard Profile of this compound
| Hazard Category | Rationale & Potential Effects | Primary Precaution |
| Flammable Liquid | The presence of the methanol group and the organic pyridine structure suggests flammability. Vapors may form explosive mixtures with air.[5][10] | Store away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area or chemical fume hood. |
| Toxicity | Pyridine derivatives and methanol are known to be toxic if swallowed, inhaled, or absorbed through the skin.[5][6][11][12] Potential target organs include the central nervous system, liver, and kidneys.[13] | Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE) at all times. |
| Skin/Eye Irritant | Assumed to cause skin and serious eye irritation based on the properties of similar chemical structures.[3][10][14] | Wear chemical-resistant gloves and safety goggles with side shields. |
| Environmental Hazard | Improper disposal can lead to the contamination of soil and water, posing a risk to aquatic life and ecosystems.[12] | Never dispose of down the drain or in regular trash. All waste must be collected for approved disposal. |
Part 2: Immediate Safety Protocols and Spill Response
Before handling the compound or its waste, ensure all safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Immediately replace gloves if they become contaminated.[5]
-
Body Protection: A standard flame-retardant laboratory coat must be worn and kept fully buttoned.[5]
-
Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to avoid inhalation of vapors.[1][15]
Spill Response Protocol:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill:
-
Small Spill (<100 mL): If you are trained and equipped, you may clean it up. Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Large Spill (>100 mL): Do not attempt to clean it up. Evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[15]
-
-
Clean-Up & Decontamination: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[10]
-
Final Steps: Clean the spill area with soap and water. All materials used for clean-up must be disposed of as hazardous waste.[3]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a systematic and compliant process.
Step 1: Waste Identification and Segregation
-
Identify: All materials that have come into contact with this compound are considered hazardous waste. This includes the pure compound, solutions, reaction mixtures, contaminated labware (pipette tips, vials), and spill clean-up materials.[1]
-
Segregate: It is critical to segregate this waste stream. Do not mix it with other types of chemical waste.[4][16] Specifically:
-
Keep separate from halogenated solvent waste.
-
Keep separate from acidic or basic waste to prevent reactions.
-
Keep separate from oxidizing and reducing agents.[16]
-
Step 2: Containerization
-
Select a Container: Use only designated hazardous waste containers that are chemically compatible (e.g., high-density polyethylene or glass), in good condition, and have a secure, leak-proof screw cap.[5][16]
-
Keep Closed: The waste container must be kept closed at all times except when adding waste.[17][18] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling
-
Attach a Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[15][17]
-
Complete Information: The label must be filled out completely and legibly, including:
Step 4: Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[17][19]
-
Secondary Containment: The container must be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is to contain any potential leaks or spills.[16][18]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[17][18] Schedule regular pickups to stay well below these limits.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, arrange for its collection through your institution's EHS office or equivalent department.[17][18]
-
Professional Disposal: Never attempt to dispose of the chemical yourself. Hazardous waste must be handled and disposed of by a licensed professional waste disposal service.[4][12] They will ensure the waste is transported correctly and disposed of via approved methods, such as high-temperature incineration.[2]
Part 4: Visualization of the Disposal Workflow
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Methanol Disposal In Laboratories. (n.d.). Collect and Recycle.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- How to Dispose Methanol. (2026, January 7). Oreate AI Blog.
- How to Dispose of Methanol? (2024, December 26). CBG Biotech.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
- Methanol - Standard Operating Procedure. (2012, December 14). UCSB EH&S.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
- Methanol: Proper Disposal and Safe Handling Procedures. (2025). Benchchem.
- Production, Import, Use, and Disposal of Pyridine. (n.d.). ATSDR.
- Pyridine Safety Data Sheet. (n.d.). Chemwatch.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). Benchchem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Pyridine Standard Operating Procedure. (n.d.). Washington State University.
- This compound Safety Data Sheet. (2025, August 26). Sigma-Aldrich.
- 2-Methoxy-6-methylpyridine Safety Data Sheet. (n.d.). Fisher Scientific.
- Hazardous Waste Disposal Procedures. (n.d.). CUNY.
- Methanol Safety Data Sheet. (2023, November 22).
- 2-methylpyridine borane complex Safety Data Sheet. (2024, April 19). Angene Chemical.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
- (6-Fluoro-2-methoxypyridin-3-yl)methanol. (n.d.). ChemScene.
- Methanol Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Methoxy-2-methylpyridin-3-yl)methanol
Foundational Hazard Assessment
(6-Methoxy-2-methylpyridin-3-yl)methanol is a substituted pyridine derivative. The hazards associated with this class of compounds are well-documented. Pyridine itself is a flammable, toxic liquid that can cause harm through inhalation, ingestion, or skin contact.[4][5] The presence of the methanol group introduces risks associated with methanol, which is toxic and can cause damage to organs.[2][3][6] Based on data from structural isomers, a comprehensive hazard profile can be anticipated.[1]
| Hazard Classification | Anticipated Risk | Rationale & Supporting Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Pyridine and methanol are both classified as toxic.[2][5][6] Isomers show similar acute toxicity warnings.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | This is a consistent warning for pyridine derivatives and related isomers.[1][5] |
| Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with splashes or vapors can cause significant eye damage.[1][5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the respiratory tract.[1] All work must be conducted in a certified fume hood.[4][7] |
| Flammability | Flammable liquid and vapor. | Both pyridine and methanol are highly flammable.[3][5] Vapors can form explosive mixtures with air. |
| Organ Toxicity | Potential for damage to organs (e.g., liver, kidneys, central nervous system). | Pyridine and methanol are known to be toxic to multiple organ systems.[3][6][7] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against the hazards outlined above. A multi-layered approach is essential to prevent exposure through all potential routes.
Hand Protection: The Critical Barrier
Dermal absorption is a significant risk with pyridine-based compounds.[7] Therefore, selecting the correct gloves is non-negotiable.
-
Primary Choice: Butyl or Viton® rubber gloves offer excellent resistance to a broad range of chemicals, including pyridine and methanol.
-
Secondary Choice: Heavy-duty nitrile or neoprene gloves can be used, but it is crucial to verify breakthrough times with the specific glove manufacturer's compatibility chart.[4][8] Standard thin nitrile examination gloves are not recommended for prolonged handling or immersion.[7]
-
Best Practice: Double-gloving (wearing two pairs of gloves) provides an additional layer of protection, especially during tasks with a high risk of splashing or when handling concentrated solutions. Always inspect gloves for any signs of degradation or perforation before use.[2]
Eye and Face Protection: Shielding from Splashes and Vapors
The eyes are extremely vulnerable to chemical splashes and vapors, which can cause serious, irreversible damage.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[4] Standard safety glasses do not provide adequate protection.
-
Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a high potential for splashing (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[8]
Skin and Body Protection: Preventing Incidental Contact
Your lab coat is a critical piece of equipment, not just a uniform.
-
Material: A chemical-resistant, flame-retardant lab coat is required due to the flammability of this compound.[8][9] Ensure the coat is fully buttoned to provide maximum coverage.[7]
-
Additional Measures: For large-scale operations, a chemical-resistant apron worn over the lab coat provides further protection. Ensure legs and feet are fully covered with long pants and closed-toe shoes.
Respiratory Protection: Engineering Controls First
Engineering controls are the most effective way to manage respiratory hazards.
-
Primary Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified laboratory chemical fume hood.[4][7]
-
Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8] This requires enrollment in your institution's respiratory protection program, including medical clearance and fit testing.[7]
Operational and Disposal Plans
Proper procedure extends beyond simply wearing PPE. It includes the entire lifecycle of handling, from preparation to disposal.
PPE Selection and Workflow
The level of PPE required is dictated by the specific task and the associated risk. The following workflow provides a logical guide for PPE selection.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on inner gloves.
-
Put on chemical splash goggles.
-
Put on a face shield if required.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent contamination.
-
Remove outer gloves by peeling them off without touching the outside surface. Dispose of them in a designated hazardous waste container.
-
Remove the face shield (if used) and lab coat.
-
Remove inner gloves using the same technique as the outer gloves.
-
Remove goggles last.
-
Spill Response and Disposal Plan
Accidents happen, but a clear plan minimizes their impact.
-
Small Spills (<100 mL inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[5][10]
-
Wipe the area clean and report the incident to your supervisor.
-
-
Waste Disposal:
-
Chemical Waste: All solutions and contaminated materials containing this compound are considered hazardous waste.[11] Never pour this chemical down the drain. Collect all waste in a clearly labeled, sealed, and compatible container.[7]
-
PPE Waste: Contaminated disposable PPE (gloves, bench paper, etc.) must be disposed of as solid hazardous waste.
-
Caption: Workflow for the safe segregation and disposal of chemical waste.
By adhering to these stringent PPE, operational, and disposal protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Washington State University. (n.d.).
- Thermo Fisher Scientific. (2018, October).
- BenchChem. (2025).
- BenchChem. (2025).
- Carl ROTH. (n.d.).
- Fisher Scientific. (n.d.).
- MilliporeSigma. (2025, August 26).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58810472, (4-Methoxy-6-methylpyridin-3-yl)methanol.
- Sigma-Aldrich. (n.d.).
- ChemScene. (2025, December 8). Safety Data Sheet: (2,4,6-Trimethoxyphenyl)methanol.
- Angene Chemical. (2024, April 19). Safety Data Sheet: 2-methylpyridine borane complex.
- LabChem. (2014, September 24).
- Thermo Fisher Scientific. (2017, December 29).
- GFS Chemicals. (2023, November 22).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

